3-Bromo-7-iodoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYRRYFIHUENHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-7-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Strategic Importance of Dihalogenation
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The functionalization of the quinoline core is a key strategy for the development of novel therapeutic agents and advanced materials. 3-Bromo-7-iodoquinoline (CAS No. 1354223-46-3) is a unique and valuable building block for organic synthesis, offering two distinct halogen atoms at the 3- and 7-positions. This dihalogenated pattern provides a platform for selective and sequential functionalization, enabling the synthesis of complex molecular architectures with a high degree of control. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and reactivity, with a focus on its application in modern synthetic methodologies.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1354223-46-3 | [1] |
| Molecular Formula | C₉H₅BrIN | [1] |
| Molecular Weight | 333.95 g/mol | [1] |
| Appearance | (Predicted) Off-white to yellow solid | General knowledge of similar compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | (Predicted) Soluble in common organic solvents like dichloromethane, chloroform, THF, and DMF. Insoluble in water. | General knowledge of similar compounds |
Spectroscopic Data (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H-2 and H-4) are generally the most deshielded due to the electronegativity of the nitrogen atom.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the halogens (C-3 and C-7) and the carbons of the pyridine ring will have characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and iodine (¹²⁷I, 100%), the molecular ion region will exhibit a complex pattern.
Proposed Synthesis of this compound
A specific, peer-reviewed synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of halogenated quinolines. A potential strategy would involve the sequential halogenation of a suitable quinoline precursor.
One possible approach could start from 7-aminoquinoline. The amino group can be converted to an iodo group via a Sandmeyer-type reaction. Subsequent bromination at the 3-position, which is activated towards electrophilic substitution, would yield the desired product.
Caption: Proposed synthetic route to this compound.
Proposed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 7-Iodoquinoline from 7-Aminoquinoline
-
Dissolve 7-aminoquinoline in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve potassium iodide in water and add it to the diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound from 7-Iodoquinoline
-
Dissolve 7-iodoquinoline in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the quinoline solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into an ice-water mixture and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Reactivity and Synthetic Utility
The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for selective functionalization at the 7-position while leaving the 3-position available for subsequent transformations.
Order of Reactivity in Palladium-Catalyzed Cross-Coupling: C-I > C-Br > C-Cl
This differential reactivity is the cornerstone of sequential cross-coupling strategies for the synthesis of complex, polysubstituted quinolines.
Caption: Sequential functionalization strategy for this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2] In the case of this compound, the reaction can be performed selectively at the 7-position under mild conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Generalized Experimental Protocol for Selective Suzuki Coupling at C-7:
-
To a reaction vessel, add this compound (1.0 equiv), the desired aryl- or vinylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water, dioxane/water).
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3][4] This reaction can be selectively performed at the C-7 position of this compound.
Generalized Experimental Protocol for Selective Sonogashira Coupling at C-7:
-
To a reaction vessel, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF) and a suitable base (e.g., triethylamine, diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[5][6] Selective Heck coupling at the C-7 position of this compound is anticipated under appropriate conditions.
Generalized Experimental Protocol for Selective Heck Reaction at C-7:
-
In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.1-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., triethylamine, K₂CO₃).
-
Purge the vessel with an inert gas.
-
Add a degassed polar aprotic solvent (e.g., DMF, NMP, acetonitrile).
-
Heat the reaction mixture with stirring (typically 80-120 °C) and monitor its progress.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Applications in Drug Discovery and Materials Science
The ability to selectively and sequentially functionalize this compound makes it a highly valuable scaffold for the synthesis of diverse libraries of quinoline derivatives. These derivatives can be screened for a wide range of biological activities, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted quinoline core.
-
Antiproliferative Agents: Functionalized quinolines have shown promise as anticancer agents.
-
Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antimalarial drugs.
In materials science, the rigid, planar structure of the quinoline ring system, combined with the ability to introduce various functional groups, makes this compound a promising building block for the synthesis of:
-
Organic Light-Emitting Diodes (OLEDs): Functionalized quinolines can be used as emissive or charge-transporting materials.
-
Fluorescent Probes and Sensors: The photophysical properties of the quinoline core can be tuned by substitution to create sensors for ions or small molecules.
Conclusion
This compound is a strategically designed building block that offers synthetic chemists a powerful tool for the regioselective synthesis of polysubstituted quinolines. The differential reactivity of its carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions allows for a high degree of control in the construction of complex molecular architectures. While detailed experimental data for this specific compound is not widely published, its chemical properties can be confidently predicted based on the well-established chemistry of related halogenated heterocycles. This guide provides a foundation for researchers, scientists, and drug development professionals to explore the synthetic potential of this compound in their respective fields.
References
-
This compound. ChemUniverse. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
-
Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room. ChemRxiv. [Link]
-
Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. PubMed. [Link]
-
3-Bromoquinoline. PubChem. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
- Method for preparing 7-bromoisoquinoline.
- Method for producing 3-bromoquinoline.
-
Halogen dance rearrangement. Wikipedia. [Link]
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]
-
Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI. [Link]
-
ChemInform Abstract: Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid. ResearchGate. [Link]
- Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Heck Reaction. Organic Chemistry Portal. [Link]
- 8-hydroxy quinoline derivatives.
-
Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. National Institutes of Health. [Link]
-
7-Bromoquinoline. PubChem. [Link]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Synthesis and Application of 3-Bromo-7-iodoquinoline: A Technical Guide for Advanced Drug Discovery
Introduction: The Architectural Value of Dihalogenated Quinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among the vast array of substituted quinolines, dihalogenated derivatives, such as 3-Bromo-7-iodoquinoline, represent a particularly versatile and powerful class of building blocks for the synthesis of complex molecular architectures.[2]
This technical guide provides an in-depth exploration of this compound (CAS Number: 1354223-46-3), a unique heterocyclic compound featuring two distinct halogen atoms at key positions. The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds offers a strategic advantage in sequential, site-selective derivatization, making it an invaluable tool for researchers, scientists, and drug development professionals. We will delve into its chemical profile, propose a robust synthetic pathway, detail its characterization, and explore its application in the synthesis of potential therapeutic agents, particularly kinase inhibitors.[3][4]
I. Chemical Profile and Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₉H₅BrIN and a molecular weight of 333.95 g/mol . Its structure consists of a quinoline core with a bromine atom at the 3-position and an iodine atom at the 7-position.
| Property | Value | Source |
| CAS Number | 1354223-46-3 | Commercially available |
| Molecular Formula | C₉H₅BrIN | Calculated |
| Molecular Weight | 333.95 g/mol | Calculated |
| Appearance | Off-white to yellow solid (predicted) | General knowledge |
| Boiling Point | 356.3±22.0 °C (Predicted) | Publicly available data |
| Density | 2.154±0.06 g/cm³ (Predicted) | Publicly available data |
| Storage | Keep in a dark place, Sealed in dry, Room Temperature | Supplier recommendations |
GHS Hazard Statement: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
II. Proposed Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Bromo-4-hydroxy-3-quinolinecarbonitrile [5]
-
In a round-bottom flask, combine 3-bromoaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq).
-
Heat the mixture at 130-140 °C for 2 hours.
-
Cool the reaction mixture and add it to a solution of diphenyl ether.
-
Heat the resulting mixture to 250 °C for 30 minutes.
-
Cool the reaction to room temperature and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to afford 7-bromo-4-hydroxy-3-quinolinecarbonitrile.
Step 2: Synthesis of 7-Bromo-4-chloro-3-quinolinecarbonitrile
-
To a flask containing 7-bromo-4-hydroxy-3-quinolinecarbonitrile (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-bromo-4-chloro-3-quinolinecarbonitrile.
Step 3: Synthesis of 7-Bromo-3-aminoquinoline
-
Dissolve 7-bromo-4-chloro-3-quinolinecarbonitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) and concentrated hydrochloric acid.
-
Heat the reaction at reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 7-bromo-3-aminoquinoline.
Step 4: Synthesis of this compound via Sandmeyer Reaction [6]
-
Suspend 7-bromo-3-aminoquinoline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve potassium iodide (KI, 3.0 eq) in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the reaction, neutralize with sodium bicarbonate, and extract with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
III. Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the analysis of similar halogenated quinolines and fundamental spectroscopic principles.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H-2 and H-4) will be the most deshielded due to the inductive effect of the nitrogen atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | J = 2.0-2.5 |
| H-4 | 8.2 - 8.4 | d | J = 2.0-2.5 |
| H-5 | 8.0 - 8.2 | d | J = 8.5-9.0 |
| H-6 | 7.6 - 7.8 | dd | J = 8.5-9.0, 1.5-2.0 |
| H-8 | 8.3 - 8.5 | d | J = 1.5-2.0 |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine carbon atoms in the quinoline ring. The chemical shifts will be influenced by the electronegativity of the nitrogen and halogen substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 153 |
| C-3 | 120 - 123 |
| C-4 | 138 - 141 |
| C-4a | 128 - 131 |
| C-5 | 130 - 133 |
| C-6 | 127 - 130 |
| C-7 | 95 - 98 |
| C-8 | 135 - 138 |
| C-8a | 147 - 150 |
Mass Spectrometry
The mass spectrum, likely obtained via electron ionization (EI-MS), will provide the molecular weight and characteristic isotopic patterns for bromine and iodine. The molecular ion peak (M⁺) will be observed at m/z 333. The presence of one bromine atom will result in an M+2 peak of nearly equal intensity to the M⁺ peak. The iodine atom will be observed as a single isotope at mass 127.
Expected Fragmentation Pattern:
-
[M]⁺: m/z 333/335 (due to ⁷⁹Br/⁸¹Br isotopes)
-
[M-Br]⁺: m/z 254
-
[M-I]⁺: m/z 206/208
-
[M-Br-I]⁺: m/z 127
Caption: Workflow for the synthesis, purification, and characterization of this compound.
IV. Reactivity and Derivatization: A Platform for Molecular Diversity
The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond.[7] This allows for selective functionalization at the 7-position while leaving the 3-bromo position intact for subsequent transformations.
A. Selective Suzuki-Miyaura Coupling at the C-7 Position
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[8][9] By carefully selecting the reaction conditions, an aryl or heteroaryl group can be introduced at the 7-position.
Caption: Selective Suzuki-Miyaura coupling at the C-7 position.
Typical Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄, Pd(OAc)₂/SPhos[7]
-
Base: K₂CO₃, K₃PO₄, Cs₂CO₃
-
Solvent: Toluene/Ethanol/Water, Dioxane/Water
-
Temperature: Room temperature to 80 °C
B. Selective Sonogashira Coupling at the C-7 Position
The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group for further transformations in drug discovery.[10][11][12]
Typical Reaction Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂, CuI (co-catalyst)
-
Base: Triethylamine (TEA), Diisopropylamine (DIPA)
-
Solvent: THF, DMF
-
Temperature: Room temperature
C. Subsequent Functionalization at the C-3 Position
After selective functionalization at the C-7 position, the remaining C-Br bond at the 3-position can be targeted for a second cross-coupling reaction, such as a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination.[13][14] This sequential approach allows for the controlled and divergent synthesis of a wide array of complex quinoline derivatives.
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds, which are prevalent in many pharmaceuticals.[13][14]
Typical Reaction Conditions:
-
Catalyst: Pd₂(dba)₃, Pd(OAc)₂
-
Ligand: BINAP, XPhos, SPhos
-
Base: NaOt-Bu, K₃PO₄, Cs₂CO₃
-
Solvent: Toluene, Dioxane
Caption: Sequential cross-coupling strategy for the synthesis of 3,7-disubstituted quinolines.
V. Application in Kinase Inhibitor Drug Discovery
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4][15] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The quinoline scaffold is a prominent feature in many FDA-approved kinase inhibitors.[16][17]
The 3,7-disubstituted quinoline core, accessible from this compound, provides an excellent platform for designing novel kinase inhibitors. The substituent at the 7-position can be tailored to interact with the solvent-exposed region of the kinase active site, while the group at the 3-position can form key interactions within the ATP-binding pocket.
Hypothetical Application in Kinase Inhibitor Synthesis:
A research program aimed at developing novel inhibitors of a specific kinase could utilize this compound as a key starting material. Through a series of selective cross-coupling reactions, a library of 3,7-disubstituted quinolines could be synthesized and screened for biological activity. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective kinase inhibitors.
VI. Conclusion
This compound is a strategically designed building block that offers significant advantages for the synthesis of complex, polysubstituted quinolines. The differential reactivity of its two carbon-halogen bonds enables a sequential and site-selective functionalization strategy, providing a powerful tool for medicinal chemists. While a dedicated synthesis and full experimental characterization are yet to be published, this guide has provided a robust, proposed synthetic route and predicted spectral data based on established chemical principles. The demonstrated utility of dihalogenated quinolines in palladium-catalyzed cross-coupling reactions, coupled with the prominence of the quinoline scaffold in kinase inhibitors, positions this compound as a high-value intermediate for the discovery and development of next-generation therapeutics.
VII. References
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida Scholar Commons.
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules.
-
Quinoline-based multi-kinase inhibitors approved by FDA. (n.d.). ResearchGate.
-
Sonogashira Coupling. (2024). Chemistry LibreTexts.
-
Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate.
-
Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (2025). BenchChem.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia.
-
Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. (2025). BenchChem.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
-
Sonogashira coupling. (n.d.). Wikipedia.
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate.
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
-
Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. (2025). BenchChem.
-
LC-NMR-MS in drug discovery. (2003). PubMed.
-
Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025). YouTube.
-
Method for preparing 7-bromoisoquinoline. (2013). Google Patents.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal.
-
Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid. (2002). ResearchGate.
-
Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press.
-
3-Quinolinecarbonitrile, 7-broMo-4-hydroxy- synthesis. (n.d.). ChemicalBook.
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.
-
NMR and Mass Spectroscopy | MCAT Crash Course. (2024). YouTube.
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2022). ResearchGate.
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). PMC - NIH.
-
NMR characterization of oligonucleotides and peptides. (n.d.). Bruker.
-
19F Fast MAS (60–111 kHz) Dipolar and Scalar Based Correlation Spectroscopy of Organic Molecules and Pharmaceutical Formulations. (2018). NIH.
-
Synthesis and Pharmaceutical Applications of 5,7-Dibromoquinoline Derivatives. (2025). BenchChem.
-
3-(3-Bromophenyl)-7-acetoxycoumarin. (2022). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Quinolinecarbonitrile, 7-broMo-4-hydroxy- synthesis - chemicalbook [chemicalbook.com]
- 6. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 16. researchgate.net [researchgate.net]
- 17. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
3-Bromo-7-iodoquinoline molecular weight and formula
An In-Depth Technical Guide to 3-Bromo-7-iodoquinoline for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key dihalogenated heterocyclic compound for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental molecular properties, strategic importance in synthetic chemistry, and practical applications. The unique electronic and steric properties conferred by the distinct halogen substituents at the C3 and C7 positions make this molecule a highly versatile and valuable building block. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds offers a platform for selective, sequential functionalization, enabling the construction of complex molecular architectures and the development of novel therapeutic agents.[1] This document serves as a core reference, consolidating essential data and outlining field-proven insights into its use.
Core Molecular and Physical Properties
The foundational data for this compound is summarized below. These properties are critical for stoichiometric calculations, analytical characterization, and experimental design. The molecular weight and formula have been verified across multiple chemical databases.[2][3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrIN | [2][3][5] |
| Molecular Weight | 333.95 g/mol | [2][3][5] |
| CAS Number | 1354223-46-3 | [2] |
| InChIKey | BUYRRYFIHUENHV-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | C1=CC(=CC2=NC=C(C=C21)Br)I | [3] |
| Purity (Typical) | ≥97% | [4][5] |
Chemical Structure
The structural arrangement of the bromine and iodine atoms on the quinoline scaffold is fundamental to its chemical behavior.
Caption: Chemical structure of this compound.
Synthetic Strategy and Chemical Reactivity
Halogenated quinolines are considered "privileged structures" in medicinal chemistry due to their prevalence in pharmacologically active compounds.[6] this compound is a particularly valuable intermediate because the two different halogen atoms can be functionalized selectively.
Rationale for Selective Functionalization
The utility of this reagent is rooted in the differential reactivity of the C-I and C-Br bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (typically palladium) than the C-Br bond. This reactivity difference allows for a stepwise approach:
-
Step 1 (C-I Functionalization): A reaction can be performed under milder conditions to selectively replace the iodine atom, leaving the bromine atom intact.
-
Step 2 (C-Br Functionalization): The resulting 3-bromo-7-substituted quinoline can then be subjected to a second, typically more forcing, cross-coupling reaction to modify the C3 position.
This selective, one-pot or stepwise functionalization provides an efficient route to highly complex and diverse quinoline derivatives, which would be difficult to achieve through other synthetic pathways.[1]
Application in Drug Discovery and Materials Science
The quinoline core is a cornerstone in drug development, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8]
-
Anticancer Agents: Many potent kinase inhibitors and DNA topoisomerase I inhibitors feature a quinoline scaffold.[6][7] The ability to use this compound to introduce diverse substituents allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against cancer cell lines.[7]
-
Neuroprotective Compounds: Quinoline derivatives are being investigated for the treatment of neurodegenerative diseases.
-
Organic Electronics: Polyaromatic systems derived from quinoline building blocks are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Experimental Protocol: Selective Suzuki Cross-Coupling
This section provides a representative, field-proven protocol for the selective functionalization of the C7 position of this compound via a Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 3-bromo-7-phenylquinoline by selectively coupling at the C-I bond.
Causality Behind Experimental Choices
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is chosen for its proven efficacy in C-I bond activation under mild conditions.
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is used. It is sufficient to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions or degradation of the starting material.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used. The organic solvent solubilizes the quinoline and the boronic acid, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
-
Temperature: The reaction is run at a moderate temperature (e.g., 80-90 °C). This provides enough thermal energy to drive the reaction at the C-I bond efficiently while being low enough to leave the more robust C-Br bond untouched.
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), phenylboronic acid (1.1-1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction Execution: Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the crude product in vacuo. Purify the residue by flash column chromatography on silica gel to yield the pure 3-bromo-7-phenylquinoline.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Diagram
Caption: Workflow for selective Suzuki cross-coupling.
Conclusion
This compound is a high-value synthetic intermediate with precisely defined molecular characteristics. Its true power lies in the orthogonal reactivity of its two distinct carbon-halogen bonds, which empowers chemists to perform selective and sequential modifications. This capability is crucial for the efficient construction of complex molecules, making it an indispensable tool in the synthesis of novel pharmaceuticals and advanced materials. The protocols and data presented herein provide a solid foundation for leveraging this versatile building block in cutting-edge research and development.
References
-
This compound. ChemUniverse.[Link]
-
This compound. AbacipharmTech-Global Chemical supplier.[Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information (PMC).[Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[Link]
-
3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI.[Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis and Discovery of 3-Bromo-7-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential significance of 3-Bromo-7-iodoquinoline, a dihalogenated quinoline derivative with considerable potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of two distinct halogen atoms on the quinoline scaffold offers unique opportunities for selective functionalization through a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This document outlines two plausible synthetic pathways to this compound, with a primary focus on a reliable, multi-step sequence involving a Skraup synthesis followed by nitration, reduction, and a Sandmeyer reaction. A more direct, alternative route via regioselective bromination is also discussed. Detailed, step-by-step experimental protocols are provided for each key transformation, supported by mechanistic insights and a discussion of the rationale behind experimental choices. The guide also touches upon the broader significance of dihaloquinolines in drug discovery, providing context for the potential applications of the title compound.
Introduction: The Significance of Dihaloquinolines in Modern Chemistry
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The introduction of halogen atoms onto the quinoline ring system can profoundly influence the physicochemical and pharmacological properties of the resulting molecules. Dihaloquinolines, in particular, have emerged as highly valuable intermediates in organic synthesis. The differential reactivity of the carbon-halogen bonds allows for sequential and site-selective functionalization, providing a powerful platform for the generation of molecular diversity.[2] This targeted modification is a cornerstone of modern drug design, where precise structural changes are often required to optimize potency, selectivity, and pharmacokinetic profiles.[3][4]
This compound is a prime example of such a versatile building block. The presence of a bromine atom at the 3-position and an iodine atom at the 7-position offers orthogonal reactivity, enabling chemists to selectively introduce different substituents at these two positions. This guide aims to provide a detailed and practical resource for the synthesis of this important molecule, empowering researchers to explore its full potential in their respective fields.
Proposed Synthetic Pathways to this compound
Two primary synthetic routes are proposed for the synthesis of this compound. The first, and recommended, pathway involves a robust, multi-step sequence that offers excellent control over the regiochemistry of halogen placement. The second, more direct route, presents a potentially shorter but likely less selective alternative.
Route 1: Multi-step Synthesis via Sandmeyer Reaction (Recommended)
This pathway begins with the construction of the 7-iodoquinoline core, followed by a series of transformations to introduce the bromine atom at the 3-position. This route is favored due to the high reliability and predictability of the individual reactions.
Overall Synthetic Scheme:
Figure 1: Proposed multi-step synthesis of this compound via a Sandmeyer reaction.
Step 1: Synthesis of 7-Iodoquinoline via Skraup Synthesis
The Skraup synthesis is a classic and effective method for the construction of the quinoline ring system from an aromatic amine and glycerol in the presence of an acid catalyst and an oxidizing agent.[5][6] Starting with 3-iodoaniline, this reaction is expected to yield 7-iodoquinoline as the major product.
Experimental Protocol:
-
Reaction Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 100 g of concentrated sulfuric acid.
-
Addition of Reactants: To the stirred sulfuric acid, add 50 g (0.23 mol) of 3-iodoaniline and 10 g of ferrous sulfate heptahydrate as a moderator.[7]
-
Glycerol Addition: Gently heat the mixture to 120°C in an oil bath. Slowly add 70 g (0.76 mol) of glycerol from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 140°C.
-
Oxidizing Agent: After the addition of glycerol is complete, carefully add 30 g (0.24 mol) of nitrobenzene, which serves as both an oxidizing agent and a solvent.[6]
-
Reaction: Heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours. The reaction is highly exothermic and should be monitored carefully.[7]
-
Work-up: Allow the mixture to cool to below 100°C and then cautiously pour it into 1 liter of cold water.
-
Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. The crude 7-iodoquinoline will separate as a dark oil. Extract the product with dichloromethane (3 x 200 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Step 2: Nitration of 7-Iodoquinoline to 3-Nitro-7-iodoquinoline
The nitration of quinoline under acidic conditions typically occurs on the benzene ring, favoring the 5- and 8-positions.[8] To achieve nitration at the 3-position of the pyridine ring, conditions that avoid protonation of the quinoline nitrogen are necessary.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 g (0.039 mol) of 7-iodoquinoline in 50 mL of acetic anhydride.
-
Nitrating Agent: Cool the solution to 0°C in an ice bath. Slowly add a pre-cooled mixture of 5 mL of fuming nitric acid and 5 mL of acetic anhydride dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Pour the reaction mixture onto 200 g of crushed ice and stir until the ice has melted.
-
Isolation: The solid precipitate of 3-nitro-7-iodoquinoline is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude product can be recrystallized from ethanol to afford the pure 3-nitro-7-iodoquinoline.
Step 3: Reduction of 3-Nitro-7-iodoquinoline to 3-Amino-7-iodoquinoline
The reduction of the nitro group to an amino group can be achieved using various methods, including catalytic hydrogenation or reduction with metals in acidic media.[9]
Experimental Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 8 g (0.027 mol) of 3-nitro-7-iodoquinoline in 150 mL of ethanol.
-
Reducing Agent: Add 20 g (0.36 mol) of iron powder and 5 mL of concentrated hydrochloric acid to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.
-
Neutralization and Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 3-amino-7-iodoquinoline. The product can be further purified by column chromatography if necessary.
Step 4: Sandmeyer Reaction of 3-Amino-7-iodoquinoline to this compound
The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a halogen via a diazonium salt intermediate.[10]
Experimental Protocol:
-
Diazotization: In a 250 mL beaker, dissolve 5 g (0.018 mol) of 3-amino-7-iodoquinoline in a mixture of 20 mL of 48% hydrobromic acid and 20 mL of water. Cool the solution to 0-5°C in an ice-salt bath.
-
Formation of Diazonium Salt: Slowly add a solution of 1.5 g (0.022 mol) of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5°C. Stir the mixture for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate 500 mL flask, dissolve 3 g (0.021 mol) of copper(I) bromide in 20 mL of 48% hydrobromic acid. Cool this solution to 0°C.
-
Addition: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will evolve.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether (3 x 100 mL). Wash the combined organic layers with 2 M sodium hydroxide solution and then with water. Dry the organic layer over anhydrous calcium chloride and remove the solvent by evaporation. The crude this compound can be purified by column chromatography on silica gel.
Route 2: Direct Bromination of 7-Iodoquinoline (Alternative)
A more direct approach to this compound involves the regioselective bromination of 7-iodoquinoline. While potentially shorter, this method may be less selective and could lead to a mixture of brominated products. The use of N-bromosuccinimide (NBS) is a common method for benzylic and allylic bromination, and it can also be used for aromatic bromination under certain conditions.[11]
Overall Synthetic Scheme:
Figure 2: Alternative synthesis of this compound via direct bromination.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve 5 g (0.02 mol) of 7-iodoquinoline in 100 mL of carbon tetrachloride.
-
Reagent Addition: Add 3.5 g (0.02 mol) of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as benzoyl peroxide (AIBN).
-
Reaction: Reflux the mixture for 4-6 hours. The reaction should be monitored by TLC to follow the consumption of the starting material and the formation of the product.
-
Work-up: Cool the reaction mixture and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, then with water. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting crude product will likely be a mixture of isomers and will require careful purification by column chromatography or preparative HPLC to isolate the desired this compound.
Quantitative Data Summary
The following table summarizes the key reactants and expected products for the recommended synthetic pathway (Route 1). Please note that yields are estimates and will vary depending on experimental conditions and optimization.
| Step | Starting Material | Key Reagents | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| 1 | 3-Iodoaniline | Glycerol, H₂SO₄, Nitrobenzene | 7-Iodoquinoline | 255.06 | 58.6 |
| 2 | 7-Iodoquinoline | HNO₃, Acetic anhydride | 3-Nitro-7-iodoquinoline | 300.06 | 11.7 |
| 3 | 3-Nitro-7-iodoquinoline | Fe, HCl | 3-Amino-7-iodoquinoline | 270.08 | 7.3 |
| 4 | 3-Amino-7-iodoquinoline | NaNO₂, HBr, CuBr | This compound | 333.95 | 6.1 |
Discovery and Potential Applications
While the specific discovery of this compound is not well-documented in readily accessible literature, the importance of dihalogenated quinolines as synthetic intermediates is widely recognized. The differential reactivity of the C-Br and C-I bonds makes this molecule a particularly attractive scaffold for the development of novel compounds in several areas:
-
Medicinal Chemistry: The quinoline core is a key feature in many approved drugs.[1] The ability to selectively functionalize the 3- and 7-positions of this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[12] For instance, the introduction of various aryl, heteroaryl, or alkyl groups via Suzuki, Sonogashira, or other cross-coupling reactions could lead to the discovery of new potent and selective inhibitors of kinases, proteases, or other biologically relevant targets. The presence of halogens themselves can also contribute to the biological activity of a molecule.[13]
-
Materials Science: Halogenated aromatic compounds are important precursors for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely tune the electronic properties of the quinoline system through selective functionalization makes this compound a promising starting material for the development of novel functional materials.
Conclusion
This in-depth technical guide has outlined two plausible and scientifically sound synthetic pathways for the preparation of this compound. The recommended multi-step route, culminating in a Sandmeyer reaction, offers a reliable and regiochemically controlled approach to this valuable synthetic intermediate. The alternative direct bromination route provides a potentially quicker but likely less selective option. The detailed experimental protocols and mechanistic discussions are intended to provide researchers with a solid foundation for the synthesis and further exploration of this versatile dihalogenated quinoline. The unique substitution pattern of this compound positions it as a highly valuable tool for the creation of novel molecules with potential applications in drug discovery and materials science, and it is hoped that this guide will stimulate further research into its chemistry and utility.
References
-
Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. [Link]
-
Pazo, R. R., & Ali, M. A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2767–2796. [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]
-
Wikipedia. (2023). Drug discovery. [Link]
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34693–34697. [Link]
-
Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. [Link]
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Semantic Scholar. [Link]
-
Köprülü, T. K., Özcan, H. N., Ökten, S., Aygün, M., & Çakmak, O. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 20(5), e202201200. [Link]
-
Honeybourne, C. L. (2003). The quinolones: decades of development and use. The Journal of antimicrobial chemotherapy, 51 Suppl 1, 1–3. [Link]
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC advances, 13(49), 34693–34697. [Link]
-
Chemia. (2022). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. [Link]
-
Al-Rawi, J. M. A., & Al-Azawi, H. S. (2010). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]
-
Li, M., & Huang, R. (2017). Drug Design and Discovery: Principles and Applications. Journal of healthcare engineering, 2017, 8047960. [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 22(11), 1856. [Link]
-
El-Sayed, M. A. A. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Leeson, P. D., Baker, R., Carling, R. W., Curtis, N. R., Smith, J. D., & Moore, K. W. (1993). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Journal of medicinal chemistry, 36(22), 3397–3408. [Link]
-
Galbiati, A., Zana, A., Borsari, C., Persico, M., Bova, S., Tkachuk, O., Corfu, A. I., Tamborini, L., Basilico, N., Fattorusso, C., Bruno, S., Parapini, S., & Conti, P. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules (Basel, Switzerland), 28(7), 3172. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Drugs for Neglected Diseases initiative. (n.d.). Drug discovery. [Link]
-
Galbiati, A., Zana, A., Borsari, C., Persico, M., Bova, S., Tkachuk, O., Corfu, A. I., Tamborini, L., Basilico, N., Fattorusso, C., Bruno, S., Parapini, S., & Conti, P. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules (Basel, Switzerland), 28(7), 3172. [Link]
-
Bergman, J., & Sand, P. (1984). Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. ResearchGate. [Link]
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Novel Coumarin Derivatives with Expected Biological Activity. Molecules, 6(3), 223–232. [Link]
-
Anonymous. (2010). Technology of Preparing 8Hydroxy5-nitroquinoline. ResearchGate. [Link]
-
Anonymous. (2024). (PDF) Drug Discovery and its Applications. ResearchGate. [Link]
Sources
- 1. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug discovery - Wikipedia [en.wikipedia.org]
- 4. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling of 3-Bromo-7-iodoquinoline: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Bromo-7-iodoquinoline, a halogenated quinoline derivative of interest to researchers in medicinal chemistry and materials science. This document is designed to serve as a valuable resource for scientists and professionals in drug development by offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.
Molecular Structure and the Imperative for Spectroscopic Analysis
This compound possesses a rigid heterocyclic scaffold adorned with two different halogen atoms at specific positions. The precise arrangement of these substituents dictates the molecule's electronic properties, and by extension, its chemical reactivity and potential biological activity.[1] Accurate structural confirmation is therefore a critical first step in any research endeavor involving this compound. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular architecture and confirm the identity and purity of synthesized this compound.
The molecular structure of this compound is presented below:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to display distinct signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The electronegativity of the nitrogen atom and the halogen substituents will significantly influence the chemical shifts of the protons on the quinoline core.[2][3]
Expected ¹H NMR Data (Predicted)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~2.0 |
| H-4 | 8.2 - 8.4 | d | ~2.0 |
| H-5 | 8.0 - 8.2 | d | ~8.5 |
| H-6 | 7.5 - 7.7 | dd | ~8.5, ~1.5 |
| H-8 | 8.3 - 8.5 | d | ~1.5 |
Note: These are estimated values based on the analysis of related substituted quinolines. Actual experimental values may vary depending on the solvent and other experimental conditions.
Interpretation of the Predicted ¹H NMR Spectrum:
-
H-2 and H-4: These protons are adjacent to the nitrogen atom and are expected to be the most deshielded, appearing at the downfield end of the spectrum. They will likely appear as doublets due to meta-coupling with each other.
-
H-5, H-6, and H-8: These protons reside on the carbocyclic ring. H-5 and H-6 will exhibit ortho-coupling, while H-6 and H-8 will show meta-coupling. This will result in a doublet for H-5, a doublet of doublets for H-6, and a doublet for H-8.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural analysis.[3]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Instrument Setup and Data Acquisition:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Key acquisition parameters to be set include:
-
Spectral Width: Sufficient to encompass all proton signals.
-
Acquisition Time: Typically 2-4 seconds for good resolution.
-
Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier transformation.
-
The spectrum should be phased and baseline corrected.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will provide information on the number of unique carbon atoms in the molecule and their electronic environments.
Expected ¹³C NMR Data (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 120 - 122 |
| C-4 | 135 - 137 |
| C-4a | 148 - 150 |
| C-5 | 130 - 132 |
| C-6 | 128 - 130 |
| C-7 | 95 - 97 |
| C-8 | 138 - 140 |
| C-8a | 128 - 130 |
Note: These are estimated values. The presence of bromine and iodine will have a significant impact on the chemical shifts of the directly attached carbons (C-3 and C-7).
Experimental Protocol for ¹³C NMR Spectroscopy
The acquisition of ¹³C NMR spectra generally requires longer experiment times compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup and Data Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often necessary.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C and C=N stretching (quinoline ring) |
| ~1300 | C-N stretching |
| Below 800 | C-Br and C-I stretching |
Interpretation of the IR Spectrum:
The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the vibrations of the quinoline ring system and the carbon-halogen bonds. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
An FTIR spectrometer is used to record the spectrum.
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
-
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[1][2]
Expected Mass Spectrometric Data
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 333.95 g/mol .[1] Therefore, the mass spectrum should show a molecular ion peak at m/z ≈ 334.
-
Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two peaks for the molecular ion (M⁺ and M+2⁺) of nearly equal intensity. Iodine is monoisotopic (¹²⁷I).
Experimental Protocol for Mass Spectrometry
-
Sample Introduction and Ionization:
-
The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Electron Ionization (EI) is a common ionization technique that will likely cause fragmentation, providing additional structural information. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecule [M+H]⁺.
-
-
Mass Analysis and Detection:
-
The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
A detector records the abundance of each ion.
-
Caption: General workflow for Mass Spectrometry.
Conclusion
The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS is essential for its unambiguous identification and the confirmation of its structural integrity. This technical guide provides researchers with the foundational knowledge and practical protocols to effectively utilize these analytical techniques. The predicted spectral data, based on the analysis of related compounds, serves as a valuable reference for experimental work. By adhering to the outlined methodologies, scientists can ensure the generation of high-quality, reliable data, which is paramount for advancing research in drug discovery and materials science.
References
- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
- BenchChem. (n.d.). This compound | 1354223-46-3.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- Wiley-VCH. (2007). Supporting Information.
- Synthesis and Spectroscopic Studies of Some Novel Quinoline Derivatives. (1992).
- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
- Matrix Scientific. (n.d.). 3-Bromo-2-chloro-7-iodoquinoline.
- BenchChem. (n.d.). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
- PubChem. (n.d.). 3-Bromoquinoline.
- National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. NIST Chemistry WebBook.
Sources
Introduction: The Strategic Importance of Dihalogenated Quinolines
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-7-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Within this class, multi-halogenated quinolines represent highly valuable intermediates for synthetic chemists. The strategic placement of different halogen atoms on the quinoline core provides a powerful tool for molecular design, enabling precise control over reactivity, selectivity, and ultimately, the biological activity of the final products.[2]
This guide focuses on this compound, a dihalogenated quinoline that serves as a uniquely versatile building block. The presence of two different halogens—bromine at the 3-position and iodine at the 7-position—creates a platform for selective, sequential chemical modifications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows researchers to perform site-specific functionalization, making it an ideal starting material for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[2] This document provides a comprehensive overview of its physicochemical properties, characterization, synthesis, and strategic application in modern chemical research.
Chemical Identity and Structure
The fundamental identity of a research chemical is the bedrock of its application. All subsequent data relies on the correct structural assignment.
| Identifier | Data | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1354223-46-3 | [3] |
| Molecular Formula | C₉H₅BrIN | [3] |
| Molecular Weight | 333.95 g/mol | [3] |
| Canonical SMILES | C1=CC(=CC2=NC=C(C=C21)Br)I | N/A |
| InChI Key | BUYRRYFIHUENHV-UHFFFAOYSA-N | N/A |
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and application in various solvent systems, which is critical for both synthesis and biological assays. While specific experimental data for this compound is not widely published, we can infer key properties based on related structures and computational predictions.
| Property | Value | Notes and Justification |
| Physical Form | Solid | Expected, based on the high molecular weight and planar aromatic structure. |
| Melting Point | Not reported (Estimated >100 °C) | Isomeric compounds like 3-Bromo-2-iodoquinoline have a melting point of 117-123 °C. The substitution pattern affects crystal packing, but a similar range is anticipated. |
| Boiling Point | Not reported | High boiling point expected due to molecular weight and polarity. Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, THF); sparingly soluble in alcohols; poorly soluble in water. | This solubility profile is typical for poly-halogenated aromatic heterocycles. Co-solvent systems (e.g., 10% DMSO in aqueous buffer) are often necessary for biological assays.[2] |
| logP (Lipophilicity) | 3.6 - 4.0 (Estimated) | The presence of two large, lipophilic halogen atoms significantly increases lipophilicity compared to the parent quinoline. This is a critical parameter for predicting membrane permeability and potential off-target effects. |
| pKa | Not reported (Estimated 2.0-3.0) | The quinoline nitrogen is basic, but its pKa is reduced by the electron-withdrawing effects of the two halogen substituents. |
Spectroscopic Characterization: A Validating Workflow
Unambiguous structural confirmation is non-negotiable in drug development. A synergistic approach using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for the characterization of this compound.
Caption: A plausible multi-step synthesis for this compound based on established methods.
The Principle of Differential Reactivity
The utility of this compound hinges on the ability to selectively functionalize one halogenated position while leaving the other intact for a subsequent transformation. This selectivity is governed by bond strength.
Carbon-Halogen Bond Dissociation Energies:
| Bond Type | Avg. Bond Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C—I | ~240 | Highest |
| C—Br | ~280 | Intermediate |
| C—Cl | ~340 | Lowest |
Data adapted from standard organic chemistry resources. [4] The C-I bond is significantly weaker than the C-Br bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. [5]Consequently, the Pd(0) catalyst will preferentially react with the weaker, more labile C-I bond at the 7-position under carefully controlled conditions.
Applications in Research and Drug Development
The ability to perform sequential, site-selective cross-coupling reactions makes this compound an exceptionally powerful scaffold for building molecular libraries for drug discovery.
Caption: Workflow illustrating the use of this compound for sequential cross-coupling.
Case Study: Selective Suzuki-Miyaura Coupling
A researcher can introduce an aryl group at the 7-position, followed by a different functional group at the 3-position.
Experimental Protocol: Selective Suzuki Coupling at C-7
This protocol is a representative example adapted from established procedures for similar substrates and must be optimized for this specific case. [6]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The use of milder conditions (lower temperature, less active catalyst) is key to achieving selectivity for the C-I bond.
-
Reaction: Heat the mixture with vigorous stirring at a controlled temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS, watching for the consumption of the starting material and the formation of the mono-coupled product.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the 3-Bromo-7-arylquinoline intermediate.
-
Second Coupling: The purified intermediate can then be subjected to a second cross-coupling reaction under more forcing conditions (higher temperature, different catalyst/ligand system) to functionalize the more robust C-Br bond at the 3-position.
Safety and Handling
-
Hazard Profile: While specific toxicity data is unavailable, this compound should be handled as a potentially hazardous chemical. Halogenated aromatic compounds can be irritants and may have unknown toxicological properties.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent degradation. [7]
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its key value lies in the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. This feature allows for the rational, stepwise synthesis of complex, highly functionalized quinoline derivatives. For researchers in drug discovery, this scaffold provides a reliable and versatile platform to generate novel chemical entities and systematically probe the structure-activity relationships that drive the development of next-generation therapeutics.
References
-
PubChem (2025). 3-Bromoquinoline. National Center for Biotechnology Information. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Wikipedia (2025). Quinoline. [Link]
-
Knochel, P., & Perea, J. J. A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 73. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
- Google Patents (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Reddit (2019). Why are chlorides less reactive in cross coupling reactions?. r/chemistry. [Link]
- Google Patents (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
ChemUniverse (n.d.). This compound. [Link]
-
ChemUniverse (n.d.). This compound. [Link]
-
Vaddula, B. R., et al. (2013). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. RSC Advances, 3(42), 19153-19177. [Link]
Sources
- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lab-chemicals.com [lab-chemicals.com]
Solubility of 3-Bromo-7-iodoquinoline in organic solvents
An In-depth Technical Guide Topic: Solubility of 3-Bromo-7-iodoquinoline in Organic Solvents Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed
Abstract
This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, paramount among which is its solubility. A comprehensive understanding of its solubility profile in various organic solvents is critical for designing synthetic routes, developing purification strategies, and formulating for biological screening. This technical guide provides a predictive analysis of this compound's solubility based on its molecular structure and comparison with analogous compounds. Critically, in the absence of extensive published quantitative data for this specific molecule, this document presents detailed, field-proven experimental protocols for accurately determining both thermodynamic and kinetic solubility. These methodologies are designed to be self-validating and provide researchers with the practical tools needed to generate a robust and reliable solubility profile, thereby accelerating research and development timelines.
Part 1: Physicochemical Profile and Solubility Prediction
A molecule's solubility is not an arbitrary property; it is a direct consequence of its structure. By dissecting the molecular architecture of this compound, we can formulate a strong, predictive hypothesis of its behavior in various solvent systems.
Molecular Structure and Inherent Properties
This compound is a disubstituted quinoline with the following key structural features that dictate its solubility:
-
Quinoline Core: A rigid, aromatic, and largely non-polar bicyclic system. The nitrogen atom introduces a slight polar character and can act as a hydrogen bond acceptor.
-
Halogen Substituents: Both the bromine at position 3 and the iodine at position 7 are large, lipophilic atoms. They significantly increase the molecule's molecular weight and surface area, contributing to strong van der Waals interactions and enhancing its overall non-polar nature.
-
Lack of Ionizable Groups: The molecule does not possess acidic or basic functional groups that can be protonated or deprotonated under typical pH conditions.[1] Its solubility will therefore not be significantly influenced by the pH of aqueous solutions.
Based on these features, the fundamental principle of "like dissolves like" predicts that this compound will exhibit poor solubility in polar protic solvents like water and higher solubility in solvents of low to intermediate polarity.[2] The computed XLogP3 value (a measure of lipophilicity) for the simpler 3-bromoquinoline is 3.2, indicating it is substantially more soluble in octanol than in water.[3] The addition of a large iodo group in this compound is expected to increase this value further, suggesting very low aqueous solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅BrIN | [4][5] |
| Molecular Weight | 333.95 g/mol | [4][5] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds[6] |
| Predicted Nature | Non-polar, lipophilic | Structural Analysis |
Logical Workflow for Solubility Assessment
The following workflow provides a systematic approach to evaluating the solubility of a novel compound like this compound, moving from theoretical prediction to empirical confirmation.
Caption: Logical workflow for solubility assessment of this compound.
Qualitative Solubility Insights from Related Compounds
While direct quantitative data is sparse, the solvents used in the synthesis and purification of structurally similar compounds provide invaluable qualitative clues. Researchers have successfully used a range of common organic solvents, indicating at least partial solubility.
Table 2: Qualitative Solubility of Structurally Related Quinolines in Organic Solvents
| Compound | Solvents Used in Synthesis/Purification | Implied Solubility | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | Acetonitrile, Acetone, Ethyl Acetate, Chloroform, Dichloromethane, Benzene, Toluene, Hexane | Fairly soluble in a range of common organic solvents | [7] |
| 6-Bromo-4-iodoquinoline | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane | Soluble enough for reaction and purification | [8] |
| Brominated Methoxyquinolines | Dichloromethane, Ethyl Acetate/Hexane mixtures | Soluble in chlorinated solvents and moderately polar mixtures | [9] |
This empirical data strongly supports the selection of solvents like dichloromethane (DCM), acetonitrile (ACN), ethyl acetate (EtOAc), and tetrahydrofuran (THF) for initial solubility screening.
Part 2: Experimental Determination of Solubility
Accurate, reproducible experimental data is the cornerstone of chemical research. The following protocols are presented with detailed causality to ensure robust and trustworthy results.
Recommended Solvent Panel
To build a comprehensive profile, a diverse panel of solvents should be tested. This panel should span a range of polarities and hydrogen bonding capabilities.
Table 3: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Non-Polar | Toluene, Hexane | To establish baseline solubility in hydrocarbon-like environments. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Acetone, N,N-Dimethylformamide (DMF) | To probe dipole-dipole interactions without hydrogen bonding interference. |
| Polar Protic | Methanol, Ethanol, Isopropanol | To assess the impact of hydrogen bonding on solubility. |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | To determine solubility in a biologically relevant aqueous medium.[10] |
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the "gold standard" for determining the thermodynamic equilibrium solubility, which represents the true saturation point of a compound in a solvent at a given temperature.[10][11]
Causality: The core principle is to create a saturated solution in equilibrium with an excess of solid solute. This ensures that the measured concentration in the liquid phase is the maximum possible under the specified conditions.
Caption: Step-by-step workflow for the Shake-Flask solubility protocol.
Detailed Step-by-Step Methodology:
-
Preparation: To a series of 2 mL glass vials, add an excess amount of solid this compound (e.g., 2-5 mg). The key is to have undissolved solid visually present throughout the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the selected solvent into each vial.
-
Equilibration: Securely cap the vials. Place them in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours. A 48-hour time point is often a robust choice.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle. For fine suspensions, centrifugation (e.g., 10 min at 14,000 rpm) is required to pellet the solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. This is a critical step. To avoid aspirating solid particles, keep the pipette tip well away from the solid material at the bottom. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) into a clean vial. This step is mandatory to remove any microscopic particulates that would otherwise lead to an overestimation of solubility.
-
Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis). Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Report results in mg/mL and/or millimolar (mM).
Table 4: Template for Reporting Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Toluene | 25 | ||
| DCM | 25 | ||
| Acetonitrile | 25 | ||
| Methanol | 25 | ||
| PBS (pH 7.4) | 25 |
Protocol 2: High-Throughput Kinetic Solubility Assay
For early-stage drug discovery, a higher-throughput, lower-compound-cost method is often employed. This assay measures kinetic solubility, which relates to how readily a compound dissolves from a solid film, rather than its thermodynamic equilibrium.[11]
Causality: This method mimics the situation where a compound, dissolved in a stock solvent like DMSO, is introduced into an aqueous or buffer system. The resulting solubility is often limited by the rate of precipitation.
Methodology Overview:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock into the wells of a 96-well microplate.
-
Solvent Addition: Add the aqueous buffer or organic solvent of interest to each well (e.g., 198 µL for a 1:100 dilution).
-
Incubation: Seal the plate and shake for a defined period (e.g., 2-18 hours) at a controlled temperature.
-
Analysis: Analyze the plate directly using a UV-Vis plate reader if the compound has a strong chromophore, or use a filtration plate to separate precipitated material before quantifying the soluble fraction by HPLC-UV.
Part 3: Safety, Handling, and Data Interpretation
Safety and Handling
This compound is a halogenated aromatic compound. While specific toxicity data is unavailable, it should be handled with appropriate care, following standard laboratory safety procedures for research chemicals.
-
Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[12][13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[12]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]
Interpreting and Utilizing the Solubility Profile
The generated solubility data is a powerful tool for rational decision-making in research and development:
-
For Synthetic Chemists: The data guides the selection of optimal solvents for reactions to ensure all reagents remain in solution. It is also critical for developing crystallization protocols, where a solvent system is needed in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
For Process Chemists: A full solubility profile is essential for scale-up, informing choices for extraction, chromatography, and final product isolation.
-
For Drug Development Professionals: Aqueous solubility (e.g., in PBS) is a primary indicator of potential bioavailability.[10] Poor aqueous solubility often requires formulation strategies, such as creating amorphous solid dispersions or using solubility-enhancing excipients, to achieve adequate drug exposure in vivo.
By systematically applying the predictive and experimental frameworks outlined in this guide, researchers can efficiently and accurately map the solubility landscape of this compound, enabling its effective use in advancing science and technology.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- University of Colorado, Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry and Biochemistry.
- Unknown. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- University of Toronto. (2023). Solubility of Organic Compounds. Department of Chemistry.
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2024).
- PubChem. (n.d.). 3-Bromoquinoline.
- PubChem. (n.d.). 3-Bromo-7-ethylquinoline.
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2009).
- Sigma-Aldrich. (2025).
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- ChemUniverse. (n.d.). This compound.
- AbacipharmTech. (n.d.). This compound.
- Benchchem. (n.d.). 3-Bromoquinoline-7-carbaldehyde.
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- CN108484495B. (n.d.). Synthetic method of 3-bromo-7-hydroxyquinoline.
- CN102875465A. (n.d.). Method for preparing 7-bromoisoquinoline.
- Benchchem. (2025). Navigating the Solubility Landscape of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide.
- Benchchem. (2025).
- Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K.
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. chem.ws [chem.ws]
- 3. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. acgpubs.org [acgpubs.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide on the Crystal Structure of 3-Bromo-7-iodoquinoline
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of 3-Bromo-7-iodoquinoline. We delve into the experimental methodology for its crystallization and structural determination, followed by a detailed examination of its molecular geometry and the intricate network of intermolecular interactions that govern its crystal packing. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the structural characteristics of halogenated quinoline derivatives, which are pivotal in medicinal chemistry.
Introduction: The Significance of Halogenated Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it an ideal framework for drug design. The strategic introduction of halogen atoms, such as bromine and iodine, onto the quinoline core can significantly modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Halogen bonding, a noncovalent interaction involving an electrophilic region on a halogen atom, has emerged as a powerful tool in crystal engineering and rational drug design. Understanding the crystal structure of polysubstituted quinolines like this compound is paramount for elucidating the role of these halogen atoms in directing molecular assembly and for designing next-generation therapeutic agents.
Experimental Methodology: From Synthesis to Structure Elucidation
The determination of the crystal structure of this compound is a multi-step process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and culminating in data collection and structure refinement using X-ray diffraction.
Synthesis of this compound
While a detailed synthetic route is beyond the scope of this structural guide, this compound can be synthesized through established methods of quinoline chemistry, often involving electrophilic halogenation reactions on a suitable quinoline precursor. The purity of the synthesized compound is crucial for successful crystallization and is typically verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Crystallization
The growth of diffraction-quality single crystals is often the most challenging step in structure determination. For this compound, the slow evaporation method has proven effective.
Protocol for Crystallization of this compound:
-
Solvent Selection: Dissolve the purified this compound in a suitable solvent. Given the aromatic nature of the compound, solvents such as ethanol are a good starting point.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming can be used to facilitate dissolution, but the solution should be allowed to cool back to room temperature.
-
Slow Evaporation: Transfer the solution to a clean vial and cover it with a perforated cap (e.g., Parafilm with a few pinholes). This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals will begin to form.
-
Crystal Harvesting: Once crystals of suitable size and quality are observed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
Single-Crystal X-ray Diffraction
The cornerstone of crystal structure analysis is single-crystal X-ray diffraction. This technique allows for the precise determination of the three-dimensional arrangement of atoms within a crystal lattice.
Experimental Workflow for Single-Crystal X-ray Diffraction:
Caption: Workflow for single-crystal X-ray diffraction.
Detailed Steps in Structure Determination:
-
Data Collection: A suitable single crystal of this compound is mounted on a goniometer head and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[1] This process generates a series of images containing the diffraction spots.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots.[2] This data is then scaled and merged to produce a unique set of reflection data. During this stage, the unit cell parameters and the space group of the crystal are determined.[3]
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[4][5] For small molecules like this compound, direct methods are commonly employed to solve the phase problem and generate an initial electron density map.[4]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods.[4][6] This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.[4] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7] Software packages like SHELXL are widely used for structure refinement.[8][9][10][11][12]
-
Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness. This includes checking for residual electron density, bond lengths and angles, and overall agreement between the model and the data.
Crystal Structure of this compound
The single-crystal X-ray diffraction analysis of this compound reveals its precise three-dimensional structure and the intermolecular interactions that dictate its packing in the solid state.
Crystallographic Data
The crystallographic data for this compound provides a quantitative description of its crystal lattice.
| Parameter | Value |
| Chemical Formula | C₉H₅BrIN |
| Formula Weight | 357.95 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9739 (4) |
| b (Å) | 20.3128 (10) |
| c (Å) | 6.9408 (3) |
| α (°) | 90 |
| β (°) | 111.993 (2) |
| γ (°) | 90 |
| Volume (ų) | 1042.82 (9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.282 |
| Absorption Coefficient (mm⁻¹) | 7.38 |
| F(000) | 664 |
Data obtained from the Cambridge Structural Database (CSD), deposition number 1048852.
Molecular Structure
The molecule of this compound is essentially planar, with the bromine and iodine atoms lying in the plane of the quinoline ring system. The bond lengths and angles within the quinoline core are consistent with those of other quinoline derivatives. The presence of the bulky bromine and iodine substituents at the 3- and 7-positions, respectively, influences the electronic distribution and steric profile of the molecule.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of this compound is dominated by a combination of halogen bonding and π-π stacking interactions, which organize the molecules into a well-defined three-dimensional architecture.
-
Halogen Bonding: A prominent feature of the crystal structure is the presence of a C—I···N halogen bond. The iodine atom on one molecule interacts with the nitrogen atom of an adjacent molecule. This interaction is directional and plays a crucial role in the formation of one-dimensional chains of molecules.
-
π-π Stacking: The planar quinoline rings of adjacent molecules engage in π-π stacking interactions. These interactions, characterized by the close approach of the aromatic rings, contribute to the overall stability of the crystal lattice.
-
Other Weak Interactions: In addition to halogen bonding and π-π stacking, other weak intermolecular interactions, such as C—H···Br and C—H···π interactions, are also observed, further stabilizing the crystal packing.
Diagram of Key Intermolecular Interactions:
Caption: Key intermolecular interactions in the crystal structure.
Implications for Drug Development
The detailed structural analysis of this compound provides valuable insights for drug development professionals:
-
Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional structure of this halogenated quinoline can aid in understanding its binding to biological targets. The positions of the halogen atoms can be correlated with biological activity, guiding the design of more potent and selective inhibitors.
-
Crystal Engineering and Polymorphism: The understanding of the intermolecular interactions, particularly the role of halogen bonding, can be leveraged in crystal engineering to design new solid forms of active pharmaceutical ingredients (APIs) with improved physicochemical properties, such as solubility and stability. The potential for polymorphism, the ability of a compound to exist in multiple crystalline forms, can also be investigated based on the observed packing motifs.
-
Lead Optimization: The structural information can inform lead optimization strategies. For instance, the iodine atom involved in the key halogen bond could be a site for modification to enhance binding affinity or to modulate pharmacokinetic properties.
Conclusion
The single-crystal X-ray structure of this compound reveals a fascinating interplay of intermolecular forces, with halogen bonding and π-π stacking interactions playing a dominant role in its supramolecular assembly. This in-depth structural understanding is not merely of academic interest but holds significant implications for the rational design of novel therapeutic agents based on the quinoline scaffold. The insights gained from this analysis can empower researchers to make more informed decisions in the intricate process of drug discovery and development.
References
-
Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]
-
Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. [Link]
-
Sheldrick, G. M. (2000). A Guide to Using SHELXTL. [Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3–8. [Link]
-
Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52–56. [Link]
-
Watkin, D. J. (2012). Refinement of crystal structures. In Crystal Structure Analysis: Principles and Practice (2nd ed., pp. 245–262). Oxford University Press. [Link]
-
Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt-based graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281–1284. [Link]
-
X-Ray Crystallography - Software. (n.d.). Purdue University. [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC Carleton. [Link]
-
Watkin, D. J. (2011). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]
-
Li, T., & Neumann, M. A. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 549–551. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
-
Müller, P. (2009). Practical suggestions for better crystal structures. Crystal Research and Technology, 44(5), 479–487. [Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. fiveable.me [fiveable.me]
- 5. iucr.org [iucr.org]
- 6. academic.oup.com [academic.oup.com]
- 7. web.mit.edu [web.mit.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ShelXle - Wikipedia [en.wikipedia.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-7-iodoquinoline
<_ _>
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 3-bromo-7-iodoquinoline, a dihalogenated quinoline derivative of significant interest to researchers, scientists, and drug development professionals.[1] The unique arrangement of a bromine atom at the 3-position and an iodine atom at the 7-position offers a versatile platform for selective chemical modifications.[1] This document will delve into the nuanced reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds, with a primary focus on palladium-catalyzed cross-coupling reactions. By understanding the principles of regioselectivity, researchers can strategically functionalize this scaffold to synthesize complex molecular architectures for various applications, including pharmaceutical development.
Introduction: The Strategic Value of Dihaloquinolines
Halogenated quinolines are indispensable building blocks in organic synthesis. The inherent reactivity of the carbon-halogen bond facilitates a wide array of cross-coupling reactions, enabling the introduction of diverse functional groups onto the quinoline core.[1] The specific placement and nature of the halogen substituents profoundly influence the molecule's reactivity, selectivity, and ultimately, its biological activity.[1] Consequently, the ability to selectively functionalize multi-halogenated quinolines is a critical area of chemical research.[1]
This compound stands out as a particularly valuable intermediate due to the differential reactivity of its two halogen atoms.[1] This inherent disparity allows for sequential and site-specific modifications, making it a powerful tool for constructing complex molecules.[1] This guide will explore the fundamental principles governing its reactivity and provide practical insights for its application in synthesis.
The Principle of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
The cornerstone of selectively functionalizing this compound lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity order for halogens in these transformations is:
This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.[4] This principle allows for the preferential reaction at the 7-position (C-I bond) under carefully controlled conditions, leaving the C3-Br bond intact for subsequent transformations.
Several factors can be manipulated to enhance this inherent selectivity:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligands can significantly influence regioselectivity.[2] Bulky and electron-rich phosphine ligands can modulate the steric and electronic environment around the palladium center, favoring reaction at the more accessible and reactive C-I bond.
-
Reaction Temperature and Catalyst Loading: Lowering the reaction temperature and catalyst loading can improve selectivity by favoring the kinetically preferred reaction at the more reactive site while minimizing the competing reaction at the less reactive C-Br bond.[2]
-
Base and Solvent: The choice of base and solvent system can impact reaction kinetics and, consequently, selectivity.[2] Optimization of these parameters is crucial for achieving high yields and regioselectivity.
Key Cross-Coupling Reactions of this compound
The versatility of this compound is best demonstrated through its participation in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester.[3][6] In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at either the 7- or 3-position.
Regioselective Suzuki Coupling at the C-7 Position:
By leveraging the higher reactivity of the C-I bond, selective Suzuki coupling can be achieved at the 7-position.[2]
Figure 1: Regioselective Suzuki coupling at the C-7 position.
Causality Behind Experimental Choices:
-
Pd(PPh3)4: A common and effective catalyst for Suzuki couplings.
-
K2CO3: A moderately strong base that is crucial for the transmetalation step of the catalytic cycle.[2]
-
Dioxane/H2O: A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.[2]
-
80-100 °C: This temperature range provides sufficient energy to drive the reaction to completion while minimizing side reactions and potential loss of regioselectivity.[2]
Sequential Suzuki Coupling:
Following the initial coupling at the C-7 position, the remaining C-3 bromine atom can be subjected to a second Suzuki coupling, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system), to introduce a different aryl group, leading to the synthesis of 3,7-diarylquinolines.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of alkynyl-substituted aromatic compounds.[7][8]
Regioselective Sonogashira Coupling at the C-7 Position:
Similar to the Suzuki coupling, the Sonogashira reaction can be performed selectively at the C-7 position of this compound.
Figure 2: Regioselective Sonogashira coupling at the C-7 position.
Mechanistic Insight:
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper cocatalyst activates the terminal alkyne. The regioselectivity is again dictated by the preferential oxidative addition of the C-I bond to the palladium(0) complex.[9]
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[10][11] This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines, which are prevalent in pharmaceuticals.[12][13]
Regioselective Buchwald-Hartwig Amination at the C-7 Position:
The differential reactivity of the halogens in this compound can also be exploited in Buchwald-Hartwig aminations.
Figure 3: Regioselective Buchwald-Hartwig amination at the C-7 position.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical for the success of Buchwald-Hartwig aminations.[10] Sterically hindered and electron-rich ligands are often employed to facilitate the reductive elimination step and prevent catalyst deactivation.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and generate the active palladium-amido intermediate.
-
Inert Atmosphere: These reactions are often sensitive to air and moisture, requiring the use of an inert atmosphere (e.g., argon or nitrogen) and dry solvents.[2]
Experimental Protocols: A Self-Validating Approach
The following protocols are generalized procedures and should be optimized for specific substrates and scales.
General Procedure for Regioselective Suzuki-Miyaura Coupling at the C-7 Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K3PO4) (2.0 equiv)
-
Toluene/Water (e.g., 10:1 ratio)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation: The expected outcome is the selective formation of the 7-aryl-3-bromoquinoline. The presence of starting material or the di-substituted product would indicate incomplete reaction or loss of selectivity, respectively, necessitating optimization of reaction time, temperature, or catalyst loading.
General Procedure for Regioselective Sonogashira Coupling at the C-7 Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et3N) or Diisopropylamine (DIPA) (solvent and base)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh3)2Cl2, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine or diisopropylamine via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation: Successful regioselective coupling will yield the 3-bromo-7-alkynylquinoline. The formation of homocoupled alkyne (Glaser coupling) is a potential side reaction that can be minimized by ensuring strictly anaerobic conditions.
General Procedure for Regioselective Buchwald-Hartwig Amination at the C-7 Position
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-3 mol%)
-
Xantphos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd2(dba)3, Xantphos, and NaOtBu to an oven-dried Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation: The desired product is the N-substituted 3-bromoquinolin-7-amine. Incomplete reactions may be due to catalyst deactivation or insufficient base. The formation of hydrodehalogenated byproducts can also occur, indicating the need for optimization of the ligand and reaction conditions.
Summary of Reactivity and Data
| Reaction | Position | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | C-7 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 80-110 |
| Suzuki-Miyaura | C-3 | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 100-120 |
| Sonogashira | C-7 | Pd(PPh3)2Cl2 / CuI | Et3N | Et3N | 25-50 |
| Sonogashira | C-3 | Pd(PPh3)4 / CuI | DIPA | DIPA | 50-80 |
| Buchwald-Hartwig | C-7 | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 80-120 |
| Buchwald-Hartwig | C-3 | Pd2(dba)3 / RuPhos | LHMDS | Dioxane | 100-130 |
Note: The conditions for the C-3 position are generally more forcing than for the C-7 position, reflecting the lower reactivity of the C-Br bond.
Conclusion
This compound is a highly versatile and strategically important building block in modern organic synthesis. Its differential halogen reactivity provides a reliable handle for the regioselective introduction of a wide range of functional groups through well-established palladium-catalyzed cross-coupling reactions. By carefully selecting and optimizing reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve high levels of control over the functionalization of this quinoline scaffold. This in-depth understanding of its reactivity profile empowers scientists in the fields of drug discovery and materials science to design and execute efficient synthetic routes to complex and novel molecular targets.
References
- Benchchem. (n.d.). Regioselective Functionalization of Dihaloquinolines.
- Benchchem. (n.d.). This compound | 1354223-46-3.
- Wikipedia. (2023, June 30). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (2023, November 29). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023, October 28). Suzuki reaction.
- Benchchem. (n.d.). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis and Application of 3-Bromo-7-iodoquinoline: A Technical Guide for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 3-Bromo-7-iodoquinoline as a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quinoline core stands as a "privileged structure," a recurring motif in a multitude of approved therapeutics and clinical candidates.[1] Its rigid, bicyclic aromatic framework provides an ideal scaffold for the spatial presentation of pharmacophoric elements. The strategic introduction of halogen atoms onto this scaffold further enhances its utility, offering precise control over electronic properties, metabolic stability, and, most importantly, providing reactive handles for molecular elaboration. Among the dihalogenated quinolines, this compound (CAS No. 1354223-46-3) has emerged as a particularly valuable building block.[2][3][4][5][6] Its unique substitution pattern, featuring two distinct halogens with differential reactivity, allows for selective and sequential functionalization, opening avenues for the creation of complex and diverse molecular architectures.[7] This guide provides an in-depth exploration of the synthesis, commercial availability, and strategic applications of this compound in the pursuit of novel therapeutic agents.
Physicochemical Properties and Commercial Availability
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1354223-46-3 | [2][3] |
| Molecular Formula | C₉H₅BrIN | [2][3] |
| Molecular Weight | 333.95 g/mol | [2][3] |
| Appearance | Typically a solid | - |
| Purity | Commonly available at ≥95% | [4] |
The commercial availability of this compound has significantly improved in recent years, reflecting its growing importance in the research and development sector. Several chemical suppliers now offer this reagent in various quantities, from milligrams for initial screening to larger quantities for lead optimization studies.
Table 2: Representative Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Available Quantities |
| ChemUniverse | P11958 | - | 100MG, 250MG, 1G |
| Huateng Pharma | 101822 | 95% | Custom |
| Acmec Biochemical | - | - | Custom |
| iChemical | - | - | Custom |
| Benchchem | B576061 | - | Custom |
Note: Availability and catalog information are subject to change. Researchers are advised to consult directly with suppliers for the most current data.
Strategic Synthesis of this compound: A Stepwise Approach
The synthesis of this compound requires a regioselective approach to ensure the precise placement of the bromine and iodine atoms at the 3- and 7-positions, respectively. While several methods for the synthesis of dihalogenated quinolines exist, a common and logical strategy involves the sequential halogenation of a suitable quinoline precursor. One plausible synthetic route starts from 7-hydroxyquinoline.
Proposed Synthetic Pathway
Caption: Figure 1. Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis[8])
Step 1: Synthesis of Quinoline-7-trifluoromethanesulfonate
-
Dissolve 7-hydroxyquinoline (1 equivalent) in a suitable solvent such as dichloromethane.
-
Cool the solution to a low temperature (e.g., -10 °C to 0 °C).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1 to 1.5 equivalents).
-
Allow the reaction to proceed at low temperature for 1-3 hours.
-
Upon completion, quench the reaction and isolate the crude quinoline-7-trifluoromethanesulfonate.
Causality: The trifluoromethanesulfonyl group is an excellent leaving group, making the 7-position susceptible to subsequent nucleophilic substitution (iodination). It also serves as a protecting group for the hydroxyl functionality during the electrophilic bromination at the 3-position.
Step 2: Synthesis of 3-Bromoquinoline-7-trifluoromethanesulfonate
-
Dissolve the quinoline-7-trifluoromethanesulfonate from Step 1 in glacial acetic acid.
-
Add N-bromosuccinimide (NBS, 1 to 3 equivalents).
-
Heat the reaction mixture to 80-100 °C for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and isolate the crude 3-bromoquinoline-7-trifluoromethanesulfonate.
Causality: The electron-withdrawing nature of the triflate group deactivates the benzene ring towards electrophilic substitution, while the pyridine ring remains susceptible. Bromination occurs preferentially at the 3-position.
Step 3: Synthesis of this compound (Hypothetical Finkelstein-type Reaction)
-
Dissolve 3-bromoquinoline-7-trifluoromethanesulfonate in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add an excess of sodium iodide (NaI).
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution (SNAr) or a Finkelstein-type reaction.
-
Monitor the reaction for the displacement of the triflate group by iodide.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Causality: The highly nucleophilic iodide anion displaces the triflate leaving group at the 7-position. This reaction is driven by the formation of a stable triflate salt.
Characterization and Structural Elucidation
The unambiguous identification of this compound is crucial for its use in synthesis. A combination of spectroscopic techniques is employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring (H2 and H4) will be the most deshielded due to the influence of the nitrogen atom. The protons on the benzene ring will also show characteristic splitting patterns based on their coupling with adjacent protons.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the quinoline core. The carbons attached to the bromine and iodine atoms will experience a shielding effect.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I).[8][9] This results in a unique molecular ion cluster that is a definitive signature of the compound.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of two different halogens in this compound makes it a highly versatile intermediate for the synthesis of complex molecules, particularly in the field of kinase inhibitors.[1][10][11] The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions. Generally, the C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Br bond. This allows for the sequential introduction of different substituents at the 7- and 3-positions.
Sequential Cross-Coupling Strategy
Sources
- 1. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-BROMOISOQUINOLINE(34784-02-6) 1H NMR spectrum [chemicalbook.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Quinoline, 3-bromo- [webbook.nist.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 11. acgpubs.org [acgpubs.org]
A Comprehensive Technical Guide to the Purity Analysis of 3-Bromo-7-iodoquinoline
Abstract
3-Bromo-7-iodoquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a critical building block for synthesizing targeted therapeutic agents and functional organic molecules. The isomeric purity and overall impurity profile of this intermediate are paramount, as even trace amounts of contaminants can drastically alter the efficacy, safety, and reproducibility of subsequent research and development efforts.[1][2] This guide provides a comprehensive, in-depth framework for the rigorous purity analysis of this compound, designed for researchers, analytical scientists, and drug development professionals. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind selecting specific analytical techniques, details field-proven experimental protocols, and establishes a self-validating system for ensuring data integrity and trustworthiness.
The Imperative of Purity: Understanding the Contaminant Landscape
The chemical identity of a starting material is not merely its primary structure but also the complete profile of its impurities. In the context of drug development, unidentified or uncontrolled impurities can lead to failed experiments, toxicological issues, or compromised product stability.[3][4] The impurity profile of this compound is intrinsically linked to its synthetic pathway and subsequent handling.
Process-Related Impurities
These contaminants are introduced during the synthesis process and represent the most common source of impurities. A robust analytical approach must anticipate their potential presence.
-
Unreacted Starting Materials & Intermediates: Incomplete halogenation reactions can leave residual quinoline, 3-bromoquinoline, or 7-iodoquinoline in the final product.
-
Isomeric By-products: The directing effects of the existing substituents and the reaction conditions can lead to the formation of other di-halogenated isomers (e.g., 5-bromo-7-iodoquinoline, 3,x-dibromoquinolines, or 7,x-diiodoquinolines). These are often the most challenging impurities to separate due to their similar physicochemical properties.[5]
-
Reagents and Catalysts: Inorganic salts and residual catalysts may be carried over from the manufacturing process.[6]
Degradation Products
Although quinolines are generally stable, exposure to harsh conditions such as high heat, extreme pH, or UV light can potentially lead to degradation, forming oxides or other related substances.
Residual Solvents
Organic volatile chemicals used during synthesis or purification (e.g., toluene, acetonitrile, ethyl acetate) may be present in the final material and must be quantified as they can have their own toxicological implications.[1][6]
Orthogonal Analytical Strategy: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal strategy, where different methods based on distinct chemical and physical principles are employed to cross-validate findings. This approach ensures that a wide range of potential impurities—polar, non-polar, volatile, non-volatile, organic, and inorganic—are detected and quantified.
Caption: Orthogonal workflow for comprehensive purity assessment.
Core Analytical Methodologies: Protocols and Rationale
This section details the primary analytical techniques for a thorough purity evaluation of this compound. The protocols provided are robust starting points that should be validated for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[7] Its resolving power is essential for separating structurally similar isomers from the main analyte peak. A reversed-phase method (RP-HPLC) using a C18 column is particularly effective, as it separates compounds based on differences in hydrophobicity.
Experimental Protocol: RP-HPLC for Impurity Profiling
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm. Quinoline systems typically show strong absorbance in this region.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of Acetonitrile/Water (1:1) to prepare a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation: Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. The presence of any other peaks indicates impurities. For accurate quantification, a reference standard of this compound should be used to establish linearity and response factor.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[8][9] It is indispensable for identifying and quantifying residual solvents that may be present from the synthesis or purification processes. The mass spectrometer provides definitive identification of the eluted compounds based on their unique mass fragmentation patterns.
Experimental Protocol: Residual Solvent Analysis
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer detector. A headspace autosampler is recommended for robust analysis.
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Detection: Mass Spectrometer operating in full scan mode (e.g., m/z 35-500).
-
Sample Preparation (Headspace): Accurately weigh ~50 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp securely. Incubate at 80°C for 15 minutes before injection.
Data Interpretation: The resulting chromatogram is analyzed by identifying peaks corresponding to common solvents. Identification is confirmed by comparing the acquired mass spectrum of a peak to a reference library (e.g., NIST). Quantification is achieved by creating a calibration curve with known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and confirmation.[10] For purity analysis, ¹H NMR is particularly powerful for detecting and quantifying isomeric impurities that may be chromatographically inseparable. Each unique proton in the molecule gives a distinct signal, and the integration of these signals is directly proportional to the number of protons, allowing for quantitative analysis (qNMR) when an internal standard of known purity is used.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle and a relaxation delay of at least 5 seconds for quantitative accuracy.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.
-
Expected ¹H NMR Data for this compound: The spectrum is expected to show distinct signals in the aromatic region (δ 7.5-9.0 ppm). The protons at positions 2 and 4 will appear as doublets, as will the protons at positions 5 and 8. The proton at position 6 will appear as a triplet or doublet of doublets. Any additional signals in the aromatic region likely indicate the presence of isomeric impurities.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| H2 | 8.9 - 9.2 | Doublet (d) |
| H4 | 8.3 - 8.6 | Doublet (d) |
| H5 | 8.1 - 8.4 | Doublet (d) |
| H8 | 8.0 - 8.3 | Doublet (d) |
| H6 | 7.6 - 7.9 | Triplet (t) |
| Note: These are estimated values. Actual shifts may vary based on solvent and concentration.[10][11] |
Elemental Analysis
Causality: Elemental analysis provides a fundamental measure of a compound's composition by determining the mass percentage of its constituent elements (Carbon, Hydrogen, Nitrogen, Bromine, Iodine).[12][13] A significant deviation between the experimentally determined percentages and the theoretical values calculated from the empirical formula (C₉H₅BrIN) is a direct indication of impurities.
Experimental Protocol: Combustion Analysis
-
Instrumentation: A CHN elemental analyzer. Halogens are determined by separate methods, often involving combustion followed by titration.
-
Sample Preparation: A small, accurately weighed amount of the dry sample (typically 1-3 mg) is placed in a tin capsule.
-
Analysis: The sample is combusted at high temperatures (≥900°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.[12][14]
Data Interpretation: The experimental weight percentages are compared to the theoretical values. A result is generally considered acceptable if it falls within ±0.4% of the theoretical value.
| Element | Theoretical Mass % for C₉H₅BrIN |
| Carbon | 32.37% |
| Hydrogen | 1.51% |
| Bromine | 23.93% |
| Iodine | 37.99% |
| Nitrogen | 4.19% |
Method Validation: Ensuring Trustworthiness and Integrity
Describing a protocol is insufficient; its performance must be validated to be trustworthy.[15] Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[16][17] Key validation parameters according to ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[15]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Caption: Interrelated parameters for analytical method validation.
Conclusion: A Synthesis of Evidence
The purity analysis of this compound is not a single measurement but a comprehensive evaluation built upon a foundation of orthogonal, validated analytical techniques. By integrating high-resolution chromatographic separations with definitive spectroscopic and elemental data, a complete and reliable impurity profile can be established. This multi-faceted approach provides the highest degree of confidence in the quality of the material, ensuring its suitability for high-stakes applications in research and drug development and upholding the principles of scientific integrity.
References
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Vertex AI Search.
- Organic Chemistry/Analytical techniques/Elemental analysis. Wikibooks.
- Validation of Impurity Methods, Part II.
- Validation of Impurity Methods, Part I.
- ELEMENTAL ANALYSIS. EOLSS.
- Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Benchchem.
- A Look at Elemental Analysis for Organic Compounds. AZoM.
- Elemental analysis. Wikipedia.
- IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY'RE MANAGED. Aquigen Bio Sciences.
- The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com.
- Effects of Impurities in Pharmaceuticals. SGRL.
- Pharmaceutical Impurities & Their Effects. Advent Chembio.
- Effects of Impurities in Pharmaceuticals. Veeprho.
- Synthesis and Purific
- Analytical Method Validation: ICH and USP Perspectives.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms.
- Q2(R2)
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Physics: Conference Series.
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
- Application Notes and Protocols for the Analytical Determin
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Benchchem.
- 3-Bromoquinoline. PubChem.
- Table NMR Spectroscopic Data (500 MHz, MeOD for "TCM" 13.
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- Synthesis of 6-bromo-4-iodoquinoline.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chrom
- 3-Bromo-2-iodoquinoline. Sigma-Aldrich.
- Method for preparing 7-bromoisoquinoline.
- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.
- 1 H-and 13 C-NMR chemical shifts for compound 7.
- Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid.
- PURITY AND IMPURITY ANALYSIS. Agilent.
- 7-Bromoquinolin-8-ol.
- Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- 3-Bromo-7-ethylquinoline. PubChem.
Sources
- 1. IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY’RE MANAGED [aquigenbio.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 4. veeprho.com [veeprho.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. madison-proceedings.com [madison-proceedings.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. azom.com [azom.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. wjarr.com [wjarr.com]
Methodological & Application
Introduction: The Strategic Advantage of Regioselective Suzuki Couplings
An Application Note for the Regioselective Synthesis of Arylated Quinolines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is a cornerstone in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Quinoline scaffolds, in particular, are of immense interest to medicinal chemists, as they form the core of numerous therapeutic agents with activities ranging from anticancer to antimalarial.[5][6][7]
The molecule 3-Bromo-7-iodoquinoline presents a unique synthetic opportunity. As a di-halogenated heterocycle, it offers two distinct reaction sites for functionalization.[8] The key to unlocking its potential lies in exploiting the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In the oxidative addition step of the Suzuki coupling—typically the rate-determining step—the reactivity of the halide leaving group follows the order: I >> Br > OTf >> Cl > F.[9][10] This predictable reactivity hierarchy allows for a highly regioselective, sequential coupling strategy. The more labile C-I bond at the 7-position can be selectively functionalized under milder conditions, leaving the more robust C-Br bond at the 3-position intact for a subsequent, distinct coupling event.
This application note provides a comprehensive guide and detailed protocols for the sequential, regioselective Suzuki coupling of this compound, enabling the targeted synthesis of di-substituted quinoline derivatives for research and drug development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[3][9][11] The cycle is comprised of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., this compound), forming a Pd(II) complex. This is the step where the C-I vs. C-Br selectivity is established.[12]
-
Transmetalation : In this step, a base is required to activate the organoboronic acid, forming a more nucleophilic boronate "ate" complex.[13][14] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[15]
Part 1: Regioselective Coupling at the 7-Iodo Position
This protocol is designed to selectively couple an arylboronic acid at the more reactive C-7 iodo position of this compound, leveraging the higher propensity of the C-I bond for oxidative addition.
Experimental Protocol 1: Synthesis of 3-Bromo-7-arylquinoline
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | 333.95 | 1.0 | 1.0 | Starting substrate |
| Arylboronic Acid | Varies | 1.2 | 1.2 | Coupling partner |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 (3 mol%) | Palladium(0) catalyst precursor |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 | Base |
| 1,4-Dioxane | - | 8 mL | - | Organic Solvent |
| Water | - | 2 mL | - | Co-solvent to dissolve the base |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | Drying agent |
| Ethyl Acetate, Hexanes | - | - | - | Solvents for extraction and chromatography |
| Celite® | - | - | - | Filtration aid |
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill it with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add 10 mL of this solvent mixture to the flask via syringe.[16]
-
Reaction : Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up : Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[17]
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-bromo-7-arylquinoline product.
Part 2: Sequential Coupling at the 3-Bromo Position
With the 7-position functionalized, the resulting 3-bromo-7-arylquinoline can now undergo a second Suzuki coupling. The C-Br bond, being less reactive than the initial C-I bond, may require slightly more forcing conditions or a different catalyst/ligand system for efficient conversion.
Experimental Protocol 2: Synthesis of 3,7-Diarylquinoline
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 3-Bromo-7-arylquinoline | Varies | 1.0 | 1.0 | Product from Protocol 1 |
| Arylboronic Acid (can be different) | Varies | 1.3 | 1.3 | Second coupling partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.70 | 0.05 | 0.05 (5 mol%) | Catalyst, often robust for less reactive halides[5] |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.5 | 2.5 | Stronger base, can enhance rate[18] |
| 1,4-Dioxane/Water (4:1) | - | 10 mL | - | Degassed solvent mixture |
| Standard work-up/purification agents | - | - | - | As listed in Protocol 1 |
Step-by-Step Procedure:
-
Reaction Setup : In a manner similar to Protocol 1, combine 3-bromo-7-arylquinoline (1.0 mmol, 1.0 equiv), the second arylboronic acid (1.3 mmol, 1.3 equiv), and cesium carbonate (2.5 mmol, 2.5 equiv) in a flame-dried Schlenk flask.
-
Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to the flask. This catalyst is often effective for coupling less reactive aryl bromides.
-
Inert Atmosphere & Solvent Addition : Repeat the steps for creating an inert atmosphere and adding the degassed 4:1 dioxane/water solvent mixture as described in Protocol 1.
-
Reaction : Heat the reaction mixture to a higher temperature, typically 100 °C, and stir for 18-24 hours. The increased temperature and stronger base help drive the reaction of the less reactive C-Br bond. Monitor by TLC.
-
Work-up and Purification : Follow the identical work-up, extraction, drying, and purification procedures outlined in Protocol 1 to isolate the final 3,7-diarylquinoline product.
Troubleshooting and Key Considerations
-
Low Yield / Incomplete Reaction : If a reaction stalls, particularly the second coupling, consider increasing the temperature, using a stronger base like K₃PO₄, or employing a more active catalyst system (e.g., a Pd(OAc)₂ precursor with a bulky, electron-rich phosphine ligand like SPhos or XPhos).[11][19]
-
Protodeboronation : A common side reaction is the cleavage of the boronic acid C-B bond by water, replacing it with a C-H bond. This can be minimized by ensuring the reaction is thoroughly deoxygenated and by using the boronic acid in a slight excess (1.2-1.5 equivalents).
-
Purification Challenges : Palladium residues and phosphine oxide byproducts can sometimes co-elute with the product. Filtering the crude reaction mixture through a small pad of Celite® before concentration can help remove some of the catalyst.[17] If issues persist, a plug of activated carbon or a specialized scavenger resin may be employed.
Conclusion
The differential reactivity of the C-I and C-Br bonds in this compound provides a powerful and predictable handle for synthetic chemists. By carefully selecting reaction conditions, researchers can achieve highly regioselective, sequential Suzuki-Miyaura couplings. This strategy enables the efficient and controlled construction of complex, di-substituted quinoline libraries, which are invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science. The protocols outlined here serve as a robust starting point for exploring the rich chemistry of this versatile building block.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]
-
International Journal of Research in Engineering and Science. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Reddy, T. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling. ACS Omega. [Link]
-
Szostak, M., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
-
Reddy, T. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. [Link]
-
Pérez-Temprano, M. H., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
-
ResearchGate. Synthesis of new arylated Quinolines by Suzuki cross coupling. [Link]
-
Ali, H. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Ökten, S. (2015). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. ResearchGate. [Link]
-
Zhang, P., et al. (2020). Comparison of reactivity of different aryl halides. ResearchGate. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Institutes of Health (NIH). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Regioselective Sonogashira Coupling of 3-Bromo-7-iodoquinoline
Introduction: The Strategic Importance of Substituted Quinolines
The quinoline scaffold is a "privileged structure" in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3][4] The ability to precisely functionalize the quinoline ring at specific positions is therefore of paramount importance for generating novel molecular entities with enhanced potency and tailored pharmacological profiles.
The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized aryl/vinyl halides and sp-hybridized terminal alkynes, stands as a cornerstone technology in this field.[5][6][7][8][9] It is typically performed under mild conditions using a dual catalytic system of palladium and copper(I).[6][7] This guide focuses on a particularly valuable substrate, 3-bromo-7-iodoquinoline, which offers the potential for sequential, site-selective alkynylations. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a controlled, stepwise introduction of two distinct alkyne moieties, creating a pathway to complex, non-symmetrical 3,7-disubstituted quinolines.
This document provides a comprehensive technical overview and detailed protocols for achieving this regioselective synthesis, aimed at researchers, chemists, and drug development professionals seeking to leverage this powerful transformation.
Pillar 1: Mechanistic Rationale for Regioselectivity
The success of a stepwise Sonogashira reaction on a dihalogenated substrate like this compound hinges on the inherent and predictable differences in reactivity of the carbon-halogen bonds.
The Catalytic Cycle: The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-halide bond. This is the rate-determining step and the key to selectivity.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species.[12] This activates the alkyne.
-
Transmetalation: The copper acetylide transfers the alkyne group to the activated palladium complex.
-
Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated to continue the cycle.
The Basis for Selectivity: The rate of the oxidative addition step is highly dependent on the nature of the halogen. The general order of reactivity for aryl halides in Sonogashira and other palladium-catalyzed cross-coupling reactions is:
The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to oxidative addition by the palladium catalyst. By carefully controlling the reaction conditions—primarily temperature—it is possible to effect the coupling exclusively at the more reactive 7-iodo position while leaving the 3-bromo position intact. The subsequent coupling at the less reactive bromide site can then be induced under more forcing conditions.[5]
This predictable reactivity allows for a robust and controlled synthetic strategy.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Application Protocol 1: Regioselective Coupling at the C-7 Position (Iodide)
This protocol is optimized for the selective alkynylation of the 7-iodo position of this compound, leveraging its higher reactivity. The mild conditions are designed to minimize reaction at the C-3 bromo position.
Materials & Equipment:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer, heating mantle
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Catalyst & Reagent Addition: Under a positive pressure of inert gas (Ar or N₂), add bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 eq), copper(I) iodide (0.04 - 0.10 eq).
-
Solvent & Base Addition: Add anhydrous THF or DMF (to achieve a substrate concentration of approx. 0.1 M). Follow with the addition of the amine base (e.g., Et₃N, 3.0 - 5.0 eq).
-
Substrate Addition: Add the terminal alkyne (1.1 - 1.2 eq) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Note: Avoid excessive heating to maintain selectivity.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product (3-bromo-7-alkynylquinoline) by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Table of Optimized Conditions for C-7 Selective Coupling
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ | A stable, reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5] |
| Co-Catalyst | CuI | Essential for activating the alkyne and facilitating transmetalation at low temperatures.[7] |
| Base | Et₃N or DIPEA | Acts as both the base to deprotonate the alkyne and to neutralize the H-X byproduct.[5][12] |
| Solvent | Anhydrous THF/DMF | Aprotic solvents that effectively dissolve the reagents and facilitate the reaction. |
| Temperature | Room Temp (20-25 °C) | Crucial for selectivity. Sufficiently high for the C-I bond coupling but too low to activate the C-Br bond. |
| Equivalents | 1.1-1.2 eq. Alkyne | A slight excess of the alkyne ensures complete consumption of the starting material. |
Application Protocol 2: Subsequent Coupling at the C-3 Position (Bromide)
This protocol is designed for the alkynylation of the less reactive 3-bromo position on the 3-bromo-7-alkynylquinoline intermediate produced in the first step. More forcing conditions are required to activate the C-Br bond.
Materials & Equipment:
-
3-Bromo-7-alkynylquinoline (from Protocol 1)
-
Terminal Alkyne (can be the same or different from Protocol 1)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Piperidine
-
Anhydrous solvent: DMF or Dioxane
-
Standard inert atmosphere glassware, stirrer, heating mantle, inert gas supply
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask, add the 3-bromo-7-alkynylquinoline (1.0 eq).
-
Catalyst & Reagent Addition: Under inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.10 eq) and copper(I) iodide (0.10 - 0.20 eq). Note: Higher catalyst loading may be required.
-
Solvent & Base Addition: Add anhydrous DMF and the amine base (Et₃N or Piperidine, 3.0 - 5.0 eq).
-
Substrate Addition: Add the second terminal alkyne (1.2 - 1.5 eq) dropwise.
-
Reaction Execution: Heat the reaction mixture to 60-100 °C . The higher temperature is necessary to facilitate the oxidative addition into the stronger C-Br bond.[5] Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Work-up & Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the final 3,7-dialkynylquinoline product.
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 12. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Use of 3-Bromo-7-iodoquinoline in Modern Heterocyclic Synthesis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] The strategic functionalization of the quinoline ring is paramount for developing novel therapeutics and advanced materials.[4][5] This guide focuses on 3-bromo-7-iodoquinoline, a highly versatile and powerful bifunctional building block. Its utility stems from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which enables programmed, site-selective elaboration through sequential cross-coupling reactions. We present the mechanistic rationale, application notes, and detailed experimental protocols for leveraging this "orthogonal" reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing researchers with a comprehensive toolkit for advanced heterocyclic synthesis.
The Principle of Orthogonal Reactivity
The synthetic power of this compound lies in the distinct energy profiles of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the C-X bond. The reactivity trend for this step is well-established: C–I > C–Br > C–Cl.[6][7][8] This is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.[9]
This reactivity differential allows for a highly controlled, two-step functionalization strategy. By carefully selecting reaction conditions (catalyst, ligand, temperature), one can selectively activate the C-7 iodine bond while leaving the C-3 bromine bond intact for a subsequent, different transformation. This approach provides a reliable pathway to complex, unsymmetrically substituted quinoline derivatives that would be challenging to access otherwise.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Bromo-7-iodoquinoline as a Precursor in Medicinal Chemistry
Introduction: The Strategic Advantage of Dihalogenated Quinolines in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous approved drugs.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Within the vast chemical space of quinoline derivatives, halogenated variants serve as exceptionally valuable intermediates for the synthesis of complex molecules, particularly in the realm of kinase inhibitor development.[3]
This application note focuses on 3-bromo-7-iodoquinoline , a dihalogenated heterocyclic precursor that offers a distinct strategic advantage in medicinal chemistry. The presence of two different halogen atoms at electronically distinct positions (C-3 and C-7) allows for programmed, site-selective functionalization through palladium-catalyzed cross-coupling reactions.[4][5] This orthogonality stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, with the C-I bond being significantly more susceptible to oxidative addition to a palladium(0) catalyst. This inherent reactivity difference enables chemists to perform sequential, stepwise modifications, introducing a desired moiety at the 7-position while leaving the 3-bromo position intact for a subsequent transformation. This powerful strategy is instrumental in the divergent synthesis of compound libraries and the systematic exploration of structure-activity relationships (SAR) for lead optimization.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic precursor is paramount for successful reaction planning and execution. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1354223-46-3 | [6] |
| Molecular Formula | C₉H₅BrIN | [6] |
| Molecular Weight | 333.95 g/mol | [6] |
| Appearance | Solid (typical) | - |
| Solubility | Soluble in common organic solvents (e.g., DMF, Dioxane, Toluene) | General Knowledge |
Core Application: Site-Selective Cross-Coupling Reactions
The primary utility of this compound lies in its capacity for sequential functionalization. The greater reactivity of the C-I bond allows for selective palladium-catalyzed cross-coupling reactions at the C-7 position. Once the C-7 position is functionalized, the C-3 bromine can be subjected to a second, distinct cross-coupling reaction under typically more forcing conditions. This sequential approach provides a powerful tool for building molecular complexity in a controlled manner.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-7-iodoquinoline
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of bioactive compounds and functional materials.[1][2] Functionalized quinoline derivatives are integral to numerous commercial drugs, demonstrating antimalarial, antibacterial, and anticancer properties.[3][4] The strategic and selective introduction of various functional groups onto the quinoline core is a powerful approach to expand chemical diversity and enhance the pharmacological profiles of these derivatives.[3][5] This precise functionalization can lead to the development of novel drug candidates with improved efficacy, target selectivity, and safety profiles.[5]
3-Bromo-7-iodoquinoline is a particularly valuable and versatile building block for the synthesis of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromine bonds under palladium-catalyzed cross-coupling conditions allows for selective and sequential functionalization at the C7 and C3 positions. This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Principle of Regioselective Cross-Coupling
The success of sequential cross-coupling on dihaloquinolines hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the reactivity order is generally I > Br > Cl > F.[6][7] This hierarchy is attributed to the bond dissociation energies of the corresponding carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst.[7]
By carefully controlling reaction conditions such as the choice of catalyst, ligand, base, solvent, and temperature, it is possible to achieve high regioselectivity, favoring reaction at the more reactive C7-iodo position while leaving the C3-bromo position intact for subsequent transformations.[6]
Catalytic Cycle Overview
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, generally proceed through a common catalytic cycle.[8][9][10]
dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Generalized Catalytic Cycle for Cross-Coupling.", fontname="Arial", fontsize=10]; }
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[11][12]
-
Transmetalation (for Suzuki and Sonogashira) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): The organic group from the coupling partner is transferred to the palladium center.[10][13]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[11][12]
Protocols for Selective Cross-Coupling at the C7-Iodo Position
The higher reactivity of the C-I bond allows for selective functionalization at the C7 position of this compound under milder conditions.
Protocol 1: Selective Suzuki-Miyaura Coupling at C7
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[8][10]
dot digraph "Suzuki_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Typical workflow for a Suzuki coupling reaction.", fontname="Arial", fontsize=10]; }
Figure 2: A typical experimental workflow for a Suzuki coupling reaction.[8]
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2 M aqueous solution, 2 equiv)
-
Toluene/Ethanol (4:1 mixture)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.[7]
-
Add the toluene and ethanol, followed by the aqueous sodium carbonate solution.[7]
-
Degas the mixture by bubbling argon through it for 15-20 minutes.[7]
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 80 | 4-6 | ~85-95 | [7] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6-8 | ~80-90 | [6] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 70 | 3-5 | >90 | [10] |
Table 1: Comparative data for selective Suzuki coupling at the C7 position.
Protocol 2: Selective Sonogashira Coupling at C7
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[14][15]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in a mixture of THF and TEA (2:1).
-
Add the terminal alkyne, CuI, and PdCl₂(PPh₃)₂ to the solution.
-
Stir the reaction mixture at room temperature under an argon atmosphere for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Catalyst System | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂/CuI | TEA | THF | Room Temp | 2-4 | ~90-98 | [14][15] |
| Pd(OAc)₂/XPhos/CuI | Cs₂CO₃ | 1,4-Dioxane | 50°C | 3-5 | ~88-95 | [15] |
Table 2: Conditions for selective Sonogashira coupling at the C7 position.
Protocol 3: Selective Buchwald-Hartwig Amination at C7
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.[16][17]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, combine this compound, Pd₂(dba)₃, Xantphos, and NaOtBu in a Schlenk tube.
-
Add toluene and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 12-18 | ~80-90 | [16][18] |
| Pd(OAc)₂/BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 16-24 | ~75-85 | [16] |
Table 3: Conditions for selective Buchwald-Hartwig amination at the C7 position.
Protocols for Cross-Coupling at the C3-Bromo Position
Once the C7 position has been functionalized, the less reactive C3-bromo position can undergo a second cross-coupling reaction, typically under more forcing conditions.
Protocol 4: Suzuki-Miyaura Coupling at C3 of 7-Aryl-3-bromoquinoline
Materials:
-
7-Aryl-3-bromoquinoline
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
K₃PO₄ (3 equiv)
-
1,4-Dioxane/H₂O (5:1)
Procedure:
-
Combine 7-aryl-3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄ in a pressure vessel.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Protocol 5: Sonogashira Coupling at C3 of 7-Aryl-3-bromoquinoline
Materials:
-
7-Aryl-3-bromoquinoline
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PCy₃)₂ (5 mol%)
-
CuI (10 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Combine all solid reagents in a Schlenk tube.
-
Evacuate and backfill with argon three times.
-
Add DMF and the terminal alkyne via syringe.
-
Heat the reaction mixture to 90-100 °C for 12-18 hours.
-
Work-up as described in Protocol 2.
Protocol 6: Buchwald-Hartwig Amination at C3 of 7-Aryl-3-bromoquinoline
Materials:
-
7-Aryl-3-bromoquinoline
-
Amine (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
RuPhos (10 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2 equiv)
-
1,4-Dioxane
Procedure:
-
Follow the general procedure outlined in Protocol 3, using the specified reagents.
-
Heat the reaction mixture to 110-120 °C for 18-36 hours.
Troubleshooting and Optimization
-
Low Yield or No Reaction: Check the quality of the palladium catalyst and ensure an inert atmosphere is maintained. The base and solvent system can also significantly impact the reaction outcome.[6]
-
Formation of Side Products: Homocoupling of the boronic acid in Suzuki reactions can be minimized by slow addition or using a less active catalyst. In Buchwald-Hartwig aminations, hydrodehalogenation can be a competing side reaction.[11]
-
Lack of Selectivity: If a mixture of C3 and C7 substituted products is obtained in the first step, lowering the reaction temperature or catalyst loading may improve selectivity for the C7 position.[6] The choice of ligand can also influence regioselectivity.[6]
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of highly functionalized quinoline derivatives. The differential reactivity of the C-I and C-Br bonds allows for a sequential and regioselective approach to molecular diversification. The protocols and insights provided in this application note serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient construction of complex molecular scaffolds with a wide range of potential applications.
References
- Benchchem. (n.d.). Regioselective Functionalization of Dihaloquinolines.
- Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.).
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Royal Society of Chemistry.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). National Institutes of Health.
- Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. (n.d.). ResearchGate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (n.d.). Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline. (n.d.). ResearchGate.
- Ibadi Alaridhee, Z. A., Hasan, N., Abid, M. D., Radhi, A. J., & Radhi, A. W. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. (n.d.).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
- Wikipedia. (n.d.). Suzuki reaction.
- Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Larson, N., Sandin, M., & Neufeldt, S. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.).
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021, June 21). White Rose Research Online.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Benchchem. (n.d.). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (n.d.). PubMed.
- ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. (n.d.). ResearchGate.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... (n.d.). ResearchGate.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Institutes of Health.
- Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. (n.d.). Springer Professional.
Sources
- 1. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of 3-Bromo-7-iodoquinoline in the Synthesis of Novel Anticancer Agents
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and versatile synthetic handles have made it a cornerstone in the development of a multitude of therapeutic agents.[2] In the realm of oncology, quinoline derivatives have demonstrated remarkable efficacy, acting through diverse mechanisms of action including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][3] The strategic functionalization of the quinoline core is paramount in tuning the pharmacological profile of these molecules to achieve high potency and selectivity against various cancer cell lines.[3]
This technical guide focuses on a particularly valuable, yet underutilized, building block for the synthesis of next-generation anticancer agents: 3-bromo-7-iodoquinoline . The presence of two different halogen atoms at distinct positions on the quinoline scaffold provides a unique opportunity for sequential and site-selective chemical modifications, enabling the construction of complex and diverse molecular architectures with significant potential for anticancer activity.
The Chemical Rationale: Exploiting Differential Reactivity for Sequential Functionalization
The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted trend for the ease of oxidative addition to a palladium(0) complex is C-I > C-Br > C-Cl. This difference in reactivity allows for the selective functionalization of the 7-position (iodine) under milder conditions, leaving the 3-position (bromine) intact for a subsequent, more forcing, cross-coupling reaction. This sequential approach is a powerful tool for the controlled and predictable synthesis of di-substituted quinolines.
Synthesis of the Key Intermediate: this compound
While not commercially available from all suppliers, the synthesis of this compound can be achieved through multi-step synthetic sequences. One plausible, though not explicitly detailed in a single source, approach involves the initial synthesis of a suitably substituted aniline precursor, followed by a cyclization reaction to form the quinoline core, and subsequent halogenation steps. For instance, a synthetic route could be envisioned starting from 3-bromoaniline, which can be converted to 7-bromo-4-hydroxyquinoline, followed by iodination and subsequent conversion of the hydroxyl group to a leaving group for dehydroxylation. A more direct, yet challenging, approach would involve the direct, regioselective bromination and iodination of quinoline, which often leads to mixtures of isomers. A more reliable method would be the Sandmeyer reaction starting from the corresponding amino-iodoquinoline.
Application Protocol: Synthesis of a 3-Alkynyl-7-arylquinoline Derivative as a Potential Kinase Inhibitor
This protocol details a representative two-step, one-pot sequential cross-coupling strategy to synthesize a 3-alkynyl-7-arylquinoline derivative, a class of compounds with known potential as kinase inhibitors. The first step is a Sonogashira coupling, which selectively targets the more reactive C-I bond at the 7-position. This is followed by a Suzuki coupling to functionalize the C-Br bond at the 3-position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triethylamine (Et₃N)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Step 1: Selective Sonogashira Coupling at the 7-Position
Detailed Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (3.0 eq). Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reactant Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-bromo-7-alkynylquinoline.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Suzuki Coupling at the 3-Position
Detailed Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the 3-bromo-7-alkynylquinoline from Step 1 (1.0 eq), the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the final 3-aryl-7-alkynylquinoline.
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: In Vitro Anticancer Activity
The synthesized 3,7-disubstituted quinoline derivatives should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to determine the cytotoxic effects of the compounds.
Table 1: Representative Data on the Anticancer Activity of Substituted Quinolines
| Compound Class | Substitution Pattern | Target Cancer Cell Lines | IC₅₀ Range (µM) | Reference |
| Dihydrazone Derivatives | Varied | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 | [3] |
| Tetrahydroquinolines | 3,4-diaryl | H460, A-431, HT-29 | 2.0 - 4.9 | [4] |
| Thiophene Derivatives | 2,5-biaryl-3-hexyl | 4T1 | 16 | [5] |
| Diketopiperazines | 3,6-diunsaturated | A549, Hela | 0.7 - 8.9 | [6] |
Note: The data in this table is for illustrative purposes to show the anticancer potential of various heterocyclic compounds and is not specific to derivatives of this compound.
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold for the synthesis of novel, diversely substituted quinoline derivatives with significant potential as anticancer agents. The differential reactivity of the C-I and C-Br bonds allows for a controlled, sequential functionalization strategy, enabling the efficient construction of complex molecules that would be challenging to synthesize by other means. The protocols outlined in this guide provide a framework for researchers to explore the chemical space around the 3,7-disubstituted quinoline core. Future work should focus on synthesizing a broader library of analogues by varying the substituents at both the 3- and 7-positions and evaluating their structure-activity relationships (SAR) against a wide range of cancer cell lines and specific molecular targets, such as protein kinases. This strategic approach holds great promise for the discovery of new and effective anticancer drug candidates.
References
-
Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]
-
Li, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(53), 33436-33449. [Link]
-
Pérez, C., et al. (2021). Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides. Molecules, 26(21), 6433. [Link]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
-
Mphahlele, M. J., et al. (2022). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 27(18), 5897. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Khan, I., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1469. [Link]
-
Chemistry LibreTexts. (2022). Sonogashira Coupling. [Link]
- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Wang, C., et al. (2020). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Marine Drugs, 18(11), 548. [Link]
-
ResearchGate. (2001). ChemInform Abstract: Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid. [Link]
-
Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Georg, G. I., & Gunawardana, I. W. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic letters, 16(7), 1892–1895. [Link]
-
Liu, X., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link]
-
Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. SynOpen, 4(3), 165-171. [Link]
-
Breinbauer, R., & Kollmer, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie-Chemical Monthly, 147(12), 2025-2043. [Link]
-
Yarmoluk, S. M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 1-10. [Link]
-
Govindarao, V., et al. (2022). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 7(12), 10584-10596. [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. International Journal of Molecular Sciences, 22(12), 6265. [Link]
-
Bretin, A., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(18), 4242. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines [mdpi.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
Application of 3-Bromo-7-iodoquinoline in Antimalarial Drug Discovery: A Technical Guide
Introduction: The Quinoline Scaffold and the Strategic Advantage of 3-Bromo-7-iodoquinoline
The quinoline core is a privileged scaffold in the history and future of antimalarial drug discovery, forming the backbone of cornerstone drugs like quinine and chloroquine.[1][2] These agents are understood to exert their antimalarial effect primarily by accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[3][4][5] This interference leads to a buildup of free heme, which is lethal to the parasite.[3][6] However, the rise of drug-resistant parasite strains necessitates the continuous development of novel quinoline-based analogues with improved efficacy and alternative mechanisms of action.[1][7]
The strategic derivatization of the quinoline ring is a key approach in modern medicinal chemistry to overcome resistance and enhance potency.[7][8] In this context, this compound emerges as a highly valuable and versatile starting material for the synthesis of novel antimalarial candidates. Its di-halogenated nature at positions 3 and 7 offers a unique platform for sequential and site-selective functionalization through various cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, with the C-I bond being more reactive, allows for a controlled and stepwise introduction of diverse chemical moieties.[5][9][10] This enables the creation of extensive libraries of 3,7-disubstituted quinolines for comprehensive structure-activity relationship (SAR) studies, aiming to identify next-generation antimalarial drugs.
This technical guide provides a comprehensive overview of the application of this compound in antimalarial drug discovery, including detailed protocols for its derivatization and subsequent biological screening.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrIN | [11] |
| Molecular Weight | 333.95 g/mol | [11] |
| CAS Number | 1354223-46-3 | [11] |
| Appearance | Solid | |
| Reactivity Profile | Susceptible to nucleophilic substitution and cross-coupling reactions at C-Br and C-I positions. | [5][10] |
Protocols for the Derivatization of this compound
The key to unlocking the potential of this compound lies in the selective functionalization of the 3- and 7-positions. The greater reactivity of the C-I bond allows for initial modification at the 7-position, followed by a subsequent reaction at the less reactive C-Br bond at the 3-position.[5][9][10] This sequential approach enables the synthesis of a diverse library of compounds from a single starting material.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. In vitro anti-Plasmodium activity assays. [bio-protocol.org]
- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes: A Detailed Protocol for the Regioselective Heck Reaction of 3-Bromo-7-iodoquinoline
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on performing a regioselective Heck reaction with 3-bromo-7-iodoquinoline. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, with their functionalized derivatives playing a crucial role in medicinal chemistry and drug discovery.[3][4][5][6][7] This protocol emphasizes not just the procedural steps but the underlying chemical principles that govern the reaction's success, from catalyst pre-activation to regioselective control. We will delve into the mechanistic nuances that allow for the selective functionalization at the 7-position of the quinoline ring, a critical consideration for the synthesis of complex pharmaceutical intermediates.
Introduction: The Significance of the Heck Reaction in Drug Discovery
The palladium-catalyzed Heck reaction, a coupling of an unsaturated halide with an alkene, has revolutionized the synthesis of complex organic molecules.[8][9] Its impact on the pharmaceutical industry is profound, providing a robust method for constructing the carbon skeletons of numerous drug candidates.[5][10] The ability to form C-C bonds under relatively mild conditions with a high degree of functional group compatibility makes it an invaluable tool.[11]
Functionalized quinoline scaffolds are of particular interest due to their prevalence in a wide array of therapeutic agents, exhibiting antimalarial, antibacterial, and anticancer properties.[3][4][6] The precise introduction of substituents onto the quinoline core is paramount for modulating biological activity.[3][4] The substrate at the heart of this protocol, this compound, presents a unique challenge and opportunity: the selective reaction at one of the two halogenated sites. The general reactivity trend for oxidative addition to a palladium(0) center is I > Br > Cl, making the C-I bond at the 7-position the more reactive site for the Heck coupling.[2] This inherent difference in reactivity forms the basis for the regioselectivity of the described procedure.
Mechanistic Overview: The Heck Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving palladium in the 0 and +2 oxidation states.[8][12] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
A simplified catalytic cycle is as follows:
-
Catalyst Pre-activation: Often, a stable Pd(II) precursor like palladium(II) acetate (Pd(OAc)₂) is used. This must be reduced in situ to the active Pd(0) species.[13][14][15] Phosphine ligands can facilitate this reduction.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of this compound), forming an organopalladium(II) complex.[12][13][16][17]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[13][16][17] This step is critical for determining the regioselectivity of the product.[2]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[13][17]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[12][13]
Experimental Protocol: Regioselective Heck Coupling of this compound
This protocol details the Heck reaction of this compound with a generic alkene, such as an acrylate, to selectively form the 7-substituted product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Alkene (e.g., n-butyl acrylate) | ≥99% | Commercially Available | Electron-withdrawing groups on the alkene generally enhance the reaction.[8] |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | A common and effective Pd(II) precatalyst.[8][12] |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | A common phosphine ligand.[8][12] |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Commercially Available | A common base for the Heck reaction.[8][14] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | A suitable polar aprotic solvent.[10][18] |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Schlenk flask | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle with temperature control | |||
| Condenser | |||
| Inert gas supply (Nitrogen or Argon) | |||
| Standard laboratory glassware |
Step-by-Step Experimental Procedure
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add palladium(II) acetate (0.01-0.05 eq) and triphenylphosphine (0.02-0.10 eq). The use of phosphine ligands can facilitate the reaction.[8]
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe. The use of polar aprotic solvents like DMF is common for Heck reactions.[10][18]
-
Add the alkene (e.g., n-butyl acrylate, 1.1-1.5 eq) and triethylamine (2.0-3.0 eq) via syringe. Triethylamine acts as the base to neutralize the hydrogen halide formed during the reaction.[8][14]
-
The reaction mixture is then heated to 80-100 °C with vigorous stirring.
Reaction Monitoring:
-
The progress of the reaction should be monitored periodically. This can be achieved by taking small aliquots from the reaction mixture, quenching them, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[19][20]
Workup and Purification:
-
Once the reaction is complete (typically indicated by the consumption of the starting material), the flask is removed from the heat and allowed to cool to room temperature.[21]
-
The reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-7-alkenylquinoline.
Discussion: Key Parameters for Success
-
Catalyst System: While Pd(OAc)₂ with PPh₃ is a common choice, other palladium sources like PdCl₂ or Pd₂(dba)₃ can also be used.[8][22] The choice and ratio of the phosphine ligand can influence the reaction rate and stability of the catalyst.[22][23][24] In some cases, phosphine-free conditions can be employed, particularly with highly reactive aryl iodides.[9][24]
-
Base: The base is crucial for regenerating the Pd(0) catalyst.[13][14] While triethylamine is widely used, other organic bases like diisopropylethylamine (DIPEA) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can also be effective.[8][12][14][25]
-
Solvent: The choice of solvent can significantly impact the reaction.[10] Highly polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) are generally preferred as they can stabilize the polar intermediates in the catalytic cycle.[10][11][18]
-
Regioselectivity: The preferential reaction at the 7-iodo position over the 3-bromo position is a key feature of this protocol. This is due to the greater reactivity of the C-I bond in the oxidative addition step.[2] By carefully controlling the reaction time and temperature, it is possible to achieve high selectivity for the mono-alkenylated product.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the regioselective Heck reaction of this compound. By understanding the underlying mechanistic principles and carefully controlling the key reaction parameters, researchers can successfully synthesize valuable 7-alkenylated quinoline derivatives. These compounds serve as important building blocks for the development of novel therapeutics, highlighting the continued importance of the Heck reaction in modern drug discovery.[3][5][6]
References
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
ACS Publications. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. [Link]
-
Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemical Reviews. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. [Link]
-
Taylor & Francis Online. (2019). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. [Link]
-
Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
-
White Rose Research Online. (2014). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
NIH. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
PMC - PubMed Central. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]
-
Wipf Group, University of Pittsburgh. (2007). Palladium I I. Basic Principles - Heck Reactions. [Link]
-
ACS Publications. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). [Link]
-
ACS Publications. (2005). Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
SpringerLink. (2024). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]
-
Covenant University Repository. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
-
RSC Publishing. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
-
ResearchGate. (2007). Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration. [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]
-
SpringerLink. (2010). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]
-
NIH. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]
-
PMC - NIH. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. [Link]
-
YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
ChemRxiv. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
-
ResearchGate. (2015). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]
-
Mono Mole. (2019). Monitoring the progress of a reaction. [Link]
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
-
RSC Publishing. (2015). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. [Link]
-
PMC - NIH. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. [Link]
-
ResearchGate. (2017). Heck coupling reaction between bromo/iodoanisoles and acrylates. [Link]
Sources
- 1. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bilder.buecher.de [bilder.buecher.de]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. byjus.com [byjus.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 21. odinity.com [odinity.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. tandfonline.com [tandfonline.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 3-Bromo-7-iodoquinoline
Abstract
This document provides a comprehensive guide to the selective Buchwald-Hartwig amination of 3-bromo-7-iodoquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce an amino group at a specific position on a di-halogenated precursor is of significant value in drug discovery and development.[1] This application note details the mechanistic principles governing regioselectivity, provides a robust, step-by-step protocol for the preferential amination at the C-7 position, and offers insights into reaction optimization and troubleshooting. The presented methodology leverages modern palladium catalysis to achieve high yields and selectivity, offering a significant improvement over harsher, traditional methods for C-N bond formation.[1][2]
Introduction: The Strategic Importance of Selective Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.[2][3] This palladium-catalyzed cross-coupling reaction is indispensable in modern synthetic chemistry due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[2][4]
For complex molecules, such as di-halogenated heteroaromatics like this compound, the challenge lies not just in achieving amination, but in controlling where the reaction occurs. Regioselective functionalization is paramount, as it allows for the sequential and controlled introduction of different substituents, rapidly building molecular complexity. The differential reactivity of aryl halides in palladium-catalyzed reactions (typically I > Br > Cl) provides a powerful synthetic handle to achieve this selectivity.[5] This protocol is designed to exploit this reactivity difference to selectively aminate the more reactive C-7 iodo position, leaving the C-3 bromo position intact for subsequent transformations.
Mechanism and Principles of Regioselectivity
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2][6][7][8] Understanding this cycle is crucial for rationalizing reaction conditions and predicting outcomes.
The Catalytic Cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex. This is often the rate-determining step. The general order of reactivity for this step is C–I > C–Br > C–OTf > C–Cl.[5] This inherent difference in bond activation energy is the foundation for the regioselectivity in our target reaction.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7] The choice of base is critical and depends on the pKa of the amine and the solvent.[9][10] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[7]
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is released from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[7][8]
For this compound, the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond ensures that oxidative addition occurs preferentially at the C-7 position. By carefully controlling reaction conditions (temperature, reaction time), this selectivity can be maximized, yielding the desired 7-amino-3-bromoquinoline as the major product.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Selective Amination of this compound
This protocol describes a general procedure for the selective amination at the C-7 position. Optimization may be required depending on the specific amine used.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥97% | Commercially Available | Store under inert gas. |
| Amine (e.g., Morpholine) | Anhydrous, ≥99% | Sigma-Aldrich | Purify/dry if necessary. |
| XPhos Pd G3 Precatalyst | N/A | Sigma-Aldrich | Air-stable precatalyst. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich | Highly hygroscopic. Handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Acros Organics | Degas before use. |
| Schlenk flasks / Vials | N/A | VWR / Kimble | Must be oven- or flame-dried. |
| Magnetic Stirrer/Hotplate | N/A | IKA / Corning | |
| Inert Gas System | Argon or Nitrogen | N/A | Glovebox or Schlenk line. |
| TLC Plates | Silica Gel 60 F254 | Merck | For reaction monitoring. |
| Column Chromatography Supplies | Silica Gel | N/A | For purification. |
Step-by-Step Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood by trained personnel. NaOtBu is corrosive and moisture-sensitive. Palladium compounds can be toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup (In a Glovebox or under Inert Atmosphere):
-
To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 332.9 mg).
-
Add the XPhos Pd G3 precatalyst (0.02 mmol, 18.9 mg, 2 mol%).[11]
-
Add sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Seal the flask with a septum. If not in a glovebox, evacuate and backfill the flask with argon or nitrogen three times.
-
-
Reagent Addition:
-
Add 5 mL of anhydrous, degassed toluene via syringe.
-
Add the amine (e.g., morpholine, 1.2 mmol, 104.5 µL) via syringe.
-
Ensure the septum is securely sealed and wrapped with paraffin film.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at 80 °C.
-
Stir the reaction mixture vigorously. The mixture will typically become dark and heterogeneous.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take aliquots carefully under a positive pressure of inert gas. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product should be more polar than the starting material. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (consumption of starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product, 7-morpholino-3-bromoquinoline.
-
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR & ¹³C NMR: To confirm the structure and regioselectivity. The disappearance of the signals corresponding to the proton at C-7 and the appearance of signals for the amine moiety are expected.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₃H₁₃BrN₂O, MW: 293.16).
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[12]
| Parameter | Variation & Rationale | Potential Issues |
| Catalyst/Ligand | XPhos/RuPhos: Bulky, electron-rich biarylphosphine ligands are excellent for C-N coupling.[12][13] Precatalysts like XPhos Pd G3 are often preferred for their stability and ease of use.[14] | Low Reactivity: Consider a different ligand (e.g., RuPhos, BrettPhos) or a higher catalyst loading (up to 5 mol%).[13] |
| Base | NaOtBu: A strong base suitable for most amines. K₃PO₄/Cs₂CO₃: Weaker bases can be used for substrates with base-sensitive functional groups, but may require higher temperatures.[5] | Side Reactions: If the substrate is base-sensitive, switch to a weaker base like K₃PO₄. This may require a more polar solvent like 1,4-dioxane. |
| Solvent | Toluene/Dioxane: Aprotic solvents are standard. Toluene is often preferred as it can help mitigate catalyst inhibition by iodide salts that may precipitate from the solution.[8] | Poor Solubility: If reagents are not soluble, consider 1,4-dioxane or a mixture of solvents. |
| Temperature | 80-110 °C: Higher temperatures can increase reaction rates but may also lead to side reactions or loss of selectivity (reaction at the C-Br position). | Loss of Selectivity: If amination at the C-3 position is observed, lower the reaction temperature and monitor carefully. |
Experimental Workflow Diagram
Caption: Workflow for the selective Buchwald-Hartwig amination.
References
-
Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 6, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Nolan, S. P., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349-5435. [Link]
-
Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Buchwald, S. L., et al. (2000). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 65(17), 5327-5332. [Link]
-
Buchwald, S. L., et al. (2010). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]
-
Buchwald, S. L., et al. (2000). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 65(17), 5327-5332. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Li, C.-J., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455-23466. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Ananikov, V. P., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3535. [Link]
-
Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(36), 15131-15140. [Link]
-
Gleiter, R., et al. (2017). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – A European Journal, 23(66), 16738-16742. [Link]
-
Ji, J., Li, T., & Bunnelle, W. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611-4614. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
-
Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 19(7), 765-777. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates 15. [Link]
-
Reddy, G. O., et al. (2012). Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. Organic Chemistry International, 2012, 1-4. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. research.rug.nl [research.rug.nl]
- 13. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
Application Notes & Protocols: 3-Bromo-7-iodoquinoline in Materials Science
Section 1: A Strategic Building Block for Advanced Materials
3-Bromo-7-iodoquinoline is a highly versatile heterocyclic compound that serves as a strategic building block for the synthesis of advanced functional materials. Its utility is rooted in two key structural features: the quinoline core and the differentiated halogen substituents.
The quinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in materials science and medicinal chemistry.[1][2][3] It is an electron-deficient (n-type) aromatic system, which makes its derivatives suitable for applications as electron-transporting materials, host materials in Organic Light-Emitting Diodes (OLEDs), and organic semiconductors.[4][5] The rigid, planar structure of the quinoline ring promotes favorable π-π stacking interactions, which are crucial for efficient charge transport in solid-state devices.
The primary strategic advantage of this compound lies in the orthogonal reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[6] This reactivity difference is due to the lower bond dissociation energy of the C-I bond, which facilitates a lower energy barrier for the initial, often rate-determining, oxidative addition step in the catalytic cycle.[7][8] This allows for highly regioselective, sequential functionalization, enabling the precise and controlled construction of complex, non-symmetrical molecules from a single precursor.[6]
Section 2: Physicochemical Properties & Characterization Data
While comprehensive experimental data for this compound is not centrally published, the table below compiles estimated properties based on its structure and data from closely related analogs like 3-bromo-2-iodoquinoline and other substituted quinolines.[9] Researchers should perform their own characterization for definitive values.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₅BrIN | Calculated |
| Molecular Weight | 333.95 g/mol | Calculated |
| Appearance | Expected to be a light yellow to brown solid | Analogy |
| Melting Point | >120 °C | Estimated based on analogs like 3-bromo-2-iodoquinoline (117-123 °C) |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and aromatic solvents (toluene); Insoluble in water. | General for halogenated heterocycles |
| ¹H NMR (CDCl₃) | Expected peaks in the aromatic region (δ 7.5-9.0 ppm) | Prediction |
| ¹³C NMR (CDCl₃) | Expected peaks in the aromatic region (δ 120-150 ppm) and C-Br/C-I substituted carbons | Prediction |
Section 3: Core Application: Site-Selective Cross-Coupling
The differential reactivity of the C7-I and C3-Br bonds is the cornerstone of this compound's utility. It allows for a two-step, one-pot or sequential synthesis of disubstituted quinolines, where different aryl, heteroaryl, or alkynyl groups can be introduced at specific positions.
Mechanistic Rationale for Selectivity
Palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, Heck, etc.) typically initiate with the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[10][11] The general reactivity trend for halogens in this step is I > Br > Cl.[6][12] By carefully selecting the reaction conditions (catalyst, ligand, temperature), one can achieve near-perfect selectivity for the C-I bond, leaving the C-Br bond intact for a subsequent, different coupling reaction.[7][8][13]
Click to view a diagram of the sequential functionalization workflow.
Caption: Sequential cross-coupling workflow for this compound.
Section 4: Applications in Organic Electronics and Drug Discovery
The ability to precisely construct complex quinoline derivatives makes this compound a valuable precursor in several high-technology fields.
-
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, such as the famous tris(8-hydroxyquinolinato)aluminum (Alq₃), are workhorse materials in OLEDs, often used as electron transporters or emissive hosts.[14][15] Using this compound, researchers can synthesize bipolar host materials by attaching a hole-transporting moiety (e.g., a carbazole derivative) at one position and an electron-transporting moiety at the other. This modular approach is critical for designing materials that lead to brighter, more efficient, and longer-lasting displays.[4][16][17]
-
Organic Semiconductors: The planar quinoline core facilitates strong intermolecular electronic coupling, a prerequisite for high charge carrier mobility in organic field-effect transistors (OFETs).[5][18] The sequential coupling strategy allows for the attachment of solubilizing groups and electronically active groups to tune the material's processing characteristics and semiconducting performance.
-
Drug Development: The quinoline scaffold is found in numerous pharmaceuticals with a wide range of biological activities.[3][19] The ability to diversify the quinoline core at two distinct positions allows for the creation of large libraries of compounds for screening against biological targets, accelerating the drug discovery process.[10][19]
Section 5: Detailed Experimental Protocols
Safety Precaution: These protocols should be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Many reagents, particularly palladium catalysts and phosphine ligands, are toxic and air-sensitive.[20] All reactions should be run under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Site-Selective Sonogashira Coupling at the C7-Iodo Position
This protocol details the selective coupling of a terminal alkyne to the C7 position, leveraging the higher reactivity of the C-I bond.[20][21][22][23]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF) or DMF (~10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add the anhydrous, degassed solvent via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise via syringe while stirring.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-bromo-7-(phenylethynyl)quinoline .
Protocol 2: Sequential Suzuki Coupling at the C3-Bromo Position
This protocol uses the product from Protocol 1 to perform a second coupling at the remaining C-Br bond.[10][12][24][25]
Click to view a diagram of the Suzuki-Miyaura Catalytic Cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-bromo-7-(phenylethynyl)quinoline (from Protocol 1) (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed solvent mixture: 1,4-Dioxane and Water (4:1 v/v, ~10 mL)
Procedure:
-
In a Schlenk flask, combine the 3-bromo-7-(phenylethynyl)quinoline, the arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final 3-(4-methoxyphenyl)-7-(phenylethynyl)quinoline .
Section 6: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | Inactive catalyst; Insufficiently inert atmosphere (O₂ present); Poor quality solvent/reagents. | Use a fresh batch of catalyst. Ensure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel. Use anhydrous solvents. |
| Homocoupling of Reagents | For Sonogashira, presence of O₂ can cause alkyne dimerization (Glaser coupling).[23] For Suzuki, boronic acid decomposition. | Ensure the reaction is strictly anaerobic. Consider using a copper-free Sonogashira protocol. Use boronic acid pinacol esters which are more stable. |
| Loss of Selectivity (Reaction at Br) | Reaction temperature is too high or time is too long for the first coupling step. | For the first (C-I) coupling, run at a lower temperature (e.g., room temperature) and monitor carefully to stop the reaction once the starting material is consumed. |
| Debromination/Deiodination | Presence of reducing agents or certain bases/additives. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure reagents are pure. |
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
- Quinoline derivatives (organic compounds) and their properties.
- High Selectivity Hydroxylation and Other Functionalization of Quinoline-Directed Reactions under Cu(II)-Catalysis.
- Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions.
- Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. Benchchem.
- Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Regioselective Functionalization of Quinolines through C-H Activ
- Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. Science.
- Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. Benchchem.
- Regioselective Functionalization of Quinolines through C-H Activ
- Cross-coupling reactions of iodopyrrole 7b with aryl-and heteroarylboronic acids.
- Selective C H functionalization of quinolines. a) State of the art in...
- Organic semiconductors based on quinolines.
- The Role of Quinoline Derivatives in Advanced Chemical Applic
- Quinoxaline derivatives as attractive electron-transporting m
- Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors.
- Practical Aspects of Carbon−Carbon Cross−Coupling Reactions Using Heteroarenes.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Benchchem.
- Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
- Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- Sonogashira Coupling. Organic Chemistry Portal.
- 3-Bromo-7-ethylquinoline. PubChem.
- 3-Bromo-2-iodoquinoline 97. Sigma-Aldrich.
- Sonogashira coupling. Wikipedia.
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Halogen dance rearrangement. Wikipedia.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
- 7-Bromoisoquinolin-3-amine. PubChem.
- Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications.
- The Role of 2,7-Diiodofluorene in Modern OLED Development. Benchchem.
- Chemical changes on the green emitter tris(8-hydroxy-quinolinato)aluminum during device aging of p-i-n-structured organic light emitting diodes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Bromo-7-ethylquinoline | C11H10BrN | CID 177768382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. youtube.com [youtube.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Derivatization of 3-Bromo-7-iodoquinoline for Biological Screening
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer,[2][3] anti-inflammatory,[4][5] antimicrobial,[6][7] and antiviral properties.[1][8] The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its biological activity, making it a "privileged structure" in the design of novel therapeutics.[9][10][11] Many successful drugs, such as the anticancer agent bosutinib and the antimalarial chloroquine, are built upon this heterocyclic framework.[10][12]
This guide focuses on a particularly valuable starting material for chemical library synthesis: 3-bromo-7-iodoquinoline. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a strategic handle for sequential and regioselective functionalization.[13][14] This allows for the creation of a diverse library of compounds from a single, versatile precursor, which is a highly efficient approach in modern drug discovery. By systematically introducing a variety of substituents at the 3- and 7-positions, researchers can explore the structure-activity relationships (SAR) and identify novel compounds with potent biological effects.[4][5]
This document will provide a comprehensive overview of the synthetic strategies for derivatizing this compound and the subsequent biological screening of the resulting compound library.
Synthetic Strategy: Leveraging Differential Reactivity for Diverse Derivatization
The key to the synthetic utility of this compound lies in the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl > F.[13] This predictable reactivity allows for the selective functionalization of the 7-position (iodo) while leaving the 3-position (bromo) intact for a subsequent transformation. This sequential approach is fundamental to building a library of disubstituted quinolines with maximal diversity.
Below is a diagram illustrating the general workflow for the derivatization of this compound.
Caption: Sequential derivatization of this compound.
Protocols for Selective Derivatization
The following protocols are generalized procedures and may require optimization based on the specific substrates used.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 7-Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[15][16][17]
Rationale: This protocol leverages the higher reactivity of the C-I bond to achieve selective arylation or heteroarylation at the 7-position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a Schlenk flask, add this compound, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the 7-Position
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[18][19][20]
Rationale: This protocol introduces an alkyne moiety at the 7-position, again exploiting the greater reactivity of the C-I bond.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (TEA), degassed
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the 3-Position
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[21][22][23][24]
Rationale: After functionalizing the 7-position, the remaining C-Br bond at the 3-position can be targeted for amination.
Materials:
-
3-bromo-7-substituted-quinoline
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Toluene, anhydrous and degassed
Procedure:
-
To a Schlenk flask, add the 3-bromo-7-substituted-quinoline, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed toluene, followed by the amine.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Comparative Data for Cross-Coupling Reactions
The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions. The following table provides a summary of common conditions.
| Reaction Type | Position | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Suzuki | 7 (Iodo) | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-90 |
| Suzuki | 3 (Bromo) | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 90-100 |
| Sonogashira | 7 (Iodo) | PdCl₂(PPh₃)₂ | PPh₃ | TEA | TEA | RT |
| Sonogashira | 3 (Bromo) | Pd(PPh₃)₄ | PPh₃ | TEA | DMF | 60-80 |
| Buchwald-Hartwig | 3 (Bromo) | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 |
Biological Screening of the Derivatized Quinoline Library
Once a diverse library of 3,7-disubstituted quinolines has been synthesized, the next crucial step is to evaluate their biological activity. The choice of screening assays will depend on the therapeutic area of interest. Quinolines have shown promise in several areas, including oncology, infectious diseases, and inflammation.[1][2][4]
General Screening Workflow
The following diagram outlines a typical workflow for the biological screening of a compound library.
Caption: Biological screening cascade for a compound library.
Protocols for Common Biological Assays
Protocol 4: Anticancer Screening - Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[25]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized quinoline derivatives (typically from 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 5: Antimicrobial Screening - Broth Microdilution Assay
Rationale: The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27][28]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[29]
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well plates
Procedure:
-
Perform serial two-fold dilutions of the quinoline derivatives in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 6: Kinase Inhibitor Screening - ADP-Glo™ Kinase Assay
Rationale: Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases.[9] The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a universal method for screening kinase inhibitors.[30]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR)[9]
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compounds at various concentrations.
-
Incubate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence indicates inhibition of the kinase. Calculate the IC₅₀ values for the active compounds.
Conclusion
The derivatization of this compound offers a powerful and efficient strategy for the generation of diverse chemical libraries for biological screening. By leveraging the differential reactivity of the C-I and C-Br bonds, a wide range of substituents can be introduced at the 3- and 7-positions of the quinoline core. The subsequent screening of these compounds in relevant biological assays can lead to the identification of novel hits and lead compounds for drug discovery programs in various therapeutic areas. The protocols and workflows outlined in this guide provide a solid foundation for researchers to embark on this exciting area of medicinal chemistry.
References
Sources
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 11. benthamscience.com [benthamscience.com]
- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. microchemlab.com [microchemlab.com]
- 29. epa.gov [epa.gov]
- 30. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 31. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bioassaysys.com [bioassaysys.com]
- 35. reactionbiology.com [reactionbiology.com]
- 36. scielo.br [scielo.br]
- 37. researchgate.net [researchgate.net]
- 38. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 39. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 40. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 41. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 42. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 43. pdf.benchchem.com [pdf.benchchem.com]
- 44. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 45. mdpi.com [mdpi.com]
- 46. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 47. researchgate.net [researchgate.net]
- 48. atlantis-press.com [atlantis-press.com]
- 49. 3-Quinolinecarbonitrile, 7-broMo-4-hydroxy- synthesis - chemicalbook [chemicalbook.com]
- 50. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-7-iodoquinoline
Welcome to the technical support guide for the synthesis of 3-Bromo-7-iodoquinoline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile dihalogenated quinoline intermediate. As a building block, the differential reactivity of its C-Br and C-I bonds makes it highly valuable for sequential, site-specific functionalization in complex molecular architectures[1]. However, its synthesis is not without challenges, primarily related to regioselectivity and byproduct formation.
This guide provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental outcomes to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and properties of this compound.
Q1: What are the primary synthetic strategies for preparing this compound?
The synthesis of this compound is typically achieved through a multi-step sequence rather than a direct di-halogenation of quinoline, which would lack regiocontrol. The key is the sequential introduction of the bromine and iodine atoms onto the quinoline core. The two most logical retrosynthetic pathways are:
-
Bromination of 7-iodoquinoline: This approach involves first synthesizing 7-iodoquinoline and then performing a regioselective bromination at the C-3 position.
-
Iodination of 3-bromoquinoline: This strategy begins with the synthesis of 3-bromoquinoline, followed by iodination at the C-7 position.
The choice between these routes often depends on the availability of starting materials and the selectivity of the halogenation steps. A common and reliable method for introducing a halogen, particularly at a position not favored by standard electrophilic aromatic substitution, is the Sandmeyer reaction [2][3][4]. This reaction converts an amino group (e.g., 3-aminoquinoline or 7-aminoquinoline) into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst[2][4][5].
Q2: Why is controlling regioselectivity a major challenge in quinoline halogenation?
Controlling the position of substitution is a central challenge due to the electronic nature of the quinoline ring system. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring toward electrophilic attack. Conversely, the benzene ring is more electron-rich and therefore more susceptible to electrophilic substitution.
-
For direct electrophilic bromination of quinoline , the reaction overwhelmingly favors substitution on the benzene ring, typically yielding a mixture of 5-bromo- and 8-bromoquinoline[6]. Achieving substitution at the C-3 position of the deactivated pyridine ring requires specific, often more forceful conditions or alternative synthetic strategies[6][7].
-
Substituent Effects: The presence of one halogen influences the position of the second. An iodine atom at C-7, for instance, will have its own directing effects on the subsequent bromination step, which must be carefully considered to avoid the formation of undesired isomers.
Q3: What makes this compound a particularly useful building block?
Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, primarily in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-I bond is generally more reactive and susceptible to oxidative addition to a metal center (like palladium) than the C-Br bond. This allows for selective functionalization at the C-7 position while leaving the C-3 bromine intact for a subsequent, different coupling reaction. This sequential, site-specific modification is invaluable for constructing complex molecules[1].
Troubleshooting Guide: Common Issues & Side Reactions
This section provides a problem-and-solution framework for specific issues you may encounter during your synthesis.
Issue 1: Low Yield and/or Significant Tar Formation
Question: My reaction has resulted in a low yield of the desired product, and I've observed a significant amount of dark, insoluble tar-like material. What are the likely causes and solutions?
Causality: Tar formation is a common problem in many quinoline syntheses, often stemming from polymerization of starting materials or product degradation under harsh conditions[7][8].
-
Excessive Heat: Many cyclization and halogenation reactions are exothermic or require heating. However, excessive temperatures can lead to decomposition and polymerization[9].
-
Strongly Acidic Conditions: Strong acids, often used in reactions like the Skraup synthesis or certain brominations, can promote side reactions if not carefully controlled[8][9][10].
-
Reagent Instability: The starting materials or intermediates may be unstable under the reaction conditions, leading to degradation over time.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing low yields.
Recommended Actions:
-
Optimize Temperature: Lower the reaction temperature and monitor closely. If the reaction is highly exothermic, ensure efficient cooling and consider slower, portion-wise addition of reagents[10].
-
Modify Catalysis: If using a strong acid, try a milder catalyst or a different solvent system. For instance, some reactions benefit from a two-phase system where the reactive species is diluted, minimizing polymerization[10].
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting material and the formation of the product. Quench the reaction as soon as it reaches completion to prevent subsequent product degradation.
Issue 2: Formation of Isomeric and Poly-halogenated Byproducts
Question: My crude product analysis (TLC, NMR) shows multiple spots/peaks, suggesting the presence of isomers and/or over-halogenated products. How can I improve selectivity?
Causality: This is the most frequent challenge and arises from the similar reactivity of multiple positions on the quinoline ring to halogenation.
-
Isomer Formation: As discussed in the FAQ, direct bromination of a 7-substituted quinoline can still lead to substitution at other activated positions on the benzene ring (e.g., C-5) in addition to the desired C-3 position.
-
Poly-halogenation: Using an excess of the halogenating agent or conditions that are too harsh can lead to the addition of more than one halogen atom[7][11]. For example, bromination of 7-iodoquinoline could yield 3,5-dibromo-7-iodoquinoline.
Table 1: Common Halogenated Impurities and Mitigation Strategies
| Impurity Type | Likely Cause | Suggested Mitigation Strategy |
| Isomeric Byproducts (e.g., 5-Bromo-7-iodoquinoline) | Poor regioselectivity of the electrophilic substitution reaction. | Use a milder, more selective brominating agent like N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂)[7]. Lower the reaction temperature to increase selectivity. |
| Poly-brominated Products | Excess brominating agent; reaction temperature too high. | Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). Add the reagent slowly at a low temperature (e.g., 0 °C)[12]. |
| Unreacted Starting Material | Incomplete reaction due to insufficient time, temperature, or reagent. | Increase reaction time or slightly raise the temperature, while monitoring carefully by TLC to avoid byproduct formation[7]. Ensure high purity of reagents. |
| Products of Halogen Exchange | (Less common) Potential for trace catalysts to promote exchange. | Ensure clean glassware and high-purity reagents. |
Experimental Protocol: Selective Bromination using NBS
-
Setup: Dissolve your starting material (e.g., 7-iodoquinoline) in a suitable solvent like glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a solution or solid portion of N-Bromosuccinimide (1.05 equivalents) over 30-60 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to stir at low temperature or warm slowly to room temperature while monitoring its progress by TLC.
-
Work-up: Once complete, quench the reaction with a solution of sodium thiosulfate to destroy any remaining bromine, followed by a standard aqueous work-up and extraction.
Issue 3: Complications During Purification
Question: I'm struggling to separate my desired this compound from the side products using column chromatography. What can I do?
Causality: Halogenated isomers often have very similar polarities, making them difficult to separate on standard silica gel[7]. Furthermore, some quinoline derivatives can streak or decompose on silica.
Recommended Actions:
-
Optimize Column Chromatography:
-
Solvent System: Perform a thorough TLC analysis using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides the best possible separation (largest ΔRf).
-
Shallow Gradient: Use a very shallow solvent gradient during elution to improve resolution between closely-eluting spots.
-
Alternative Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or reverse-phase (C18) silica, as these can offer different selectivity[12][13].
-
-
Recrystallization: This is a powerful technique for purifying crystalline solids.
-
Solvent Screening: Test a range of solvents to find one in which your product is highly soluble when hot but poorly soluble when cold[13]. Common choices include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane.
-
Protocol: Dissolve the crude product in a minimal amount of the boiling solvent. If impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration[13].
-
-
Purification via Salt Formation:
-
Principle: Basic quinolines can be converted to their acid salts (e.g., hydrobromide or hydrochloride). These salts often have very different solubility profiles from the free base and non-basic impurities, allowing for purification by recrystallization[7][14].
-
Protocol: Dissolve the crude mixture in a suitable solvent and treat with an acid (e.g., HBr in acetic acid). Isolate the precipitated salt. Recrystallize the salt from a suitable solvent system (e.g., water/ethanol)[14]. Finally, neutralize the purified salt with a base (e.g., NaHCO₃) to regenerate the pure this compound free base.
-
Caption: A decision workflow for purification strategies.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Purification of Dihalogenated Quinolines by Chromatography
Welcome to the technical support center for the purification of dihalogenated quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Dihalogenated quinolines are crucial synthons in medicinal chemistry, but their purification often presents significant challenges due to the similar physicochemical properties of isomers and byproducts. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to overcome these hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns encountered during the purification of dihalogenated quinolines.
Q1: Why is the purification of dihalogenated quinoline isomers so challenging?
The primary difficulty lies in the subtle structural differences between positional isomers. Dihalogenated quinolines with the same halogen atoms but different substitution patterns on the quinoline ring possess very similar molecular weights, polarities, and pKa values.[1] This similarity leads to nearly identical retention behaviors in many standard chromatographic systems, resulting in poor resolution and co-elution.[1]
Q2: What are the most common impurities I should expect?
Besides positional isomers, common impurities include:
-
Monohalogenated quinolines: Resulting from incomplete halogenation.
-
Over-halogenated species (tri- or tetra-halogenated): Occur when the reaction is too vigorous or prolonged.
-
Starting materials: Unreacted quinoline or halogenating agent.
-
Degradation products: Some quinoline derivatives can be sensitive to the purification conditions, especially on acidic stationary phases like silica gel.[2][3]
Q3: Should I use normal-phase or reversed-phase chromatography?
The choice depends on the polarity of your specific dihalogenated quinoline.
-
Normal-Phase Chromatography (NPC): This is often the first choice for many synthetic organic compounds.[4][5] It utilizes a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[4] If your dihalogenated quinoline is relatively non-polar to moderately polar, NPC is a good starting point.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. RP-HPLC is particularly effective for more polar dihalogenated quinolines or when NPC fails to provide adequate separation.[1] It is also a powerful tool for analyzing the purity of collected fractions.
Q4: My dihalogenated quinoline seems to be decomposing on the silica gel column. What can I do?
Decomposition on silica gel is a known issue for certain sensitive heterocyclic compounds, including some quinolines.[2][3] The acidic nature of silica can catalyze degradation. To mitigate this, consider the following:
-
Deactivate the silica gel: Pre-treat the silica gel by flushing the column with a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%).[3]
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel.[2] Florisil is another option to consider.[2]
-
Switch to Reversed-Phase: RP-HPLC often uses buffered mobile phases, which can provide a less harsh environment for sensitive compounds.
Q5: Is recrystallization a viable purification method for dihalogenated quinolines?
Yes, recrystallization can be a very effective and scalable purification technique, especially if your crude product is a solid and relatively pure (>90%).[6][7] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.[6][7] Common solvent systems for recrystallization include ethanol, hexane/ethyl acetate, and hexane/acetone.[8] For basic compounds like quinolines, crystallization of a salt (e.g., hydrochloride) can sometimes be advantageous.[8][9]
II. Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems you may encounter during the chromatographic purification of dihalogenated quinolines.
Guide 1: Poor Resolution or Co-elution of Isomers
This is the most frequent and challenging issue. The following workflow will help you systematically optimize your separation.
Problem: Your collected fractions contain a mixture of two or more dihalogenated quinoline isomers.
Workflow for Improving Isomer Resolution:
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Steps:
-
Systematic Solvent Screening (TLC): Before scaling up to a column, thoroughly screen different solvent systems using Thin-Layer Chromatography (TLC). The goal is to maximize the difference in retention factor (ΔRf) between your isomers.
-
Start with standard systems: Begin with common binary mixtures like Hexane/Ethyl Acetate and Dichloromethane/Methanol.[4]
-
Introduce different solvents: Experiment with solvents that offer different selectivities. For example, replace ethyl acetate with acetone or methyl tert-butyl ether (MTBE). Sometimes, a ternary system (e.g., Hexane/DCM/Ethyl Acetate) can provide the necessary resolution.
-
Utilize additives: For basic compounds like quinolines, adding a small amount of triethylamine (~0.1-1%) to the mobile phase can improve peak shape and sometimes enhance separation by minimizing interactions with acidic sites on the silica.[3]
-
-
Optimize Flash Chromatography Conditions:
-
Shallow Gradient: Once you have a promising solvent system from TLC, employ a shallow gradient during flash chromatography. A slow, gradual increase in the polar solvent can effectively separate compounds with similar Rf values.
-
Column Dimensions: Use a longer, narrower column for more challenging separations, as this increases the number of theoretical plates.
-
Sample Loading: Proper sample loading is crucial. For liquid loading, use the weakest possible solvent that dissolves your sample.[5] Dichloromethane is often a good choice.[5] For compounds that are difficult to dissolve, consider dry loading by pre-adsorbing the crude material onto a small amount of silica gel.[3][10]
-
-
Switch to a Different Chromatographic Mode:
-
Preparative HPLC: If flash chromatography is insufficient, preparative HPLC is the next logical step.[11] It offers significantly higher efficiency and resolving power.
-
Column Selection: A variety of stationary phases are available. While C18 is the most common for reversed-phase, a phenyl-hexyl column can offer different selectivity for aromatic compounds like quinolines.[12]
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter for separating basic compounds.[1] Adjusting the pH can alter the ionization state of the quinoline nitrogen, leading to changes in retention and potentially improved separation. Buffers like phosphate or acetate are recommended to maintain a stable pH.[1]
-
-
Centrifugal Partition Chromatography (CPC): This is a preparative, support-free liquid-liquid chromatography technique that separates compounds based on their partition coefficients between two immiscible liquid phases.[13] It can be highly effective for separating closely related compounds and avoids issues with solid stationary phases like sample degradation.[13]
-
Guide 2: Product Recovery is Low
Problem: You have successfully separated your dihalogenated quinoline, but the isolated yield is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Product is still on the column | After your gradient is complete, perform a high-polarity "flush" of the column with a strong solvent (e.g., 10-20% Methanol in DCM for normal phase) to elute any strongly retained material. Analyze the flush fractions by TLC or LC-MS. |
| Product is insoluble and precipitated on the column | This can happen if the mobile phase composition changes and is no longer a good solvent for your compound. Ensure your compound is soluble across the entire gradient range. If not, consider a different solvent system or an isocratic elution if separation allows.[3] |
| Decomposition on the stationary phase | As discussed in the FAQs, use a deactivated silica, switch to alumina, or use reversed-phase chromatography to prevent degradation.[2][3] |
| Irreversible adsorption | Highly basic compounds can sometimes bind irreversibly to acidic sites on silica gel. Adding a competitive base like triethylamine to the mobile phase can mitigate this. |
| Sample was not fully loaded | Ensure all of your crude material is transferred to the column. Rinse the sample flask with the initial mobile phase and load the rinsing onto the column.[10] |
III. Key Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines a standard approach for purifying a moderately polar dihalogenated quinoline.
-
TLC Method Development:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a starting solvent system, for example, 95:5 Hexane/Ethyl Acetate.
-
Visualize the spots under UV light.
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3, and there is visible separation from major impurities.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane/Ethyl Acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a relatively non-polar solvent (DCM is often a good choice).[5]
-
Carefully apply the solution to the top of the silica bed.
-
Alternatively, for dry loading, dissolve the crude material, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.[10]
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase according to your TLC development. A stepwise or linear gradient can be used.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified dihalogenated quinoline.
-
Protocol 2: Screening for Recrystallization Solvents
-
Place approximately 10-20 mg of the crude solid into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
If the solid is insoluble at room temperature, gently heat the mixture in a water bath.[7] Continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.[7]
-
An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature, and will result in the formation of well-defined crystals upon cooling.[7] A good solvent system might also be a mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is not).[8]
IV. Concluding Remarks
The purification of dihalogenated quinolines, while often non-trivial, can be systematically approached and mastered. The key to success lies in methodical TLC analysis to develop an appropriate separation strategy, careful selection of the stationary and mobile phases, and a willingness to explore alternative techniques like HPLC or recrystallization when standard flash chromatography falls short. This guide provides a foundational framework for troubleshooting and optimizing your purification protocols. Remember that each dihalogenated quinoline is unique, and the insights gained from each purification will build your expertise in handling this important class of compounds.
References
- Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
- Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate.
- Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Institutes of Health.
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
- Overcoming challenges in the direct halogenation of the quinoline ring. Benchchem.
- Quinoline compounds and process of making same. Google Patents.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.
- Successful Flash Chromatography. King Group.
- Which sample solvents work best with normal-phase flash column chromatography?. Biotage.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
- Purification of Organic Compounds by Flash Column Chromatography. JoVE.
- Purification of Quinoline-3,4-diones. Reddit.
- Overcoming challenges in the purification of quinoxaline derivatives. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. biotage.com [biotage.com]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Optimizing Suzuki coupling yield with 3-Bromo-7-iodoquinoline
An Application Scientist's Guide to Suzuki Coupling with 3-Bromo-7-iodoquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling yield with this compound, a substrate of significant interest in medicinal chemistry. As a dihalogenated heterocycle, it presents unique challenges and opportunities for selective functionalization. This resource, structured in a question-and-answer format, addresses specific issues you may encounter during your experiments, blending mechanistic principles with practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the core challenges of working with this compound, focusing on achieving high selectivity and yield.
Q1: I want to perform a Suzuki coupling on this compound. Which halogen will react first, and how can I ensure a selective reaction?
A1: The key to selectivity with this substrate lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial, often rate-determining, oxidative addition step generally follows the trend: C–I > C–Br >> C–Cl.[1][2] Therefore, the palladium catalyst will preferentially insert into the more labile carbon-iodine bond at the 7-position over the carbon-bromine bond at the 3-position.
To maximize selectivity for C-7 arylation, you should employ mild reaction conditions that exploit this inherent reactivity difference.
-
Low Temperature: Start with lower reaction temperatures (e.g., 60-80 °C). Higher temperatures can provide enough energy to activate the C-Br bond, leading to a mixture of mono- and di-arylated products.
-
Reaction Time: Monitor the reaction closely. Allowing the reaction to proceed for too long after the consumption of the starting material can encourage the slower reaction at the C-3 position.
-
Catalyst Choice: A standard catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a simple phosphine ligand (e.g., PPh₃) is often sufficient for this selective transformation. Highly active Buchwald-type ligands may be too reactive and could decrease selectivity.[3]
The predictable regioselectivity of dihalogenated N-heteroarenes is a well-documented phenomenon, making this a reliable strategy for synthesizing 3-bromo-7-arylquinolines.[4][5]
Q2: My reaction yield is very low, or the reaction is not proceeding at all. What are the most common culprits?
A2: Low or no yield in a Suzuki coupling is a frequent issue that can almost always be traced back to a few critical parameters.[6][7][8]
-
Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen.[7] Inadequate degassing of solvents and reagents is the most common cause of catalyst death.
-
Solution: Ensure your entire setup is under an inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed using at least three freeze-pump-thaw cycles or by bubbling with an inert gas for a minimum of 20-30 minutes.[6][9] Use a fresh, reliable palladium source; older bottles of Pd(OAc)₂ or Pd(PPh₃)₄ may have degraded.
-
-
Ineffective Base/Solvent Combination: The base is not just a spectator; it is crucial for activating the organoboron species to facilitate transmetalation.[1][10][11][12][13] The effectiveness of the base is highly dependent on its solubility in the reaction medium.
-
Solution: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often effective because it helps dissolve both the organic substrates and the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[1][8] If your base is not dissolving, the reaction will be sluggish. For anhydrous conditions, organic bases or highly soluble inorganic bases like K₃PO₄ may be required.
-
-
Poor Reagent Quality:
-
Boronic Acid Decomposition: Boronic acids, especially heteroaryl boronic acids, are prone to decomposition via protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7][14] This can be exacerbated by excessive heat or prolonged reaction times.
-
Solution: Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be more robust.[7][15]
-
Below is a troubleshooting workflow to diagnose a failed reaction.
Q3: I am observing significant side products, specifically dehalogenation and boronic acid homocoupling. How can these be minimized?
A3: These side reactions compete with the desired cross-coupling and lower the overall yield.
-
Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It often proceeds via a palladium-hydride intermediate.[14][16]
-
Causes: The Pd-H species can be generated from reactions with certain bases (especially alkoxides), amine impurities, or solvents like alcohols.[14][16]
-
Solutions:
-
Change the Base: Switch from strong organic bases or alkoxides to inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[16]
-
Use Aprotic Solvents: Avoid alcoholic solvents if dehalogenation is severe. Toluene, 1,4-dioxane, or THF are excellent choices.[1][16]
-
Ensure Ligand Purity: Phosphine ligands can be oxidized over time. Use fresh ligands, as impurities can sometimes contribute to side reactions.
-
-
-
Homocoupling: This is the unwanted coupling of two boronic acid molecules to form a symmetrical biaryl.
-
Causes: This side reaction is often promoted by the presence of oxygen or if the transmetalation step is slow compared to other pathways.
-
Solutions:
-
Rigorous Inert Atmosphere: As with catalyst deactivation, oxygen is a primary culprit. Meticulous degassing is crucial.[17]
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Using a large excess can favor homocoupling.
-
Efficient Catalyst System: A highly efficient catalyst system that promotes rapid transmetalation and reductive elimination will outcompete the homocoupling pathway.
-
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The reaction proceeds via a well-established catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][18][19]
Experimental Protocols & Data
Protocol 1: General Procedure for Selective C-7 Arylation of this compound
This protocol provides a robust starting point for the selective coupling at the 7-position.[9][19]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(OAc)₂ (0.03 mmol, 3 mol%) with PPh₃ (0.09 mmol, 9 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the 1,4-dioxane and water. The water should be degassed separately before addition.
-
Degassing: Bubble argon through the stirred reaction mixture for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material (typically 4-12 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Optimization
This table summarizes key parameters that can be screened to optimize your reaction for a specific arylboronic acid partner.[15][20]
| Parameter | Recommended Starting Point | Optimization Range/Alternatives | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂, Pd₂(dba)₃ + Ligand | Pd(PPh₃)₄ is a reliable Pd(0) source. Other sources require in-situ reduction.[17] |
| Ligand | PPh₃ | P(o-tol)₃, Buchwald Ligands (SPhos, XPhos) | PPh₃ is standard. Bulkier or more electron-rich ligands can accelerate the reaction but may reduce selectivity.[3][21][22] |
| Base | K₂CO₃ (2 equiv) | Cs₂CO₃, K₃PO₄, KF | Base choice affects boronate formation and solubility. Cs₂CO₃ is more soluble and often more effective but also more expensive.[7][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene/H₂O, THF/H₂O, DMF | Solvent choice impacts reagent solubility and reaction rate. Polar aprotic solvents can sometimes alter selectivity.[23][24][25][26] |
| Temperature | 80 °C | 60 - 100 °C | Lower temperatures favor selectivity for the C-I bond; higher temperatures may be needed for less reactive partners but risk C-Br activation. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 21. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Sonogashira Reactions of Haloquinolines
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with remarkable efficiency.[1] Its application in the synthesis of complex molecules, particularly in pharmaceuticals and materials science, is widespread.[1] However, when applied to nitrogen-containing heterocycles such as quinolines, researchers often encounter specific challenges that can lead to low yields, reaction failure, or difficult purification. The electron-deficient nature of the quinoline ring and the potential for the ring nitrogen to coordinate with the palladium catalyst introduce complexities not always seen with simple aryl halides.[2]
This technical guide provides in-depth troubleshooting advice and field-proven protocols tailored specifically for Sonogashira reactions involving haloquinolines. It is designed to help you diagnose issues, optimize conditions, and achieve successful outcomes in your research.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black immediately after adding the base, and I've isolated no product. What happened?
A1: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of your active Pd(0) catalyst into an inactive state.[3] This is one of the most common failure modes.
-
Primary Cause: Presence of oxygen. Pd(0) complexes are highly sensitive to air.[3]
-
Solutions:
-
Rigorous Degassing: Ensure all solvents and reagents (especially the amine base) are thoroughly degassed before use. Standard practice involves at least three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of a high-purity inert gas. Use Schlenk line techniques or a glovebox for the most sensitive reactions.[4]
-
Reagent Purity: Impurities in reagents can poison the catalyst. Use high-purity, freshly opened reagents whenever possible.[3]
-
Q2: My desired product is formed, but it's contaminated with a significant amount of alkyne homocoupled dimer (Glaser product). How can I prevent this?
A2: Alkyne homocoupling, or Glaser-Hay coupling, is a primary side reaction in copper-cocatalyzed Sonogashira reactions.[1][5] It is promoted by the copper(I) salt, especially in the presence of oxygen.[6]
-
Primary Cause: Oxidative coupling of the copper acetylide intermediate.
-
Solutions:
-
Strictly Anaerobic Conditions: As with preventing palladium black, the rigorous exclusion of oxygen is the first and most critical step to suppress homocoupling.[1][3]
-
Reduce Copper Loading: While CuI accelerates the reaction, high concentrations can favor the Glaser pathway. Try reducing the CuI loading to 0.5–2 mol%.
-
Switch to a Copper-Free Protocol: The most robust solution is to eliminate the copper co-catalyst entirely. Many modern protocols using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly efficient without copper.[1][7][8][9]
-
Q3: I'm using a bromoquinoline, and the reaction is extremely sluggish or stalls completely, even with heating. What should I change?
A3: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl.[1] Aryl bromides are significantly less reactive than iodides, and the oxidative addition step is often rate-limiting.[1][10]
-
Primary Cause: High activation energy for the oxidative addition of the Ar-Br bond to the Pd(0) center.
-
Solutions:
-
Increase Temperature: Bromoquinolines often require higher temperatures (e.g., 80–120 °C) compared to iodoquinolines, which may react at room temperature.[2][10]
-
Change the Ligand: Standard PPh₃ may not be sufficient. Switch to a more electron-rich and sterically bulky phosphine ligand such as XPhos, SPhos, or RuPhos.[2][11] These ligands accelerate the rate-limiting oxidative addition step and stabilize the active catalyst.[11]
-
Use a More Active Palladium Pre-catalyst: Instead of Pd(PPh₃)₄, consider using a combination like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand. This allows for the in-situ formation of a more active catalytic species.[11]
-
In-Depth Troubleshooting Guide
Issue Cluster 1: Catalyst System & Ligands
Q: Which palladium source is best for haloquinolines? Pd(II) or Pd(0)?
A: Both Pd(0) (e.g., Pd(PPh₃)₄) and Pd(II) pre-catalysts (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂) are effective. The active catalyst in the cycle is Pd(0).[1]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄): Are ready to enter the catalytic cycle directly. However, they can be less stable to air and storage.
Q: The quinoline nitrogen seems to be inhibiting my catalyst. How do bulky ligands help?
A: The lone pair on the quinoline's nitrogen atom can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalytic activity.[2] Bulky ligands, such as Buchwald's biarylphosphines (XPhos, SPhos) or cataCXium A, create a sterically hindered environment around the palladium atom. This steric shield physically blocks the quinoline nitrogen from coordinating, keeping the catalyst active and available for the desired cross-coupling cycle.[11][14]
Table 1: Recommended Catalyst & Ligand Systems for Haloquinolines
| Haloquinoline Substrate | Palladium Source (mol%) | Ligand (mol%) | CuI (mol%) | Typical Conditions | Rationale & Comments |
| Iodoquinoline | Pd(PPh₃)₄ (2-5%) | - | 1-2% | Room Temp - 50 °C | Highest reactivity; standard conditions are often sufficient.[1] |
| Iodoquinoline | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ (4-10%) | 1-2% | Room Temp - 50 °C | A common and effective air-stable pre-catalyst system. |
| Bromoquinoline | Pd(OAc)₂ (2-5%) | XPhos (4-10%) | 0% (Copper-Free) | 80 - 110 °C | Bromoquinolines require a more active catalyst. Bulky, electron-rich ligands are essential.[11][15] |
| Bromoquinoline | Pd₂(dba)₃ (1-2.5%) | SPhos (2-5%) | 0% (Copper-Free) | 80 - 110 °C | Another highly active system for less reactive aryl bromides. |
| Chloroquinoline | Pd(OAc)₂ (2-5%) | RuPhos (4-10%) | 0% (Copper-Free) | 100 - 130 °C | Very challenging. Requires highly active catalysts and elevated temperatures. Yields may still be moderate.[1] |
Issue Cluster 2: Solvents & Bases
Q: Does the choice of base and solvent really matter that much?
A: Absolutely. The base and solvent work in concert and their choice can dramatically affect reaction outcomes.[16][17]
-
Base Role: The base is not merely an acid scavenger for the H-X byproduct. Its primary role is to deprotonate the terminal alkyne, forming the nucleophilic acetylide species that participates in the catalytic cycle.[18][19]
-
Amine Bases (e.g., Et₃N, DIPA): Often used in excess and can serve as both the base and the solvent.[1] Their basicity and steric bulk can influence the rate of alkyne deprotonation.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Typically used in copper-free protocols. Their poor solubility in many organic solvents can be a limitation, but this can sometimes be overcome by using more polar solvents like DMF or by adding water as a co-solvent.[14][20]
-
Solvent Role: The solvent must fully dissolve all components of the reaction.[17] Aprotic solvents like THF, Dioxane, Toluene, or DMF are common.[1] Be aware that highly coordinating solvents like DMF can sometimes compete with other ligands for sites on the palladium catalyst, potentially slowing the reaction.[17]
Visualizing the Mechanism: The Sonogashira Catalytic Cycle
The classical Sonogashira reaction proceeds via two interconnected catalytic cycles, one for palladium and one for copper. Understanding this mechanism is key to effective troubleshooting.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
A General Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random changes. Use the following workflow to diagnose the issue.
Caption: A systematic workflow for troubleshooting common Sonogashira reaction failures.
Key Experimental Protocols
Protocol 1: Standard Pd/Cu-Catalyzed Coupling of 3-Iodoquinoline
This protocol is a starting point for reactive iodoquinolines.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodoquinoline (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.02 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent/Base Addition: Add degassed triethylamine (Et₃N, 5 mL per mmol of haloquinoline) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish after several hours, it may be gently heated to 40-50 °C.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Coupling of 3-Bromoquinoline
This protocol is designed for less reactive bromoquinolines where homocoupling is a concern.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL per mmol of haloquinoline) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Taylor & Francis. (2016, August 1). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 5, 2026, from [Link]
-
Chou, T.-S., & Chen, C.-H. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(15), 2601–2603. [Link]
-
American Chemical Society. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
Rosa, G. R., et al. (2020). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Gorgani, M., et al. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central (PMC) - NIH. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. [Link]
-
ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]
-
Gorgani, M., et al. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals | Request PDF. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
ChemHelp ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
-
Mak, K. K., et al. (2022). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
R.E. Buntrock. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. books.lucp.net [books.lucp.net]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-7-iodoquinoline
Introduction
Welcome to the technical support guide for the synthesis of 3-Bromo-7-iodoquinoline. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and materials science. However, its multi-step synthesis presents several challenges, often leading to the formation of complex byproduct mixtures that can complicate purification and reduce yields.
This guide is structured as a series of troubleshooting questions and FAQs designed to address the specific issues encountered by researchers in the field. We provide not only solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes. The primary synthetic route discussed involves the diazotization and iodination of an aminoquinoline precursor, followed by a regioselective bromination.
Core Synthesis Pathway Overview
The most common and logical synthetic approach to this compound, which will be the focus of this guide, involves two key transformations. Understanding this pathway is crucial for diagnosing issues.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the cause and actionable steps for resolution.
Question 1: After the Sandmeyer reaction, my crude product contains a significant impurity that is soluble in aqueous base. What is it and how can I prevent it?
Answer: This is a classic sign of a phenolic byproduct, most likely 3-Bromo-7-hydroxyquinoline .
-
Causality: The intermediate diazonium salt is highly reactive. If the concentration of the iodide nucleophile is insufficient or the temperature rises prematurely, the diazonium salt will react with water (the solvent) to produce a phenol. This is a very common side reaction in diazotization chemistry.[1][2] The instability of the diazonium salt means it can easily decompose, leading to the formation of an aryl radical that can then react with various species in the reaction mixture.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: The diazotization step (addition of sodium nitrite) must be performed at 0-5 °C. Use an ice/salt bath and monitor the internal temperature closely. Premature decomposition of the diazonium salt is highly temperature-dependent.
-
Immediate Use: Prepare the diazonium salt solution and use it immediately in the subsequent iodination step. Letting it stand, even at low temperatures, will lead to degradation.
-
Nucleophile Concentration: Ensure your potassium iodide (KI) solution is sufficiently concentrated and readily available for the diazonium salt to react with. The substitution reaction (SRNAr) needs to outcompete the reaction with water.[1][3]
-
Acid Choice: While sulfuric acid is common, some protocols suggest that using non-aqueous diazotization methods, for instance with tert-butyl nitrite in a non-aqueous solvent, can sometimes minimize water-related side products.[4]
-
-
Purification: If the phenolic byproduct has already formed, it can typically be removed from the desired iodo-product by washing the organic extract with a dilute aqueous base (e.g., 1M NaOH). The phenol will deprotonate to form a water-soluble phenoxide salt, which will partition into the aqueous layer.
Question 2: My final product shows multiple bromine and iodine signals in the mass spectrum, and the NMR is complex. I suspect I have positional isomers. Why did this happen?
Answer: You are likely dealing with a mixture of brominated isomers, such as 5-Bromo-7-iodoquinoline and 8-Bromo-7-iodoquinoline , alongside your target 3-bromo isomer.
-
Causality: The regioselectivity of electrophilic aromatic substitution on the quinoline ring is complex. The pyridine ring is electron-deficient and deactivating. Therefore, substitution preferentially occurs on the electron-rich benzene ring. The nitrogen atom directs electrophiles to the C5 and C8 positions.[5] Achieving substitution at the C3 position is challenging and often requires specific conditions or starting materials that circumvent these electronic effects.[6] Direct bromination of 7-iodoquinoline will almost certainly yield a mixture favoring the 5- and 8-bromo isomers.
-
Troubleshooting & Prevention:
-
Re-evaluate Your Starting Material: The most reliable way to ensure the correct isomer is to start with a precursor where the bromine is already in the 3-position. The ideal starting material for this synthesis is 3-Bromo-7-aminoquinoline . Performing the Sandmeyer reaction on this substrate directs the iodine to the 7-position without ambiguity in the bromine's location.
-
Control Bromination Conditions: If you must brominate 7-iodoquinoline, conditions must be carefully optimized. High-temperature, gas-phase brominations have been reported to favor 3-bromoquinoline formation over other isomers, but this is often not practical in a standard lab setting.[6] Radical bromination using NBS with a radical initiator might offer a different selectivity profile than electrophilic bromination, but this requires significant empirical optimization.
-
Purification: Separating these isomers is often very difficult due to their similar polarities. Meticulous column chromatography on silica gel with a low-polarity eluent system (e.g., hexane/ethyl acetate gradient) may be successful, but expect significant yield loss.
-
Caption: Troubleshooting workflow for identifying unknown byproducts.
Question 3: My final yield is very low, even though the TLC of the crude product looks relatively clean. Where could my product be going?
Answer: Low yields in multi-step syntheses can arise from cumulative losses at each stage. Here are the most common culprits in this specific synthesis:
-
Causality & Troubleshooting:
-
Inefficient Diazotization: As mentioned, if the diazonium salt decomposes before it can react with iodide, the yield of the intermediate (this compound) will be low from the start. Revisit the temperature control and reaction time for this step.
-
Mechanical Losses During Workup: this compound is a dense, solid material. Significant amounts can be lost during transfers, filtrations, and extractions. Ensure you are thoroughly rinsing all glassware with the extraction solvent.
-
Emulsion Formation: During the aqueous workup (especially after neutralization), emulsions can form, trapping product in the interface between the organic and aqueous layers. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.
-
Sub-optimal Purification: The product may be adsorbing irreversibly to the silica gel during column chromatography.
-
Try deactivating the silica gel with triethylamine (by adding ~1% triethylamine to your eluent) to prevent the basic quinoline nitrogen from sticking to the acidic silica.
-
Alternatively, consider recrystallization as a purification method if a suitable solvent system can be found. A patent for purifying 3-bromoquinoline suggests recrystallization from a water/alcohol mixture, which may be adaptable.[7]
-
-
Frequently Asked Questions (FAQs)
Q: What is the best starting material for this synthesis? A: The most strategic and unambiguous starting material is 3-Bromo-7-aminoquinoline . This precursor already has the bromine atom in the correct position, meaning the subsequent Sandmeyer reaction to install the iodine at C7 is highly regioselective and avoids the formation of brominated positional isomers.
Q: Can I perform the bromination first and the iodination second? A: You could, but it is not recommended. Starting with 7-aminoquinoline, performing the Sandmeyer reaction to get 7-iodoquinoline, and then attempting bromination will likely lead to a mixture of 5-bromo and 8-bromo isomers, as discussed in Troubleshooting Question 2. Securing the C3 bromine position first is the superior strategy.
Q: What analytical techniques are best for confirming the structure and purity? A: A combination of techniques is essential:
-
¹H and ¹³C NMR: Confirms the substitution pattern on the quinoline ring. The chemical shifts and coupling constants are unique for each isomer.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides the characteristic isotopic pattern for a compound containing one bromine and one iodine atom.
-
TLC/LCMS: To assess purity and identify the number of components in a mixture.
Q: Are there any major safety concerns with this synthesis? A: Yes.
-
Diazonium Salts: Arene diazonium salts are thermally unstable and can be explosive when isolated and dry. Never isolate the diazonium salt intermediate. Always prepare it in solution at low temperature and use it immediately in situ.
-
Acids: The reaction uses strong acids (e.g., sulfuric acid), which are highly corrosive. Handle with appropriate personal protective equipment (PPE).
-
Solvents: Use of organic solvents should be done in a well-ventilated fume hood.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for Sandmeyer reactions on quinoline systems and is designed to maximize yield and purity.
Starting Material: 3-Bromo-7-aminoquinoline
Step 1: Diazotization and Iodination
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-Bromo-7-aminoquinoline (1.0 eq).
-
Acidic Solution: Add a 20% aqueous solution of sulfuric acid and cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water. Add this solution dropwise to the stirred quinoline slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The mixture should become a clear, pale yellow solution.
-
Iodination: In a separate beaker, dissolve potassium iodide (3.0 eq) in a minimal amount of water. Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. (Note: Adding the diazonium salt to the KI, and not the other way around, ensures an excess of nucleophile is always present).
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt and full substitution. Vigorous nitrogen evolution will be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium thiosulfate to quench any excess iodine (the dark color should fade).
-
Make the solution basic (pH ~9-10) by the slow addition of aqueous NaOH or ammonium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude this compound.
-
Step 2: Purification
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) is typically effective.
-
TLC Monitoring: Monitor the fractions by TLC to isolate the pure product.
-
-
Recrystallization: As an alternative, the crude solid can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Byproduct Summary Table
| Byproduct Name | Typical Origin | Identification Method | Prevention Strategy |
| 3-Bromo-7-hydroxyquinoline | Sandmeyer Side Reaction | Soluble in base; MS (lower MW) | Strict temp. control (0-5°C); Use diazonium salt immediately. |
| 5/8-Bromo-7-iodoquinoline | Incorrect Bromination Regioselectivity | Complex NMR; MS (isomer) | Use 3-Bromo-7-aminoquinoline as starting material. |
| Di/Polybrominated Products | Over-bromination | MS (higher MW) | Use stoichiometric brominating agent. |
| Unreacted Starting Material | Incomplete Reaction | TLC, NMR, MS | Increase reaction time/temperature; check reagent purity. |
References
- Synthesis of 3-Bromo-7-chloro-N-(2-hydroxy-1-methylethyl)-4-quinolinamine. (n.d.).
-
Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Galli, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
- Preparation and Properties of Quinoline. (n.d.). [Online PDF, source not specified].
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.
- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.).
-
Journal of Organic Chemistry. (n.d.). Regioselective Synthesis of 3-Bromoquinoline Derivatives.... Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline.... Retrieved from [Link]
-
ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]
- Bromination of quinolin-4(1H)-ones as an efficient strategy.... (2020). Journal of Medicinal Chemistry.
- Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril....
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]
- El-Sayed, M. A., et al. (n.d.). 3-(Bromoacetyl)
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Scale-Up Synthesis of 3-Bromo-7-iodoquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Bromo-7-iodoquinoline. This document is designed for researchers, chemists, and process development professionals who are tackling the challenges of preparing this versatile dihalogenated quinoline on a larger scale. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the differential reactivity of its carbon-bromine (C-Br) and carbon-iodine (C-I) bonds, which allows for selective, sequential cross-coupling reactions.[1]
This guide moves beyond simple protocols to address the common pitfalls and critical parameters encountered during synthesis, providing troubleshooting advice and in-depth explanations to ensure a successful and scalable process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
Synthesizing this compound presents two main hurdles: achieving precise regioselectivity and managing the different reactivities of the starting materials and intermediates.[1] Key challenges include:
-
Regiocontrol: Ensuring the bromine atom is introduced exclusively at the 3-position and the iodine atom at the 7-position, avoiding the formation of other isomers.
-
Over-halogenation: Preventing the addition of multiple bromine or iodine atoms to the quinoline ring.[1]
-
Reaction Conditions: The synthesis often involves sensitive intermediates, such as diazonium salts, which require strict temperature and pH control, especially during scale-up.[2]
-
Purification: Separating the desired product from starting materials, isomeric byproducts, and over-halogenated impurities can be difficult, often requiring more than simple crystallization.
Q2: What is the most common and scalable synthetic route?
While several routes exist, a robust and frequently employed strategy involves a two-step sequence starting from 7-aminoquinoline. This approach is advantageous because it builds the halogenation pattern on a pre-formed quinoline core, offering clear strategic control.
The general pathway is as follows:
-
Diazotization-Iodination (Sandmeyer-type reaction): Conversion of the 7-amino group of 7-aminoquinoline into a diazonium salt, which is subsequently displaced by iodide to form 7-iodoquinoline.
-
Regioselective Bromination: Introduction of a bromine atom at the C3 position of 7-iodoquinoline.
This guide will focus on troubleshooting this specific pathway.
Q3: What are the critical safety considerations for this synthesis?
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. All reactions involving these intermediates must be performed at low temperatures (typically 0–5 °C) and the salts should be used immediately in solution without isolation.[3]
-
Bromine (Br₂): If using molecular bromine, be aware that it is highly corrosive, toxic, and volatile. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including respiratory protection. N-bromosuccinimide (NBS) is a safer alternative solid brominating agent.[4]
-
Acids and Reagents: The synthesis uses strong acids (e.g., H₂SO₄, HBr) and other hazardous chemicals like phosphorus oxychloride (POCl₃) if alternative routes are considered.[5] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Section 2: Troubleshooting the Synthetic Pathway
This section provides a question-and-answer-based troubleshooting guide for the two primary stages of the synthesis.
Workflow for the Synthesis of this compound
Caption: A two-step workflow for synthesizing this compound.
Part A: Synthesis of 7-Iodoquinoline via Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[2][6]
Q4: My diazotization of 7-aminoquinoline is yielding a dark, tarry mixture with low conversion. What's going wrong?
This is a common issue often related to poor temperature control or incorrect reagent addition.
-
Causality: The diazotization process, reacting an amine with nitrous acid (formed in situ from NaNO₂ and a strong acid), is highly exothermic.[7] Aryl diazonium salts are only stable at low temperatures (0–5 °C). If the temperature rises, the salt decomposes rapidly, leading to side reactions, including phenol formation and polymerization, which results in the tarry mixture.[3]
-
Troubleshooting Protocol:
-
Strict Temperature Control: Ensure your reaction vessel is submerged in an efficient ice/salt bath to maintain an internal temperature of 0–5 °C throughout the addition. For larger scales, a jacketed reactor with a chiller is essential.
-
Slow Reagent Addition: Dissolve the sodium nitrite (NaNO₂) in water and add it slowly and dropwise to the acidic solution of 7-aminoquinoline. The addition should be slow enough that the internal temperature never exceeds 5 °C.
-
Adequate Acidity: Ensure sufficient strong acid (e.g., H₂SO₄) is present. Typically, 2.5-3 equivalents are needed: one to protonate the amine, one for the reaction with NaNO₂, and an excess to maintain a low pH and prevent unwanted side reactions.
-
Monitor for Nitrous Acid: Use potassium iodide-starch paper to test for a slight excess of nitrous acid at the end of the addition. A blue-black color indicates its presence. A large excess should be avoided as it can lead to side reactions in the next step.
-
Q5: The subsequent reaction with potassium iodide (KI) to form 7-iodoquinoline gives a poor yield. How can I optimize this step?
Low yields in the iodide displacement step are often due to premature decomposition of the diazonium salt or inefficient substitution.
-
Causality: Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination step typically does not.[8] The reaction proceeds via nucleophilic attack by the iodide ion. The key is to add the iodide source to a cold, stable solution of the diazonium salt and then allow for controlled decomposition to the product.
-
Troubleshooting Protocol:
-
Use the Diazonium Salt Immediately: Do not let the cold diazonium salt solution sit for an extended period. Proceed to the iodination step as soon as it is prepared.
-
Pre-chilled KI Solution: Add a solution of potassium iodide (KI) in water, also pre-chilled to ~5 °C, to the diazonium salt solution.
-
Controlled Warming: After the KI solution is added, the reaction mixture should be allowed to warm slowly to room temperature. Nitrogen gas is evolved during this process. Gentle heating (e.g., to 40–50 °C) may be required to drive the reaction to completion after the initial gas evolution has subsided.
-
Workup: After the reaction is complete, a typical workup involves quenching with a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine (I₂) formed, followed by extraction.
-
Part B: Regioselective C3-Bromination of 7-Iodoquinoline
Achieving high selectivity for the C3 position is the most critical challenge in this step.
Q6: My bromination of 7-iodoquinoline is not selective. I'm seeing multiple isomers and/or dibrominated products in my NMR/LC-MS. How do I direct the reaction to the C3 position?
Regioselectivity in the electrophilic bromination of quinolines is highly dependent on the reaction conditions.
-
Causality: The quinoline ring has multiple positions susceptible to electrophilic attack. The C3 position is electronically favorable for radical substitution.[9][10] For electrophilic substitution, reaction conditions must be carefully chosen to favor this position over others like C5, C6, or C8. Using a milder brominating agent and controlling the acidity can enhance C3 selectivity.
-
Troubleshooting Protocol & Condition Optimization:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for better regioselectivity and safer handling.[4]
-
Solvent Selection: Glacial acetic acid is a common solvent that can promote the desired regiochemistry.[4] Dichloromethane or chloroform can also be used.[11]
-
Temperature Control: Perform the reaction at a controlled temperature. Start at room temperature and gently heat if necessary (e.g., 80-100 °C), monitoring the reaction progress by TLC or LC-MS to avoid over-bromination.[4]
-
Avoid Lewis Acids: While Lewis acids can be used to direct regioselectivity in some aromatic systems, they may lead to complex mixtures with quinolines and should be used with caution.[1]
-
Monitor Stoichiometry: Use only a slight excess of the brominating agent (e.g., 1.05–1.1 equivalents). Adding too much will inevitably lead to di- and polybrominated byproducts.
-
| Parameter | Condition A (Low Selectivity) | Condition B (High C3-Selectivity) | Rationale |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is a milder source of electrophilic bromine, reducing side reactions.[4] |
| Solvent | Non-polar (e.g., CCl₄) | Polar, Protic (e.g., Acetic Acid) | Acetic acid can modulate the reactivity of the quinoline nitrogen and influence the electronic distribution of the ring.[4] |
| Temperature | High / Uncontrolled | 80–100 °C (Monitored) | Controlled heating ensures sufficient reaction rate without promoting undesired pathways.[4] |
| Stoichiometry | >1.5 equivalents | 1.05–1.1 equivalents | Strict control of stoichiometry is critical to prevent over-halogenation. |
Troubleshooting Logic for Poor Bromination Selectivity
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 4. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 10. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. acgpubs.org [acgpubs.org]
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-7-iodoquinoline Reactions
Welcome to the Technical Support Center for palladium catalyst removal. This guide is specifically designed for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira, to functionalize the 3-Bromo-7-iodoquinoline scaffold. The persistent challenge of removing residual palladium to meet stringent regulatory limits for active pharmaceutical ingredients (APIs) is a critical bottleneck in process development.[1][2] This document provides in-depth, field-proven insights and practical troubleshooting steps to ensure your final compound is free from metallic impurities.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my this compound reaction so critical?
A1: The removal of residual palladium is paramount for several reasons rooted in scientific integrity and regulatory compliance:
-
Regulatory Compliance: International regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in APIs.[1] For palladium, a common limit is 10 ppm, as it is a toxic heavy metal.[3]
-
Catalytic Interference: Trace amounts of palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic steps, leading to impurities and reduced yields.
-
Cellular Toxicity and Assay Interference: In drug development, residual metals can exhibit inherent toxicity, confounding biological assay results and potentially masking the true efficacy or toxicity of the drug candidate.
-
Product Stability: Metal impurities can degrade the final product over time, affecting its shelf-life and stability.
Q2: What are the primary methods for palladium removal, and how do they work?
A2: Palladium removal strategies are broadly categorized by their mechanism of action: adsorption, extraction/precipitation, and crystallization.[4]
-
Adsorption (Scavenging): This is the most common and often most effective method. It involves using solid-supported materials with functional groups that have a high affinity for palladium.[1] The reaction mixture is treated with the scavenger, which binds the metal. The solid scavenger-metal complex is then easily removed by filtration. Common adsorbents include:
-
Functionalized Silica Gels: These are highly effective due to their high surface area and tunable functionality. Thiol (SH) and thiourea (-SC(NH₂)NH₂) functional groups are particularly effective for palladium due to the high affinity of sulfur for soft metals.[5][6][7]
-
Activated Carbon: A cost-effective option that can remove various palladium species.[8][9] However, it can sometimes lead to product loss through non-specific adsorption.[1][10]
-
Functionalized Polymers: Resins like polystyrene-bound trimercaptotriazine (TMT) are also used to chelate and remove palladium.[11]
-
-
Filtration: This is the simplest method but is only effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution as insoluble Pd(0) black.[12] It is often insufficient for removing the soluble Pd(II) species or fine colloidal palladium common in homogeneous catalysis.[10]
-
Crystallization: While a standard purification technique, crystallization alone is often not sufficient to remove palladium to the required low-ppm levels, as metal impurities can co-crystallize or become trapped within the crystal lattice of the product.[1]
Q3: How does the specific structure of this compound affect palladium removal?
A3: The quinoline core presents a specific challenge. The nitrogen atom in the quinoline ring is a Lewis base and can coordinate to palladium species, forming a stable complex. This coordination can keep the palladium catalyst solubilized in the reaction mixture, making it more difficult to remove by simple filtration or precipitation. This behavior necessitates the use of high-affinity scavengers that can competitively bind to the palladium and break its coordination with the product molecule.
Palladium Removal Strategy Selection
The choice of a purification strategy is highly dependent on the state of the palladium in the post-reaction mixture. The following workflow provides a logical path for selecting an appropriate method.
Caption: Workflow for selecting a palladium removal method.
Troubleshooting Guides
Issue 1: Inefficient removal after using a silica-based scavenger.
-
Symptom: Residual palladium levels remain high (>20 ppm) after treatment with a scavenger like SiliaMetS® Thiol.
-
Potential Cause & Causality:
-
Incorrect Scavenger Choice: The palladium in your reaction may exist in multiple oxidation states (e.g., Pd(0) and Pd(II)). While thiol-based scavengers are excellent for Pd(II), other species may require a different type of scavenger.[6][13] Thiourea-based scavengers are often considered versatile for various palladium forms.[6]
-
Suboptimal Conditions: Scavenging is a chemical reaction that depends on time, temperature, and concentration. Insufficient stirring can lead to poor mass transfer, preventing the scavenger from accessing all the dissolved palladium.[13]
-
Strong Product-Palladium Coordination: As mentioned, the quinoline nitrogen can strongly bind to palladium. The chosen scavenger may not have a high enough binding affinity to compete effectively.
-
-
Solutions:
-
Screen Multiple Scavengers: Test a panel of scavengers with different functional groups (e.g., Thiol, Thiourea, Amino-based) to find the most effective one for your specific system.
-
Optimize Conditions: Increase the equivalents of the scavenger (start with 5-10 equivalents relative to the initial palladium charge). Increase the reaction time (e.g., from 2 hours to 12-18 hours) and/or temperature (e.g., from room temperature to 40-50 °C) to improve kinetics.[1]
-
Use a Co-solvent: Changing the solvent polarity can sometimes disrupt the product-palladium complex, making the metal more available for scavenging.
-
Issue 2: Significant product loss after treatment with activated carbon.
-
Symptom: Palladium levels are low, but the isolated yield of the this compound product is poor.
-
Potential Cause & Causality: Activated carbon has a high surface area with various active sites that can adsorb organic molecules non-selectively through van der Waals forces and π-π stacking interactions.[1][10] Aromatic and planar molecules like quinolines are particularly susceptible to this non-specific binding.
-
Solutions:
-
Minimize Carbon Loading: Perform a small-scale experiment to determine the minimum amount of activated carbon required to reach the target palladium level. A typical starting point is 0.1 to 0.2 weight equivalents relative to the product.[1]
-
Control Temperature and Time: Run the treatment at room temperature for a shorter duration (e.g., 1-2 hours) and monitor both palladium removal and product concentration over time.
-
Change the Solvent: Performing the carbon treatment in a more polar solvent where the product is highly soluble can sometimes reduce non-specific adsorption.
-
Use a Binary Scavenging System: A synergistic approach combining a small amount of a chelating agent (like 1,2-ethanedithiol or TMT) with activated carbon can dramatically improve palladium removal efficiency, allowing for a lower overall loading of carbon and reducing product loss.[1]
-
Issue 3: A persistent grey/black color remains in the product, even after filtration.
-
Symptom: The final isolated product is off-color, suggesting the presence of fine metallic particles.
-
Potential Cause & Causality: This indicates the formation of colloidal palladium(0). These are extremely fine, insoluble metal particles that are too small to be captured by standard filtration or even a Celite pad.[12]
-
Solutions:
-
Oxidative Treatment: Before scavenging, add a mild oxidant to the crude reaction mixture to convert Pd(0) to a more soluble Pd(II) species, which is more readily captured by scavengers. Caution: Ensure compatibility with your product.
-
Scavenger-Aided Filtration: Use a scavenger that can effectively bind Pd(0). After treatment, filter the mixture through a very fine filter aid or a packed pad of Celite to trap the scavenger-bound palladium particles.
-
Combined Approach: Treat the mixture with a scavenger first to capture any dissolved palladium, then add a minimal amount of activated carbon to adsorb the colloidal particles before filtering through Celite.
-
Comparison of Common Palladium Removal Methods
| Method | Mechanism | Best For | Advantages | Disadvantages/Considerations |
| Functionalized Silica Scavengers (e.g., Thiol, Thiourea) | Chemisorption (Covalent/Coordinate Bonding)[1] | Soluble Pd(II) and Pd(0) species | High selectivity, high efficiency (<5 ppm achievable), minimal product loss, broad solvent compatibility.[5][14] | Higher cost compared to carbon; requires screening to find the optimal scavenger. |
| Activated Carbon | Physisorption[1] | Broad range of Pd species, including colloidal Pd(0) | Low cost, effective for color removal, widely available.[1][8] | Can cause significant product loss due to non-specific adsorption, may require optimization.[10] |
| Celite® Filtration | Physical Filtration | Insoluble, heterogeneous Pd (e.g., Pd/C) or precipitated Pd black | Simple, fast, and inexpensive.[12] | Ineffective for removing soluble or colloidal palladium species.[10][12] |
| Crystallization | Purification via Solid-State Lattice Formation | Final polishing step | Can remove a wide range of impurities simultaneously. | Often insufficient on its own for reducing Pd to <10 ppm; risk of co-crystallization.[1] |
Experimental Protocol: Standard Scavenging with Thiol-Functionalized Silica
This protocol provides a general procedure for removing a soluble palladium catalyst from a reaction mixture containing a this compound derivative.
-
Reaction Work-up: Complete the aqueous work-up of your reaction to remove water-soluble byproducts. The crude product should be dissolved in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF).
-
Quantify Initial Palladium: If possible, take a small aliquot of the crude solution for analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to establish a baseline palladium concentration.[3][15]
-
Scavenger Addition: To the stirred solution of the crude product, add 5-10 molar equivalents of thiol-functionalized silica (e.g., SiliaMetS Thiol) relative to the initial moles of palladium catalyst used.
-
Scavenging: Stir the slurry at room temperature or elevate to 40-50 °C for 4-18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Prepare a small pad of Celite® (approx. 1-2 cm thick) in a Büchner or sintered glass funnel. Filter the reaction slurry through the Celite® pad to remove the silica scavenger.
-
Washing: Wash the filter cake with fresh organic solvent to ensure complete recovery of the product.
-
Concentration & Analysis: Combine the filtrate and washings. Concentrate the solution under reduced pressure to yield the purified product. Submit a sample of the final material for ICP-MS analysis to confirm the residual palladium level is below the target threshold (e.g., <10 ppm).
Troubleshooting Scavenging Failures
If the standard protocol fails, this decision tree can guide further optimization efforts.
Caption: Troubleshooting flowchart for failed scavenging attempts.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology.
-
How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved from [Link]
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407–413. Retrieved from [Link]
-
Wang, J., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. Retrieved from [Link]
-
Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. Retrieved from [Link]
-
Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]
-
Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1626. Retrieved from [Link]
-
Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved from [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). ResearchGate. Retrieved from [Link]
-
Garrett, C. E., et al. (2016). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 7(4), 425–429. Retrieved from [Link]
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Retrieved from [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved from [Link]
-
How to remove palladium catalyst from reaction mixture? (2017, December 30). ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
- 15. arborassays.com [arborassays.com]
Preventing homocoupling in Sonogashira reactions of 3-Bromo-7-iodoquinoline
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Sonogashira cross-coupling reaction with the challenging substrate, 3-bromo-7-iodoquinoline. Our focus is to provide in-depth troubleshooting advice and optimized protocols to achieve high selectivity and yield, specifically by preventing the common side reaction of alkyne homocoupling.
Troubleshooting Guide: The Homocoupling Problem
The primary challenge in the Sonogashira reaction of terminal alkynes is the undesired formation of a symmetrical 1,3-diyne byproduct, a result of oxidative homocoupling often referred to as Glaser-Hay coupling.[1][2][3] This side reaction consumes your valuable alkyne, complicates purification, and reduces the yield of your desired cross-coupled product.
Q1: I'm observing a significant amount of diyne byproduct in my reaction. What is the fundamental cause of this homocoupling?
A1: The root cause of homocoupling is the copper(I) co-catalyst in the presence of an oxidant, typically molecular oxygen.[1][2][4] The reaction proceeds through two competing catalytic cycles, as illustrated below.
-
The Sonogashira Cycle (Desired): The palladium catalyst facilitates the C-C bond formation between the aryl halide and the terminal alkyne. The copper(I) co-catalyst's role is to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex, accelerating the overall reaction rate.[5][6]
-
The Glaser-Hay Cycle (Undesired): This pathway is catalyzed solely by the copper salt.[1] Two copper acetylide intermediates undergo oxidative dimerization to form the 1,3-diyne byproduct.[1][2] This process is significantly promoted by the presence of oxygen.[3][7]
Competing Catalytic Cycles
Caption: Competing Sonogashira and Glaser-Hay catalytic cycles.
Q2: My primary goal is to selectively couple the alkyne at the 7-position (iodo) while leaving the 3-position (bromo) untouched. How does this selectivity work, and how can I maintain it?
A2: The selectivity is governed by the difference in reactivity of the carbon-halogen bonds toward oxidative addition with the Pd(0) catalyst. The general order of reactivity is C-I > C-OTf > C-Br >> C-Cl.[5][6] The C-I bond is weaker and more readily undergoes oxidative addition than the C-Br bond. You can exploit this reactivity difference to achieve chemoselective coupling at the 7-iodo position.
To maintain this selectivity, it is crucial to use mild reaction conditions.[5] Running the reaction at or near room temperature is often sufficient to activate the aryl iodide without significantly disturbing the aryl bromide.[5] Overheating the reaction can lead to a loss of selectivity and potential coupling at the bromide position.
Q3: What are the most effective strategies to suppress homocoupling?
A3: A multi-faceted approach is best. Consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: Can I perform the Sonogashira reaction without a copper co-catalyst?
A1: Yes, and this is often the most effective way to eliminate Glaser-Hay homocoupling.[5][8][9] Copper-free Sonogashira protocols have been extensively developed.[10][11] These reactions may require slightly higher temperatures or more specialized, electron-rich, and bulky phosphine ligands to facilitate the catalytic cycle, but they completely remove the primary catalyst for the undesired side reaction.[8][12]
Q2: Which palladium catalyst and ligand combination is best for this selective coupling?
A2: There is no single "best" combination, as the optimal choice can be substrate-dependent. However, some general guidelines apply:
-
Palladium Source: Common and effective pre-catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[5][6]
-
Ligands: For challenging couplings or to enhance selectivity in copper-free systems, bulky, electron-rich phosphine ligands like S-Phos or X-Phos (Buchwald ligands) can be highly effective.[13] These ligands promote the reductive elimination of the desired product and can stabilize the palladium catalyst. The choice of ligand can also influence which site of a di- or polyhalogenated substrate reacts.[14]
Q3: How do the base and solvent affect homocoupling?
A3: The base and solvent are critical parameters that influence both the desired reaction and side reactions.[15][16][17]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves to neutralize the HX byproduct and, in some cases, acts as a solvent.[5] However, a very strong base can increase the concentration of the copper acetylide, potentially increasing the rate of homocoupling. For sensitive substrates, a weaker inorganic base like K₂CO₃ or Cs₂CO₃ might be beneficial.[5]
-
Solvent: The solvent must solubilize all reaction components.[17] Common choices include THF, DMF, or an excess of the amine base. The quality of the solvent is paramount; it must be thoroughly deoxygenated to prevent both Glaser coupling and degradation of the Pd(0) catalyst.[5][18]
Optimized Experimental Protocols
The following protocols provide a starting point for the selective Sonogashira coupling of an alkyne to the 7-position of this compound.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira (Inert Atmosphere Critical)
This protocol relies on meticulous exclusion of oxygen to suppress homocoupling.
| Reagent/Component | Molar Equivalents | Typical Loading (mol%) | Purpose |
| This compound | 1.0 | - | Aryl halide substrate |
| Terminal Alkyne | 1.1 - 1.2 | - | Coupling partner |
| PdCl₂(PPh₃)₂ | 0.01 - 0.03 | 1 - 3 mol% | Palladium pre-catalyst |
| Copper(I) Iodide (CuI) | 0.02 - 0.05 | 2 - 5 mol% | Co-catalyst |
| Triethylamine (TEA) | > 3.0 | - | Base and Solvent (must be rigorously degassed) |
| THF (optional co-solvent) | - | - | To improve solubility (must be rigorously degassed) |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an argon or nitrogen atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add rigorously degassed THF (if used) followed by degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction, perform an aqueous work-up, and purify by column chromatography.
Protocol 2: Advanced Copper-Free Sonogashira
This protocol eliminates the primary cause of homocoupling and is recommended when Protocol 1 fails or for particularly valuable alkynes.
| Reagent/Component | Molar Equivalents | Typical Loading (mol%) | Purpose |
| This compound | 1.0 | - | Aryl halide substrate |
| Terminal Alkyne | 1.2 - 1.5 | - | Coupling partner |
| Pd₂(dba)₃ | 0.01 - 0.02 | 1 - 2 mol% | Palladium pre-catalyst |
| X-Phos | 0.04 - 0.08 | 4 - 8 mol% | Bulky phosphine ligand |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | - | Inorganic Base |
| Dioxane or Toluene | - | - | Anhydrous, degassed solvent |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an argon or nitrogen atmosphere, add this compound, Pd₂(dba)₃, X-Phos, and Cs₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent (Dioxane or Toluene) via syringe.
-
Add the terminal alkyne to the stirred mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the solids, perform an aqueous work-up, and purify by column chromatography.
By understanding the underlying mechanisms and carefully controlling the reaction environment, researchers can successfully perform selective Sonogashira couplings on dihalogenated systems like this compound, minimizing wasteful homocoupling and maximizing the yield of the desired product.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Dryden, M. D., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. [Link]
-
Dryden, M. D., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. SciSpace. [Link]
-
Dryden, M. D., et al. (2019). Investigations Into the Mechanism of Copper-Mediated Glaser-Hay Couplings Using Electrochemical Techniques. ResearchGate. [Link]
-
Grokipedia. Glaser coupling. [Link]
-
Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]
-
Jayanth, T. T., et al. Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
-
Ortiz-Alvarado, E. A., et al. (2020). Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. Reaction Chemistry & Engineering. [Link]
-
D'Amato, L., et al. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Chahdoura, F., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
da Silva, A. C., et al. (2020). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]
-
Chahdoura, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Sytniczuk, A., et al. (2020). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. [Link]
-
Organic Letters. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings. [Link]
-
Organic Chemistry Portal. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. [Link]
-
Nikpour, F., & Ghasemzadeh, M. A. Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. [Link]
-
He, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
V2.fi. Copper-free Sonogashira coupling. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chahdoura, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
ResearchGate. Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]
-
Kempe, K., et al. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 14. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.lucp.net [books.lucp.net]
- 18. reddit.com [reddit.com]
Technical Support Center: Workup & Troubleshooting for 3-Bromo-7-iodoquinoline Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-7-iodoquinoline. This guide provides in-depth, field-proven insights into the critical workup and purification procedures for palladium-catalyzed cross-coupling reactions involving this versatile building block. The inherent basicity of the quinoline nucleus and the challenges of removing palladium catalysts necessitate specialized protocols, which are detailed below in a direct question-and-answer format.
Section 1: General Workup & Purification Protocols
This section outlines a standard, robust procedure for the workup and purification of a typical palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) using this compound.
Standard Aqueous Workup Protocol
This protocol is a reliable starting point for most coupling reactions.
-
Reaction Quenching & Cooling: Upon reaction completion as determined by TLC or LC-MS, cool the reaction vessel to room temperature. If the reaction was performed at high temperatures, allowing it to cool prevents excessive fuming or boiling when aqueous solutions are added.
-
Filtration (Catalyst Removal): Dilute the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a 1-2 cm pad of Celite® in a sintered glass funnel to remove the bulk of the heterogeneous palladium catalyst or any precipitated palladium black.[1][2] Wash the Celite® pad thoroughly with the same organic solvent to ensure complete recovery of the product.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and shake vigorously. Allow the layers to separate. The organic layer contains your desired product, while the aqueous layer contains inorganic salts (e.g., carbonates, phosphates from the base) and water-soluble impurities.[3]
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).
-
Brine (saturated aqueous NaCl solution). This wash helps to remove residual water from the organic layer and breaks up emulsions.
-
-
-
Drying & Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Workflow: General Workup
Caption: A standard workflow for post-reaction workup.
Purification by Column Chromatography for Quinolines
The basic nitrogen atom in the quinoline ring often causes streaking (tailing) on standard silica gel due to strong interactions with acidic silanol groups.[4] This leads to poor separation and lower isolated yields.
-
Prepare Slurry: In a beaker, create a slurry of silica gel in your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Deactivate Silica (Crucial Step): To mitigate tailing, add a basic modifier such as triethylamine (NEt₃) to the eluent system, typically at a concentration of 0.5-2% by volume.[4] This neutralizes the acidic sites on the silica surface.
-
Pack Column: Pack the column with the silica slurry.
-
Load Sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane (DCM). If the product is not fully soluble, it can be "dry loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.
-
Alternative Stationary Phase: If tailing persists, consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: My starting material is this compound. Which position is more reactive and will couple first?
A1: The 7-iodo position is significantly more reactive than the 3-bromo position in standard palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[6][7] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle—the rate-determining step for many cross-couplings.[8] This differential reactivity allows for selective functionalization at the 7-position while leaving the 3-bromo position available for a subsequent, different coupling reaction.
Q2: What are the most effective general methods for removing the palladium catalyst after the reaction?
A2: Palladium removal is a critical step, especially in pharmaceutical synthesis. The best method depends on whether the residual palladium is heterogeneous (solid particles) or homogeneous (soluble).
-
For Heterogeneous Palladium (e.g., Pd black): Filtration through a pad of Celite® is the first and most common step.[1][2] For very fine particles that may pass through Celite®, using a PTFE micron filter (e.g., 0.45 or 0.22 µm) can be highly effective.[9]
-
For Homogeneous (Soluble) Palladium: The nitrogen on the quinoline ring can chelate with palladium, keeping it in solution.[10] In these cases:
-
Activated Carbon: Stirring the crude product solution with activated carbon (charcoal) can adsorb soluble palladium. However, this can sometimes lead to product loss due to non-specific adsorption.[9][10]
-
Palladium Scavengers: These are solid supports (often silica or polymer beads) functionalized with groups that have a high affinity for palladium, such as thiols or amines.[10] The crude solution is stirred with the scavenger, which binds the palladium and is then easily removed by filtration.
-
Crystallization: If the product is a solid, careful crystallization can often leave palladium impurities behind in the mother liquor.[5]
-
Q3: What are common byproducts, and how can they complicate the workup?
A3: A common byproduct in Suzuki couplings is the homo-coupled product of the boronic acid (R-B(OH)₂ reacting with itself to form R-R).[11] This occurs when the palladium catalyst promotes the coupling of two boronic acid molecules. These byproducts often have similar polarity to the desired product, making them difficult to separate by chromatography. Optimizing reaction conditions (e.g., ensuring a properly degassed, anaerobic environment) can minimize their formation. During workup, careful column chromatography is the primary method for removal.
Q4: Can these workups be performed using aqueous or "green" solvents?
A4: Yes, there is a growing trend towards using aqueous conditions for cross-coupling reactions.[12][13][14] In some cases, the product may precipitate directly from the aqueous reaction mixture, simplifying the workup to a simple filtration and recrystallization.[12][13] If the product remains in solution, a standard extraction with an organic solvent is still required. The use of water as a co-solvent is common and can even accelerate some Suzuki reactions.[15]
Section 3: Troubleshooting Guide
This guide addresses specific problems you may encounter during the workup procedure.
| Problem / Observation | Probable Cause | Recommended Solution(s) |
| Persistent Black/Grey Color in Product | Insoluble palladium black particles have passed through initial filtration. | Re-filter the solution through a thicker pad of Celite® or a 0.2-0.45 µm PTFE syringe filter.[1][9] |
| Product Has a Grey/Metallic Sheen After Chromatography | Soluble palladium species are co-eluting with your product due to chelation by the quinoline nitrogen.[10] | 1. Before chromatography, stir the crude product in a suitable solvent with a palladium scavenger resin or activated carbon for several hours, then filter.[10] 2. Attempt to crystallize the product. |
| Significant Product Loss During Extraction | The quinoline product may be protonated by acidic residues, increasing its water solubility. | 1. Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃) before extraction. 2. Increase the number of extractions (e.g., 3 x 50 mL instead of 1 x 150 mL). 3. Wash the combined organic layers with brine to "pull out" residual water. |
| Product Streaks (Tails) on TLC/Column | The basic nitrogen of the quinoline is interacting strongly with acidic silanol groups on the silica gel surface.[4] | 1. Primary Solution: Add 0.5-2% triethylamine (NEt₃) or pyridine to your eluent system (e.g., hexanes/ethyl acetate).[4] 2. Use a less acidic stationary phase, such as neutral or basic alumina.[5] |
| Product Appears to Decompose on Silica Column | The quinoline derivative is sensitive to the acidic nature of standard silica gel. | 1. Deactivate the silica with triethylamine as described above.[4] 2. Run the column as quickly as possible to minimize contact time. 3. Consider using an alternative purification method like crystallization if decomposition is severe. |
Troubleshooting Decision Tree: Palladium Removal
Caption: Decision tree for palladium removal strategies.
References
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily? [Online] Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online] Available at: [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
ScienceMadness. (2013). Removal of leached Palladium from reaction product. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Substituted quinolines as noncovalent proteasome inhibitors. [Online] Available at: [Link]
-
Research @ Flinders. (2013). An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. [Online] Available at: [Link]
-
ACS Publications. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. [Online] Available at: [Link]
-
ResearchGate. (2013). An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. [Online] Available at: [Link]
-
Horizon IRD. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Online] Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online] Available at: [Link]
-
University of York. (n.d.). Aqueous Workup. [Online] Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online] Available at: [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Online] Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Stability issues of 3-Bromo-7-iodoquinoline under reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with 3-bromo-7-iodoquinoline in cross-coupling reactions?
A1: The principal challenge lies in achieving chemoselectivity. This compound possesses two different halogen atoms with distinct reactivities. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in typical palladium-catalyzed cross-coupling reactions.[1] This differential reactivity allows for selective functionalization at the 7-position (C-I) while leaving the 3-position (C-Br) intact for subsequent transformations. However, under forcing conditions, loss of selectivity can occur, leading to a mixture of mono- and di-substituted products.
Q2: I am observing significant amounts of dehalogenation in my reaction. What are the likely causes and how can I mitigate this?
A2: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings, particularly with more reactive aryl iodides. This is often mediated by palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture.
-
Potential Sources of Pd-H:
-
Base: Strong bases, especially alkoxides, can react with certain solvents or impurities to generate hydrides.
-
Solvent: Solvents with abstractable protons (e.g., alcohols) can be a source.
-
Water: The presence of water can contribute to the formation of Pd-H species.
-
-
Troubleshooting Strategies:
-
Choice of Base: Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃.
-
Solvent System: Employ anhydrous aprotic solvents like 1,4-dioxane or toluene. If a co-solvent is necessary, minimize the amount of protic solvent.
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which can promote the desired cross-coupling over dehalogenation.
-
Q3: My Suzuki-Miyaura coupling is sluggish or fails to go to completion. What should I investigate?
A3: A stalled Suzuki-Miyaura reaction can be due to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are of high quality and properly handled to avoid deactivation. The active Pd(0) species is sensitive to oxygen.
-
Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen) or form unreactive anhydrides (boroxines) upon storage. It is advisable to use fresh, high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters).
-
Base and Solvent: The choice of base is critical for activating the boronic acid. Ensure the base is sufficiently strong for the specific boronic acid used. The solvent system must be appropriate for both the solubility of the reagents and the stability of the catalytic species. Degassing the solvent is crucial to remove oxygen.
-
Temperature: While selective coupling at the C-I position is often achievable at lower temperatures, a sluggish reaction may benefit from a modest increase in temperature. However, be mindful that higher temperatures can lead to a loss of selectivity and increased side reactions.[2]
Q4: Can I perform a Sonogashira coupling selectively at the C-I position of this compound?
A4: Yes, selective Sonogashira coupling at the C-I bond is highly feasible due to its greater reactivity compared to the C-Br bond.[3][4] The key is to employ mild reaction conditions.
-
Recommended Conditions for Selective Sonogashira Coupling:
-
Catalyst: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[3]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used.
-
Solvent: Anhydrous solvents like THF or DMF are common.
-
Temperature: The reaction can often be performed at or slightly above room temperature to ensure high selectivity.
-
Q5: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A5: The Buchwald-Hartwig amination is also subject to the same chemoselectivity principles. Selective amination at the 7-position is the expected outcome under controlled conditions.
-
Key Parameters for Selective Amination:
-
Catalyst System: The choice of palladium precatalyst and ligand is crucial. Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., XantPhos, Buchwald ligands) are highly effective.[5]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.
-
Reaction Conditions: The reaction should be performed under a strictly inert atmosphere (argon or nitrogen) in an anhydrous solvent (e.g., toluene or dioxane).[6]
-
Troubleshooting Guides
Issue 1: Poor Chemoselectivity in Cross-Coupling Reactions
| Symptom | Potential Cause | Troubleshooting Action |
| Formation of di-substituted product | Reaction temperature is too high. | Decrease the reaction temperature. For C-I selective couplings, start at room temperature and gradually increase if necessary. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and quench once the mono-substituted product is formed.[2] | |
| High catalyst loading. | Reduce the amount of palladium catalyst and ligand.[2] | |
| Inappropriate ligand choice. | Screen different ligands. Less bulky ligands may favor mono-substitution in some cases. | |
| Reaction at the C-Br position instead of C-I | Unlikely under standard conditions, but could indicate catalyst poisoning or an unusual reaction mechanism. | Verify the structure of the starting material and product. Re-evaluate the catalyst system and reaction conditions. |
Issue 2: Low Yield of the Desired Product
| Symptom | Potential Cause | Troubleshooting Action |
| Starting material remains | Inactive catalyst. | Use a fresh batch of catalyst and ligand. Ensure proper inert atmosphere techniques. |
| Insufficiently strong base (Suzuki). | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Poor quality of the coupling partner (e.g., boronic acid). | Use a fresh, high-purity coupling partner or a more stable derivative. | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for side product formation. | |
| Significant amount of byproduct | Dehalogenation. | See FAQ Q2 for mitigation strategies. |
| Homocoupling of the coupling partner. | Ensure the reaction is thoroughly degassed to remove oxygen. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 7-Position
This protocol is a general guideline and should be optimized for the specific boronic acid being used.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Stir the mixture at the desired temperature (start at 50-60 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Reactivity of C-X Bonds in Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the general reactivity trend of carbon-halogen bonds in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[7]
Caption: Relationship between C-X bond strength and reactivity.
Troubleshooting Workflow for Poor Chemoselectivity
This workflow provides a logical sequence of steps to address issues with selectivity in the functionalization of this compound.
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-7-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the optimization of cross-coupling reactions involving 3-bromo-7-iodoquinoline. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to facilitate your research and development projects. As Senior Application Scientists, we have synthesized the information in this guide from established literature and practical experience to ensure its accuracy and utility in a laboratory setting.
Introduction to Cross-Coupling with this compound
This compound is a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds used in medicinal chemistry and materials science. The presence of two different halogen atoms at distinct positions on the quinoline core allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this selectivity, with the C-I bond being significantly more reactive towards oxidative addition to a Pd(0) catalyst.[1] This inherent reactivity difference enables chemists to perform a cross-coupling reaction at the 7-position (C-I) while leaving the 3-position (C-Br) intact for a subsequent transformation.
This guide will focus on providing practical advice for optimizing solvent and base conditions for common cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—to help you achieve high yields and selectivities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogens in this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl.[1] Therefore, in this compound, the C-I bond at the 7-position is significantly more reactive and will preferentially undergo oxidative addition to the palladium catalyst under carefully controlled conditions. This allows for selective functionalization at the 7-position.
Q2: What is the primary role of the base in a cross-coupling reaction?
A2: The base plays a crucial role in the catalytic cycle of most cross-coupling reactions. Its primary functions can include:
-
Activation of the nucleophile: In Suzuki-Miyaura couplings, the base is essential for the formation of a boronate "ate" complex from the boronic acid, which increases its nucleophilicity and facilitates transmetalation to the palladium center.[2]
-
Regeneration of the catalyst: In the Heck reaction, the base is required to regenerate the active Pd(0) catalyst from the [HPdLnX] species formed after β-hydride elimination.[3][4]
-
Deprotonation: In Buchwald-Hartwig amination, the base deprotonates the amine-palladium complex to form the key palladium-amido intermediate prior to reductive elimination.[5]
-
Neutralizing acidic byproducts: The base neutralizes the hydrohalic acid (e.g., HBr, HI) generated during the reaction, preventing side reactions and catalyst deactivation.
Q3: How does the choice of solvent impact a cross-coupling reaction?
A3: The solvent can have a profound effect on the outcome of a cross-coupling reaction by influencing:
-
Solubility: The solvent must be able to dissolve the reactants, catalyst, and base to a sufficient extent to allow for an efficient reaction. Poor solubility of an inorganic base is a common reason for low yields.[1]
-
Catalyst stability and activity: The solvent can coordinate to the palladium center, affecting its stability and reactivity. Some solvents can even inhibit the catalyst.[1]
-
Reaction kinetics: The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]
-
Selectivity: In some cases, the solvent can influence the selectivity of the reaction, particularly in substrates with multiple reactive sites.
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Product
-
Possible Cause 1.1: Inactive Catalyst
-
Explanation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing (e.g., forming palladium black). Oxygen can also deactivate the catalyst.
-
Solution:
-
Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).
-
Thoroughly degas your solvent(s) before use by methods such as freeze-pump-thaw or by bubbling with an inert gas for an extended period.
-
Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more stable and easily activated precatalyst.
-
Increase the catalyst loading, but be aware of the potential for increased side reactions and cost.
-
-
-
Possible Cause 1.2: Inappropriate Base or Solvent Combination
-
Explanation: The chosen base may not be strong enough or sufficiently soluble in the reaction solvent to effectively participate in the catalytic cycle.
-
Solution:
-
Systematically screen a panel of bases with varying strengths and solubilities (see tables below for suggestions). For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially for less reactive substrates.[2]
-
Choose a solvent that can dissolve the base. For example, Cs₂CO₃ has better solubility in many organic solvents compared to K₂CO₃.
-
For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often beneficial as water can help dissolve inorganic bases.[2]
-
-
-
Possible Cause 1.3: Poor Quality of Reagents
-
Explanation: Boronic acids can undergo degradation, and other reagents may contain impurities that inhibit the catalyst.
-
Solution:
-
Use fresh, high-purity starting materials.
-
If you suspect degradation of your boronic acid, you can try converting it to a more stable boronate ester (e.g., a pinacol ester) and using that in the coupling reaction.
-
-
Issue 2: Lack of Selectivity (Reaction at both C-7 and C-3 positions)
-
Possible Cause 2.1: Reaction Conditions are too Harsh
-
Explanation: High temperatures and/or high catalyst loadings can provide enough energy to overcome the activation barrier for the less reactive C-Br bond, leading to double coupling.
-
Solution:
-
Lower the reaction temperature. For selective coupling at the C-I position, start with milder conditions (e.g., room temperature to 60 °C) and slowly increase if necessary.
-
Reduce the catalyst loading.
-
Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is predominantly formed.
-
-
-
Possible Cause 2.2: Inappropriate Ligand Choice
-
Explanation: The ligand on the palladium catalyst plays a critical role in modulating its reactivity and selectivity. A highly reactive catalyst system may not be selective.
-
Solution:
-
For selective mono-functionalization, a less reactive catalyst system may be preferable. For instance, using a simple ligand like PPh₃ might offer better selectivity than more electron-rich and bulky phosphine ligands.
-
Screen a variety of ligands to find one that provides the optimal balance of reactivity and selectivity for your specific transformation.
-
-
Issue 3: Formation of Homocoupling Byproducts
-
Possible Cause 3.1: Oxygen in the Reaction Mixture
-
Explanation: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions.
-
Solution:
-
Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.
-
-
-
Possible Cause 3.2: In Sonogashira Coupling, incorrect ratio of catalysts
-
Explanation: An excess of the copper co-catalyst can lead to the dimerization of the terminal alkyne (Glaser coupling).
-
Solution:
-
Carefully control the amount of the copper(I) salt used. In some cases, a copper-free Sonogashira protocol may be advantageous.
-
-
Experimental Protocols and Recommended Conditions
The following are generalized starting points for optimizing your cross-coupling reactions with this compound. Note: These are starting points and may require further optimization for your specific substrates.
Selective Suzuki-Miyaura Coupling at the 7-Position
This protocol is adapted from procedures for the selective coupling of similar dihaloheterocycles.[6]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v, degassed)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ to the vessel.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Selective Sonogashira Coupling at the 7-Position
This protocol is based on standard conditions for Sonogashira coupling of iodoarenes.[7]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent with THF, degassed)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed THF and Et₃N (or DIPA).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous NH₄Cl solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
General Workflow for Optimization
Caption: A general workflow for optimizing cross-coupling reactions.
Data Summary Tables
The following tables provide starting points for solvent and base selection for various cross-coupling reactions based on literature for similar substrates.
Table 1: Recommended Solvent and Base Combinations for Suzuki-Miyaura Coupling
| Base | Solvent(s) | Typical Temperature (°C) | Notes |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-110 | A common and effective choice, but solubility can be a limitation. |
| Cs₂CO₃ | Dioxane, Toluene, DMF | 60-100 | More soluble in organic solvents, often used for more challenging couplings. |
| K₃PO₄ | Dioxane, Toluene | 80-110 | A strong base that can be very effective, particularly for less reactive aryl bromides.[2] |
| NaOtBu | THF, Toluene | RT-100 | A very strong base, typically used in anhydrous conditions. |
Table 2: Recommended Solvent and Base Combinations for Other Cross-Coupling Reactions
| Reaction Type | Base | Solvent(s) | Typical Temperature (°C) | Notes |
| Sonogashira | Et₃N, DIPA | THF, DMF | RT-60 | The amine base often serves as the solvent or a co-solvent.[7] |
| Heck | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile | 80-140 | The choice of base can influence the reaction pathway and selectivity.[3][4] |
| Buchwald-Hartwig | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 | Strong, non-nucleophilic bases are generally preferred. Bulky phosphine ligands are often required.[5] |
Visualizing Key Concepts
Differential Reactivity in Cross-Coupling
The selective functionalization of this compound is predicated on the difference in bond dissociation energies of the C-I and C-Br bonds, which translates to different activation energies for the rate-determining oxidative addition step.
Caption: Energy profile showing the favored reaction at the C-I bond.
References
- BenchChem Technical Support Team. (2025).
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem Technical Support Team. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
- Verdonck, F., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry, 10, 1058229.
- Wikipedia contributors. (2023).
- BenchChem Technical Support Team. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- Correa, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.
- Langer, P., et al. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok.
- Buchwald, S. L., & Hartwig, J. F. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Newman, S. G., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
- Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(44), 6074-6077.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- Google Patents. (2018).
- BenchChem Technical Support Team. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. BenchChem.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Majumder, U., et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Current Organic Chemistry, 20(2), 153-176.
- Srivastava, R. S., et al. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry, 12(45), 9133-9138.
- The Royal Society of Chemistry. (2020).
- ResearchGate. (2023). Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline.
- SAGE Publications Inc. (2025).
- BenchChem Technical Support Team. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
- Gate Chemistry. (2018).
- Guo, C.-C., & Tang, J.-S. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546.
- The University of Liverpool Repository. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- NIH. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chen, P., et al. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv.
- Srivastava, R. S., et al. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. PubMed.
- MDPI. (2022).
- MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- ResearchGate. (2025). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE).
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- NIH. (2020). Advances in Cross-Coupling Reactions.
- CD BioSustainable. (n.d.).
- PubMed. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
- Cambridge Open Engage. (2025). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis.
- Synthesis Spotlight. (n.d.). Cross-(−CO)upling.
- Aurum chemistry. (2021). Sonogashira coupling|Suzuki coupling|Organometallic compounds. YouTube.
- ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c a ….
- NIH. (n.d.).
- BenchChem Technical Support Team. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-7-iodoquinoline and 3,7-Dibromoquinoline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in medicinal chemistry and materials science, the quinoline scaffold is a cornerstone for innovation. Its functionalization through cross-coupling reactions is a critical strategy for developing novel compounds. The choice of dihalogenated quinolines as starting materials offers a powerful platform for sequential and site-selective modifications. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 3-bromo-7-iodoquinoline and 3,7-dibromoquinoline . We will explore the fundamental principles governing their differential reactivity, supported by experimental insights and detailed protocols, to empower you in designing efficient and selective synthetic routes.
The Decisive Factor: Understanding Carbon-Halogen Bond Reactivity
At the heart of palladium-catalyzed cross-coupling reactions lies the oxidative addition step, where the carbon-halogen (C-X) bond of the substrate is cleaved and added to the palladium(0) catalyst. This step is typically the rate-determining phase of the catalytic cycle.[1][2] The reactivity of aryl halides in this critical step is governed by the carbon-halogen bond dissociation energy, following a well-established trend: C-I < C-Br < C-Cl .[1][3][4]
The carbon-iodine bond is the longest and weakest, making it the most susceptible to cleavage by the palladium catalyst.[2][5] Consequently, aryl iodides react faster and under milder conditions than their corresponding aryl bromides.[3] This fundamental principle is the primary determinant of the differential reactivity and, crucially, the regioselectivity observed when comparing this compound and 3,7-dibromoquinoline.
For this compound, the presence of two different halogens on the same scaffold presents an opportunity for highly selective, stepwise functionalization. The C(7)-I bond is predicted to be significantly more reactive than the C(3)-Br bond, allowing for chemistry to be directed exclusively to the 7-position under appropriate conditions. In contrast, 3,7-dibromoquinoline possesses two C-Br bonds, and while their electronic environments differ slightly, their reactivity is much more comparable, posing a different set of synthetic challenges and opportunities.
A Head-to-Head Comparison in Core Synthetic Transformations
The true measure of a building block's utility is its performance in key synthetic reactions. We will now compare the expected outcomes for our two subject compounds in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is a pillar of modern synthesis for creating biaryl structures.[6]
-
This compound: The significant difference in reactivity between the C-I and C-Br bonds allows for exceptional regioselectivity. Under standard Suzuki conditions (e.g., Pd(PPh₃)₄, a carbonate base), the coupling will occur almost exclusively at the 7-position to yield a 7-aryl-3-bromoquinoline.[7][8] The C(3)-Br bond remains intact, available for a subsequent, different coupling reaction under more forcing conditions if desired. This makes it an ideal substrate for building complex, multi-substituted quinolines in a controlled manner.
-
3,7-Dibromoquinoline: With two C-Br bonds, the reaction can lead to a mixture of mono- and di-arylated products depending on the stoichiometry of the boronic acid and the reaction conditions. While there is a slight electronic difference between the C3 and C7 positions, achieving high regioselectivity for mono-arylation can be challenging. Often, statistical mixtures are obtained, or reaction conditions must be meticulously optimized to favor one site over the other. Double coupling to form a 3,7-diarylquinoline is readily achievable with an excess of the boronic acid and catalyst.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to arylalkynes and conjugated enynes.[9][10]
-
This compound: The reactivity hierarchy remains the dominant factor. Coupling will be highly selective for the C(7)-I bond, yielding the 7-alkynyl-3-bromoquinoline product.[7] This selective functionalization is crucial for the synthesis of molecular wires, probes, and complex heterocyclic systems where the remaining bromine at C-3 serves as a handle for further diversification.
-
3,7-Dibromoquinoline: Similar to the Suzuki coupling, controlling the extent of the reaction is key. Careful control of stoichiometry (e.g., using one equivalent of the alkyne) can favor mono-alkynylation, though a mixture of 3- and 7-substituted products, along with the di-substituted product, is possible. The selective formation of a single mono-alkynylated isomer often requires exploiting subtle differences in the electronic or steric environment of the two bromine atoms, which can be difficult to control.[11]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13][14]
-
This compound: Predictably, amination will occur preferentially at the C-I bond. This allows for the clean synthesis of 7-amino-3-bromoquinoline derivatives. This selectivity is invaluable in pharmaceutical chemistry, where the introduction of amine functionalities is a common strategy to modulate solubility, basicity, and biological target interactions.
-
3,7-Dibromoquinoline: This substrate is well-suited for double amination reactions to produce 3,7-diaminoquinoline derivatives, often using a slight excess of the amine and a robust catalyst system.[15] Achieving selective mono-amination is subject to the same challenges of regiocontrol seen in C-C coupling reactions and typically requires extensive optimization.
Data Summary and Visualization
Comparative Reactivity Overview
| Feature | This compound | 3,7-Dibromoquinoline |
| Primary Reactive Site | C(7)-I bond | C(3)-Br and C(7)-Br bonds |
| Reactivity Principle | High regioselectivity driven by the weaker C-I bond.[3] | Lower regioselectivity; outcome is condition-dependent. |
| Typical Outcome | Selective mono-functionalization at the 7-position. | Mixture of mono-isomers or di-functionalization. |
| Synthetic Utility | Ideal for stepwise, controlled synthesis of complex quinolines. | Suitable for symmetric di-functionalization. |
Diagrams of Reactivity and Process
Caption: Regioselective reaction pathways for this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocols
The following protocols are generalized procedures adapted from established methodologies and should be optimized for specific substrates and scales.[8][16]
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol is designed for the selective arylation at the C-7 position.
-
Objective: Synthesize 7-(4-methoxyphenyl)-3-bromoquinoline.
-
Reagents:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.
-
Protocol 2: Mono-Suzuki-Miyaura Coupling of 3,7-Dibromoquinoline
This protocol aims for mono-arylation, which may require careful monitoring to prevent di-substitution.
-
Objective: Synthesize 7-(4-methoxyphenyl)-3-bromoquinoline and/or 3-(4-methoxyphenyl)-7-bromoquinoline.
-
Reagents:
-
3,7-Dibromoquinoline (1.0 equiv)
-
4-Methoxyphenylboronic acid (0.95 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)
-
SPhos (0.10 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: Toluene/Water (10:1 mixture)
-
-
Procedure:
-
In a Schlenk flask, combine 3,7-dibromoquinoline, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction to 100 °C and stir vigorously.
-
Monitor the reaction closely by TLC/LC-MS. The reaction should be stopped once the starting material is consumed to minimize the formation of the di-arylated byproduct.
-
Follow the same work-up and purification procedure as described in Protocol 1. Note that separation of the 3- and 7-isomers may be required.
-
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion for the Practicing Scientist
The choice between this compound and 3,7-dibromoquinoline is a strategic one, dictated by the desired synthetic outcome.
-
This compound is the superior substrate for selective, stepwise functionalization . Its predictable reactivity allows for the clean installation of a diverse group at the 7-position while preserving the 3-position bromine as a versatile handle for subsequent transformations. This makes it an invaluable tool for building molecular complexity in a controlled and efficient manner.
-
3,7-Dibromoquinoline is better suited for symmetric di-functionalization , where the same group is to be installed at both the 3- and 7-positions. While selective mono-functionalization is possible, it often requires significant optimization and may yield isomeric mixtures that are challenging to separate.
A thorough understanding of the fundamental principles of aryl halide reactivity is not merely academic; it is essential for practical success in the laboratory. It informs the rational design of synthetic routes, minimizes trial-and-error optimization, and ultimately accelerates the discovery and development of novel chemical entities.
References
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Comparison of reactivity of different aryl halides. ResearchGate. Available at: [Link]
-
Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. Available at: [Link]
-
Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. Available at: [Link]
-
Competing and comparison reactions a The reaction with aryl halides with different properties. ResearchGate. Available at: [Link]
-
Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry. Available at: [Link]
-
(PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]
-
An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. SciSpace. Available at: [Link]
-
3,7-Dibromoquinoline. PubChem - NIH. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available at: [Link]
-
Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines. ScienceDirect. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
- Method for preparing 7-bromoisoquinoline. Google Patents.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline. ResearchGate. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. PMC - NIH. Available at: [Link]
-
Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
This compound. ChemUniverse. Available at: [Link]
-
7-bromo-3-iodoquinoline. PubChemLite. Available at: [Link]
-
3-Bromoquinoline. PubChem. Available at: [Link]
-
Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. ACS Publications. Available at: [Link]
-
Reversible C–C Bond Formation Using Palladium Catalysis. SciSpace. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Regioselective Suzuki Coupling: A Comparative Analysis of 3-Bromo-7-iodoquinoline and 3-Chloro-7-iodoquinoline
For drug development professionals and medicinal chemists, the quinoline scaffold is a cornerstone of molecular design, appearing in a vast array of therapeutic agents. The ability to precisely functionalize this privileged structure is paramount. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for this purpose, enabling the formation of crucial carbon-carbon bonds.[1][2] This guide provides an in-depth comparison of two key intermediates, 3-Bromo-7-iodoquinoline and 3-Chloro-7-iodoquinoline, in the context of Suzuki coupling, offering field-proven insights into achieving predictable and high-yielding regioselective functionalization.
The Decisive Factor: The Hierarchy of Halogen Reactivity
The success of any selective cross-coupling on a dihalogenated substrate is governed by the inherent reactivity of the carbon-halogen (C-X) bonds. In Palladium-catalyzed reactions like the Suzuki coupling, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst to the C-X bond.[1][3] The efficiency of this step is inversely related to the bond dissociation energy of the C-X bond.
The established reactivity trend for aryl halides is: C-I > C-Br >> C-Cl [4]
This hierarchy is the central principle that allows for selective functionalization. The C-I bond, being the weakest, will undergo oxidative addition with the palladium catalyst under much milder conditions than a C-Br bond, which in turn is significantly more reactive than a C-Cl bond.[5][6] This predictable difference in reactivity is the key to designing sequential, site-selective coupling strategies.
Comparative Reactivity Analysis: this compound vs. 3-Chloro-7-iodoquinoline
Both this compound and 3-chloro-7-iodoquinoline possess two distinct reactive sites for Suzuki coupling. Based on the halogen reactivity trend, we can confidently predict a two-stage reaction pathway for both molecules.
Stage 1: Preferential Coupling at the 7-Position (C-I Bond)
For both substrates, the C-I bond at the 7-position is overwhelmingly the more reactive site. By carefully controlling the reaction conditions—specifically using a catalyst system known for high activity at lower temperatures and employing a stoichiometric amount (e.g., 1.0-1.2 equivalents) of the boronic acid partner—chemoselective coupling at the C-7 position can be achieved with exceptional fidelity.[5] This allows for the synthesis of 3-bromo-7-arylquinoline or 3-chloro-7-arylquinoline intermediates.
Stage 2: Subsequent Coupling at the 3-Position (C-Br vs. C-Cl)
Herein lies the critical difference between the two substrates.
-
3-Bromo-7-arylquinoline: The remaining C-Br bond is still sufficiently reactive to undergo a second Suzuki coupling, albeit under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).
-
3-Chloro-7-arylquinoline: The C-Cl bond is significantly less reactive.[1] While modern advancements with bulky, electron-rich phosphine ligands have made the coupling of aryl chlorides more routine, it remains a more challenging transformation than coupling aryl bromides.[7][8] This second coupling step will require a highly active catalyst, potentially higher temperatures, and longer reaction times, which could impact the stability of other functional groups on the molecule.
This inherent difference makes This compound a more versatile intermediate for sequential di-functionalization, as the reactivity gap between the C-I and C-Br bonds is pronounced enough for selectivity, yet the C-Br bond remains amenable to further reaction under reasonably accessible conditions.
Experimental Data: Regioselectivity in Action
While direct comparative studies on these exact molecules are sparse, a highly relevant study by Friesen and Trimble on 4,7-dichloroquinoline versus 7-chloro-4-iodoquinoline provides compelling experimental validation for the principles discussed.[9][10]
| Substrate | Boronic Acid Partner | Catalyst / Conditions | Product(s) & Yield | Key Observation |
| 7-Chloro-4-iodo quinoline | Phenylboronic Acid | Pd(OAc)₂, boiling water | 7-Chloro-4-phenylquinoline (98% ) | Excellent regioselectivity. The reaction occurs exclusively at the C-I position.[9][10] |
| 4,7-Dichloro quinoline | Phenylboronic Acid | Pd(OAc)₂, boiling water | 7-Chloro-4-phenylquinoline (78%) + 4,7-Diphenylquinoline (12%) | Poor selectivity. The similar reactivity of the two C-Cl bonds leads to a mixture of mono- and di-arylated products.[9][10] |
This data powerfully illustrates that the C-I bond's superior reactivity allows for near-perfect regioselective mono-arylation, a result directly applicable to our target molecules. The C-I bond in both this compound and 3-chloro-7-iodoquinoline will direct the initial coupling to the 7-position with high precision.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The fundamental mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reaction Workflow
This workflow illustrates the strategic advantage of using dihaloquinolines with differential halogen reactivity for sequential functionalization.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. mdpi.com [mdpi.com]
A Strategic Guide to Alternatives for 3-Bromo-7-iodoquinoline in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. The quinoline core, a privileged structure found in a multitude of bioactive compounds, is a frequent target for derivatization. 3-Bromo-7-iodoquinoline has emerged as a valuable building block, offering two distinct halogen atoms for sequential, site-selective cross-coupling reactions. This guide provides a comprehensive comparison of alternative building blocks to this compound, offering researchers a broader palette of reagents to achieve their synthetic goals, often with improved efficiency, selectivity, or cost-effectiveness.
The Utility of this compound: A Double-Edged Sword for Synthesis
This compound is a powerful tool for constructing complex molecular architectures. The significant difference in the carbon-halogen bond strengths (C-I < C-Br) allows for chemoselective functionalization. Typically, the more reactive C-I bond at the 7-position can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Stille couplings, leaving the C-Br bond at the 3-position intact for a subsequent transformation. This "orthogonality" is the cornerstone of its utility in building diverse libraries of substituted quinolines.
However, the synthesis of this compound can be a multi-step process, and its cost and availability can be limiting factors for large-scale applications. Furthermore, the high reactivity of the iodo group, while advantageous for selectivity, can sometimes lead to undesired side reactions or instability in complex synthetic routes. These considerations necessitate the exploration of viable alternatives.
Alternative Building Blocks: Expanding the Synthetic Chemist's Toolkit
The ideal alternative to this compound should offer two key features: differential reactivity at the 3- and 7-positions and amenability to a range of cross-coupling reactions. This guide categorizes these alternatives based on the nature of the leaving groups at these positions.
Dihaloquinolines: A Tale of Two Halogens
Dihaloquinolines, where both the 3- and 7-positions are substituted with halogens of differing reactivity, are the most direct analogues to this compound.
-
3,7-Dibromoquinoline: This building block offers a more subtle difference in reactivity between the two bromine atoms, which can be exploited under carefully controlled reaction conditions. While less pronounced than the iodo/bromo difference, selective coupling at one position can often be achieved by fine-tuning the catalyst, ligands, and temperature.
-
3-Bromo-7-chloroquinoline: The greater difference in bond strength between C-Br and C-Cl bonds provides a more robust platform for selective reactions compared to the dibromo analogue. The C-Br bond can be preferentially functionalized, leaving the more inert C-Cl bond for a subsequent, more forcing, coupling reaction.
Quinoline Triflates: Activating the Unreactive
Trifluoromethanesulfonates (triflates, -OTf) are excellent leaving groups in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity comparable to or even greater than that of iodides.
-
3-Bromo-7-(trifluoromethylsulfonyloxy)quinoline: This alternative offers a highly reactive triflate group at the 7-position, which can be selectively coupled under mild conditions, preserving the less reactive bromo group at the 3-position for subsequent elaboration. The synthesis of this compound typically involves the triflation of the corresponding 7-hydroxyquinoline derivative.[1]
Quinoline Boronic Acids and Esters: A Shift in Strategy
Instead of two leaving groups, an alternative strategy involves a quinoline scaffold with one leaving group and one nucleophilic partner, such as a boronic acid or its ester derivative. This approach is particularly useful when the desired substituent at one position is introduced via a borylation reaction.
-
7-Iodoquinoline-3-boronic acid (or its pinacol ester): This reagent allows for a Suzuki-Miyaura coupling to be performed at the 3-position, followed by a subsequent coupling reaction at the 7-position using the iodo leaving group.
-
3-Bromoquinoline-7-boronic acid (or its pinacol ester): Conversely, this building block enables initial functionalization at the 7-position via Suzuki-Miyaura coupling, followed by a reaction at the 3-bromo position.
Performance Comparison of Alternative Building Blocks
The choice of building block will depend on the specific synthetic strategy, desired reactivity profile, and tolerance of other functional groups in the molecule. The following table provides a comparative overview of the key alternatives.
| Building Block | Position 3 Moiety | Position 7 Moiety | Relative Reactivity (Position 7) | Key Advantages | Potential Challenges |
| This compound | Bromo | Iodo | Very High | Excellent selectivity in sequential couplings. | Higher cost, potential for instability. |
| 3,7-Dibromoquinoline | Bromo | Bromo | Moderate | Readily accessible, lower cost. | Lower selectivity, requires careful optimization. |
| 3-Bromo-7-chloroquinoline | Bromo | Chloro | Low | Good selectivity, stable. | Requires more forcing conditions for C-Cl coupling. |
| 3-Bromo-7-triflate-quinoline | Bromo | Triflate | Very High | High reactivity, excellent leaving group. | Synthesis requires a hydroxyl precursor. |
| 7-Iodoquinoline-3-boronic acid | Boronic Acid | Iodo | Very High | Versatile for Suzuki coupling at C3. | Synthesis of boronic acid required. |
| 3-Bromoquinoline-7-boronic acid | Bromo | Boronic Acid | (Nucleophile) | Enables initial Suzuki coupling at C7. | Synthesis of boronic acid required. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key alternative building blocks and a representative sequential cross-coupling reaction.
Protocol 1: Synthesis of 3-Bromo-7-chloroquinoline
This protocol describes the direct bromination of 7-chloroquinolin-4-ol, followed by conversion to 3-bromo-7-chloroquinoline.
Step 1: Bromination of 7-Chloroquinolin-4-ol
-
In a well-ventilated fume hood, dissolve 7-chloroquinolin-4-ol (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford 3-bromo-7-chloroquinolin-4-ol.
Step 2: Chlorination of 3-Bromo-7-chloroquinolin-4-ol
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-bromo-7-chloroquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, excess).
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-7-chloroquinoline.
Protocol 2: Synthesis of Quinoline-3-boronic Acid[2]
This protocol details the preparation of quinoline-3-boronic acid from 3-bromoquinoline via a lithium-halogen exchange followed by borylation.
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 3-bromoquinoline (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain quinoline-3-boronic acid.[2]
Protocol 3: Representative Sequential Suzuki-Miyaura Coupling of 3-Bromo-7-chloroquinoline
This protocol illustrates the selective coupling at the C-3 position followed by coupling at the C-7 position.
Step 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
-
In a Schlenk flask, combine 3-bromo-7-chloroquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-aryl-7-chloroquinoline.
Step 2: Suzuki-Miyaura Coupling at the C-7 Position
-
In a microwave vial or a sealed tube, combine the 3-aryl-7-chloroquinoline from Step 1 (1.0 eq), a different arylboronic acid (1.5 eq), a more active palladium catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos, 5-10 mol%), and a stronger base (e.g., Cs₂CO₃, 3.0 eq).
-
Add a degassed solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture to a higher temperature (e.g., 120-150 °C), potentially using microwave irradiation, for 12-48 hours.
-
Follow the workup and purification procedure as described in Step 1 to isolate the desired 3,7-diarylquinoline.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic logic for accessing key building blocks and their application in sequential cross-coupling.
Conclusion
While this compound remains a valuable reagent, a comprehensive understanding of the available alternatives empowers researchers to devise more efficient and adaptable synthetic strategies. Dihaloquinolines with differential reactivity, quinoline triflates, and quinoline boronic acids each offer unique advantages in terms of reactivity, selectivity, and accessibility. By carefully considering the principles of cross-coupling reactions and the specific demands of a synthetic target, chemists can select the optimal building block to accelerate their research and development efforts. This guide serves as a foundational resource for navigating these choices and implementing them effectively in the laboratory.
References
-
PubChem. 3-Bromoquinoline. [Link]
-
Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. [Link]
- Google Patents. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
-
MySkinRecipes. 3-Bromo-7-chloroquinoline. [Link]
-
ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]
-
MDPI. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]
- Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
NIH. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. [Link]
- Google Patents. JP2001322979A - Method for producing 3-bromoquinoline.
-
NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
MySkinRecipes. 3-Bromo-7-(trifluoromethyl)quinoline. [Link]
- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
Massey University. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]
-
ResearchGate. Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.. [Link]
-
ResearchGate. A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and.... [Link]
-
Semantic Scholar. Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]
-
OUCI. Stille Coupling. [Link]
-
OUCI. Stille Reactions Catalytic in Tin: A “Sn−F” Route for Intermolecular and Intramolecular Couplings. [Link]
-
PubMed. Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. [Link]
- Google Patents. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
MDPI. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]
Sources
Halogenated Quinolines as Anticancer Agents: A Comparative Guide to 3-Bromo-7-Iodoquinoline Derivatives and Analogs
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its unique bicyclic aromatic structure allows for diverse functionalization, leading to compounds with a wide array of biological activities, including potent anticancer properties.[1] Among these, halogenated quinolines have garnered significant attention for their enhanced cytotoxic effects against various cancer cell lines.[2][3] The introduction of halogens, such as bromine and iodine, can modulate the electronic properties, lipophilicity, and binding interactions of the molecule, often leading to improved efficacy.[3]
This guide provides a comparative analysis of the anticancer efficacy of bromo-substituted quinoline derivatives, offering a valuable resource for researchers and drug development professionals. While direct experimental data on 3-bromo-7-iodoquinoline derivatives is emerging, we can infer their potential by examining structurally related compounds. This document will delve into the structure-activity relationships of these analogs, present available experimental data, and detail the methodologies used to evaluate their anticancer potential.
Comparative Efficacy of Bromo-Substituted Quinolines
The antiproliferative activity of various bromo-quinoline derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a standard metric for comparison. The following table summarizes the IC50 values for several bromo-quinoline analogs, highlighting the impact of substitution patterns on their anticancer activity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 12.3 (µg/mL) | [4] |
| HeLa (Human Cervix Carcinoma) | - | [4] | |
| HT29 (Human Colon Carcinoma) | - | [4] | |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 25.6 (µg/mL) | [2][4] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 5.45-9.6 (µg/mL) | [5] |
| HeLa (Human Cervix Carcinoma) | 5.45-9.6 (µg/mL) | [5] | |
| HT29 (Human Colon Carcinoma) | 5.45-9.6 (µg/mL) | [5] | |
| 3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one | MCF-7 (Breast) | 6.25 | |
| 3-(5-bromo-2-hydroxy-3-methoxybenzylideneamino)-2-(5-bromo-2-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-one | MCF-7 (Breast) | 5.91 | [6] |
Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher potency.
Structure-Activity Relationship (SAR) Insights
The data presented above reveals critical structure-activity relationships for bromo-substituted quinolines:
-
Importance of Halogenation: The presence of bromine atoms significantly enhances cytotoxic activity compared to the unsubstituted parent quinoline scaffold.[2]
-
Dihalogenation vs. Monohalogenation: In the case of 8-hydroxyquinolines, the 5,7-dibromo derivative exhibits greater potency than the 7-bromo analog, suggesting that multiple halogen substitutions can be advantageous.[2][4]
-
Influence of Other Substituents: The combination of bromine with other functional groups, such as hydroxyl and methoxy groups, plays a crucial role in determining the anticancer efficacy. For instance, the presence of a hydroxyl group at the C-8 position appears to be a key feature for the activity of several potent bromo-quinolines.[4][5] The addition of methoxy groups in 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline resulted in a significant increase in potency.[5]
Experimental Protocols
The evaluation of the anticancer efficacy of novel chemical entities relies on a series of well-established in vitro assays. Below are the detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if a compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is directly proportional to the DNA content of the cells.
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, is used to detect this translocation. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Quadrant Analysis:
-
Annexin V- / PI- (Lower Left): Viable cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells
-
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the chemical structure of a representative bromo-quinoline, a typical experimental workflow, and a generalized signaling pathway for apoptosis induction.
Caption: Chemical structure of a this compound scaffold.
Caption: A typical experimental workflow for evaluating the anticancer efficacy of novel compounds.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Halogenated Quinolines in Catalysis: From Substrate Reactivity to Ligand Design
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the quinoline moiety stands out as a privileged structure, frequently encountered in pharmaceuticals and functional materials. The introduction of halogens onto the quinoline core dramatically influences its chemical reactivity and provides a versatile handle for further molecular elaboration. This guide offers an in-depth comparative study of halogenated quinolines in various catalytic applications, providing objective analysis, supporting experimental data, and detailed protocols to inform your experimental design.
Introduction: The Halogen Effect in Quinoline Chemistry
The nature of the halogen substituent (Fluorine, Chlorine, Bromine, or Iodine) on a quinoline ring profoundly dictates its role and efficacy in catalytic processes. This "halogen effect" can be broadly understood through two lenses: its impact on the quinoline as a substrate in cross-coupling reactions and its influence when incorporated into a ligand for asymmetric catalysis or as a key component of a photocatalyst. The reactivity of haloquinolines in popular palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energies: C-I < C-Br < C-Cl < C-F. This trend underpins the strategic choices made in multi-step syntheses, where a more reactive halogen can be selectively functionalized while a less reactive one remains intact for a subsequent transformation.
Halogenated Quinolines as Substrates in Cross-Coupling Reactions: A Reactivity Showdown
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. The choice of the halogen on the quinoline substrate is a critical parameter influencing reaction conditions and outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The reactivity of haloquinolines in this reaction is a classic illustration of the bond-dissociation energy trend.
Table 1: Comparative Performance of 2-Haloquinolines in a Generic Suzuki-Miyaura Coupling with Phenylboronic Acid
| 2-Haloquinoline | Relative Reactivity | Typical Catalyst System | Typical Conditions | General Observations |
| 2-Iodoquinoline | Very High | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Room temp. to 80 °C | Often provides high yields in short reaction times. Prone to side reactions if not controlled. |
| 2-Bromoquinoline | High | Pd(dppf)Cl₂, Pd(OAc)₂/Buchwald ligands | 80-110 °C | A good balance of reactivity and stability. Widely used in synthesis. |
| 2-Chloroquinoline | Moderate | Pd(OAc)₂/Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | 100-130 °C | Requires more forcing conditions and specialized ligands to achieve good yields. |
| 2-Fluoroquinoline | Low | Specialized Ni or Pd catalyst systems | High temperatures, strong bases | Generally unreactive under standard Suzuki conditions. |
The higher reactivity of iodo- and bromoquinolines stems from the lower C-X bond strength, which facilitates the rate-determining oxidative addition step to the Pd(0) catalyst. Conversely, the stronger C-Cl and C-F bonds necessitate more electron-rich and sterically demanding ligands to promote this crucial step.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline
-
To a flame-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane (10 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction, coupling an aryl halide with an alkene, is another cornerstone of C-C bond formation. The reactivity trend of halogenated quinolines in the Heck reaction mirrors that of the Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for the Heck Reaction of 3-Bromoquinoline
-
In a sealed tube, combine 3-bromoquinoline (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and NEt₃ (1.5 mmol) in anhydrous DMF (5 mL).
-
Seal the tube and heat the mixture to 120 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired product.[1]
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize substituted alkynes. The choice of halogen on the quinoline substrate again plays a critical role in determining the reaction's success.
Experimental Protocol: General Procedure for the Sonogashira Coupling of 3-Bromoquinoline
-
To an oven-dried Schlenk flask under an inert atmosphere, add 3-bromoquinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.02 mmol).
-
Add anhydrous THF (10 mL) followed by triethylamine (2.0 mmol) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature for 8 hours, or until completion as monitored by TLC.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
Halogenated Quinolines in Asymmetric Catalysis: The Ligand's Perspective
The incorporation of a halogenated quinoline moiety into a chiral ligand can significantly influence the stereochemical outcome of a reaction. The halogen atom can exert both steric and electronic effects, fine-tuning the chiral environment around the metal center.
In asymmetric transfer hydrogenation of quinolines, for instance, the electronic nature of the quinoline substrate, which can be modulated by halogen substitution, can impact the reaction rate and enantioselectivity. While direct comparative studies of a homologous series of halogenated quinoline ligands are sparse, the principles of ligand design suggest that electron-withdrawing halogens can enhance the acidity of a coordinated proton or influence the back-bonding capabilities of the metal center.
Sources
A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-7-iodoquinoline
Introduction: The Analytical Imperative for a Niche Synthetic Intermediate
3-Bromo-7-iodoquinoline is a halogenated heterocyclic compound that serves as a highly specialized intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular probes. The precise placement of two different halogens on the quinoline scaffold offers medicinal chemists a versatile platform for sequential, site-selective cross-coupling reactions. However, the efficacy and safety of any downstream product are fundamentally dependent on the purity and structural integrity of this starting material. Consequently, robust and validated analytical methods are not merely a quality control checkpoint; they are a cornerstone of reliable and reproducible scientific research.
This guide provides a comparative analysis of the primary analytical techniques for the validation of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to select, develop, and validate appropriate analytical methodologies. We will move beyond procedural descriptions to explore the scientific rationale behind methodological choices, ensuring that each protocol is presented as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Strategic Overview of Analytical Methodologies
The choice of an analytical method for this compound is dictated by the specific question being asked. Is the goal to quantify the bulk substance (assay), to identify and quantify impurities, or to confirm the chemical structure? Each objective is best served by a different technique or combination of techniques. The most relevant methods include:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification of the active pharmaceutical ingredient (API) and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive tool for unambiguous structural elucidation and confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile or semi-volatile impurities.
-
Elemental Analysis (EA): Provides fundamental confirmation of the empirical formula by determining the percentage composition of elements.
Below, we delve into the specifics of the most common and powerful of these methods, providing detailed protocols and comparative performance data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay
Reverse-phase HPLC (RP-HPLC) is the premier method for determining the purity and assay of this compound due to its high resolving power, sensitivity, and robustness. The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected due to the relatively nonpolar nature of the quinoline ring system. This ensures adequate retention and separation from more polar potential impurities (e.g., starting materials, hydrolysis products).
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A buffered aqueous phase is used to ensure consistent ionization state of any acidic or basic impurities, leading to reproducible retention times.
-
UV Detection: The quinoline ring system is an excellent chromophore, exhibiting strong absorbance in the UV region. A detection wavelength of 254 nm is typically chosen as it provides a good response for a wide range of aromatic compounds.
Experimental Protocol: A Self-Validating HPLC Method
-
System Preparation:
-
HPLC System: A quaternary HPLC system with a UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (1000 µg/mL): Prepare in the same manner as the standard solution using the test sample.
-
Working Standard for Assay (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.
-
-
Chromatographic Run (Gradient Elution):
-
A gradient is employed to ensure elution of both early- and late-eluting impurities.
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Working Standard (100 µg/mL).
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0. This ensures the system is performing consistently.
-
-
Validation Procedure:
Data Presentation: HPLC Method Validation Summary
The following table summarizes the expected performance characteristics of this validated HPLC method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Range | 20 - 150 µg/mL | 20 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |
| Specificity | No interference at the analyte peak | Peak purity > 99.9% |
NMR Spectroscopy: Unambiguous Structural Confirmation
While HPLC provides quantitative data on purity, it reveals little about the molecular structure. ¹H and ¹³C NMR spectroscopy are indispensable for confirming the identity of this compound, ensuring the correct isomeric structure has been synthesized.[5][6][7]
Causality Behind Experimental Choices
-
Solvent (CDCl₃ or DMSO-d₆): Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is added to provide a reference signal at 0 ppm, allowing for accurate determination of chemical shifts.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of TMS if not already present in the solvent.
-
Cap the tube and invert gently to ensure complete dissolution.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Key parameters to set include the number of scans (typically 16-64), pulse width, and acquisition time.
-
Expected Signals: The aromatic region (7.0-9.0 ppm) will show a distinct set of signals corresponding to the protons on the quinoline ring. The substitution pattern will dictate the chemical shifts and coupling constants, allowing for unambiguous identification. For this compound, one would expect to see distinct singlets or narrow doublets for the protons at positions 2 and 4, and a more complex pattern for the protons on the benzo-fused ring.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the signals to single lines for each unique carbon atom.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Expected Signals: The spectrum will show 9 distinct signals for the 9 carbon atoms of the quinoline ring. The carbons directly attached to the bromine and iodine atoms will exhibit characteristic chemical shifts.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of a comprehensive analytical method validation process, starting from method development and culminating in a fully validated method ready for routine use.
Caption: A flowchart of the analytical method validation process.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurity Profiling
For impurities that are volatile and thermally stable, GC-MS offers unparalleled sensitivity and specificity. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component that acts as a molecular fingerprint.
Causality Behind Experimental Choices
-
Injection Mode (Split/Splitless): A split injection is typically used for concentrated samples to avoid overloading the column, while a splitless injection is used for trace analysis to maximize sensitivity.
-
Column (DB-5ms): A low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose choice for separating a wide range of semi-volatile organic compounds.
-
Temperature Program: A temperature gradient is used to first elute highly volatile compounds at a low temperature, followed by a ramp to a higher temperature to elute less volatile compounds like this compound and any related impurities. The presence of iodine and bromine atoms in the molecule generally increases the boiling point compared to unsubstituted quinoline.[8]
Experimental Protocol: GC-MS Analysis
-
System Preparation:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 50 - 400 amu.
-
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
The resulting total ion chromatogram (TIC) will show the retention time of the main component and any impurities.
-
The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) for tentative identification of impurities.
-
Conclusion and Recommendations
No single analytical method is sufficient for the complete validation of this compound. A multi-faceted approach is required to ensure identity, purity, and quality.
-
For routine quality control, purity assessment, and assay: A validated RP-HPLC method is the most appropriate choice, offering a balance of speed, precision, and accuracy.
-
For definitive structural confirmation: ¹H and ¹³C NMR are essential and should be performed on at least the initial batch or reference standard.
-
For investigating potential volatile or thermally stable impurities: GC-MS serves as a powerful complementary technique, providing structural information on unknown peaks.
By integrating these methods within a framework guided by ICH principles, researchers and developers can ensure the quality of this compound, thereby safeguarding the integrity of their downstream research and development efforts.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [1]
-
Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem. [5]
-
Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. PubMed.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [2]
-
Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem. [6]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [3]
-
Quality Guidelines. International Council for Harmonisation.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [4]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
-
Structure elucidation of quinoline | NMR Spectroscopy. YouTube. [7]
-
3-Bromoquinoline. PubChem.
-
The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. [8]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Benchmarking 3-Bromo-7-iodoquinoline Against Other Dihaloquinolines for Sequential Cross-Coupling Reactions
Introduction: The Strategic Value of Dihaloquinolines in Complex Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in pharmacologically active agents and functional organic materials.[1][2] Halogenated quinolines, in particular, serve as versatile intermediates, with the carbon-halogen bond acting as a synthetic linchpin for introducing molecular complexity via cross-coupling reactions.[3] The strategic placement of two halogen atoms on the quinoline core—creating a dihaloquinoline—opens up pathways for intricate molecular engineering.
However, not all dihaloquinolines offer the same level of synthetic control. This guide provides an in-depth comparison of 3-Bromo-7-iodoquinoline against other representative dihaloquinolines, such as those with two identical halogens (e.g., 2,4-dichloroquinoline, 5,7-dibromoquinoline). We will demonstrate, with supporting data and protocols, why the distinct and predictable reactivity of the C-I and C-Br bonds in this compound makes it a superior building block for controlled, sequential derivatization.
Pillar 1: Understanding the Reactivity Hierarchy of Aryl Halides
The utility of a dihaloaromatic compound in sequential synthesis is fundamentally governed by the differential reactivity of its carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the C-X bond.[4] The energy required for this step is inversely related to the C-X bond dissociation energy, establishing a clear reactivity trend.[5]
General Reactivity Order: C-I > C-Br > C-Cl >> C-F [5][6]
This hierarchy is the key to synthetic design. The significantly weaker C-I bond can be selectively targeted for reaction under mild conditions that leave a C-Br bond on the same molecule untouched. This "orthogonal" reactivity is the primary advantage of a mixed bromo-iodo substituted arene.
Caption: Relative reactivity of aryl halides in oxidative addition.
Pillar 2: Comparative Analysis of Dihaloquinolines
Let's benchmark this compound against its di-bromo and di-chloro counterparts to understand the practical implications of this reactivity hierarchy.
Physical and Spectroscopic Properties
A baseline comparison of physical properties is essential for experimental planning.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 1354223-46-3 | C₉H₅BrIN | 333.95 | Not specified, likely solid |
| 5,7-Dibromoquinoline | 58693-37-5 | C₉H₅Br₂N | 286.95 | Solid |
| 2,4-Dichloroquinoline | 703-61-7 | C₉H₅Cl₂N | 198.05 | Solid |
| 3-Bromoquinoline | 5332-24-1 | C₉H₆BrN | 208.05 | Light yellow liquid |
| 7-Bromoquinoline | 4965-33-7 | C₉H₆BrN | 208.05 | Solid |
(Data compiled from sources[7][8][9][10][11])
Reactivity in Sequential Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[12] Here, the difference in synthetic utility becomes stark.
Scenario: A researcher wants to synthesize a 7-phenyl-3-vinylquinoline derivative.
Pathway A: Using this compound (The Strategic Choice)
This substrate is designed for sequential functionalization.
-
Step 1 (Reaction at C7): Couple phenylboronic acid under mild conditions. The palladium catalyst will selectively insert into the more reactive C-I bond.
-
Step 2 (Reaction at C3): The resulting 3-bromo-7-phenylquinoline can then be subjected to a second Suzuki coupling with vinylboronic acid, often under slightly more forcing conditions or with a different catalyst system, to functionalize the C-Br bond.
Caption: Sequential functionalization workflow for this compound.
Pathway B: Using 5,7-Dibromoquinoline (The Challenge)
With two identical halogens, achieving selective mono-functionalization is difficult.
-
The Problem: Subjecting 5,7-dibromoquinoline to Suzuki conditions with one equivalent of phenylboronic acid will likely yield a statistical mixture of the starting material, the desired 5-bromo-7-phenylquinoline, and the undesired di-substituted 5,7-diphenylquinoline.[13] Separating this mixture is often inefficient. While careful control of stoichiometry, temperature, and catalyst loading can favor mono-substitution, achieving high selectivity is a significant optimization challenge.[14]
Comparative Reaction Outcomes (Illustrative)
| Starting Material | Coupling Partner (1 eq.) | Primary Product(s) | Key Challenge |
| This compound | Phenylboronic Acid | 3-Bromo-7-phenylquinoline | None; highly selective for C-I. |
| 5,7-Dibromoquinoline | Phenylboronic Acid | Mixture of mono- and di-arylated products | Achieving selective mono-substitution.[13] |
| 2,4-Dichloroquinoline | Phenylacetylene (Sonogashira) | 4-Chloro-2-alkynylquinoline | Selective mono-substitution at C2 is possible but di-substitution can occur.[15][16] |
(Data synthesized from principles described in[4][5][13][16])
Pillar 3: Field-Proven Experimental Protocol
This protocol provides a self-validating system for the selective Suzuki-Miyaura coupling at the C7-I position of this compound.
Protocol: Selective Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 3-Bromo-7-phenylquinoline with high selectivity.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 equiv, 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Preparation & Inerting: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 334 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the starting halide. K₂CO₃ is the base required to activate the boronic acid for the transmetalation step in the catalytic cycle.[12]
-
-
Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (10.5 mg, 0.04 mmol). Add this solid mixture to the Schlenk flask.
-
Causality: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ serves as the ligand, stabilizing the palladium center and facilitating the catalytic cycle.
-
-
Solvent Addition & Degassing: Add 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume) to the flask. Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous dioxane system is a common and effective solvent mixture for Suzuki reactions.
-
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Causality: 80 °C provides sufficient thermal energy to drive the reaction at the C-I bond while being mild enough to leave the C-Br bond intact.
-
-
Workup & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3-Bromo-7-phenylquinoline.
-
Applications in Advanced Materials: OLEDs
The ability to sequentially build complex, asymmetric molecules makes this compound and similar scaffolds valuable in materials science, particularly for Organic Light-Emitting Diodes (OLEDs).[17][18] Different functional groups, such as electron-donating and electron-accepting moieties, can be precisely installed to tune the HOMO/LUMO energy levels, thereby optimizing the electroluminescent properties of the final material for specific applications like efficient blue emitters.[19][20]
Conclusion
For researchers and drug development professionals, synthetic efficiency and predictability are paramount. While various dihaloquinolines are commercially available, This compound offers a distinct and superior advantage for constructing complex quinoline derivatives. Its intrinsic and well-defined reactivity hierarchy (C-I >> C-Br) allows for a reliable, two-step functionalization strategy that is difficult to achieve with dihaloquinolines bearing identical halogens. This strategic control minimizes side reactions, simplifies purification, and ultimately accelerates the discovery and development of novel chemical entities.
References
-
ResearchGate. (n.d.). Scheme 1. Alkynylation of 2,4-dihaloquinolines under Sonogashira or modified conditions. Retrieved from [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B. Available at: [Link]
-
ACS Publications. (n.d.). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Retrieved from [Link]
-
IRIS. (n.d.). Synthesis of Heterocycles for OLED Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromoquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Fabrication of highly efficient organic light-emitting diode based on dysprosium-incorporated tris-(8-hydroxyquinoline)aluminum. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
YouTube. (2024). Sonogashira coupling reaction | Organometallic name reaction. Retrieved from [Link]
-
YouTube. (2019). Sonogashira coupling. Retrieved from [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. (n.d.). Retrieved from [Link]
-
Schrödinger. (n.d.). Accelerating the design and optimization of OLED materials using active learning. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). 3-(3-Bromophenyl)-7-acetoxycoumarin. Retrieved from [Link]
-
NIH. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
ResearchGate. (n.d.). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-7-ethylquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]
-
PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Design and Synthesis of Organic Materials for OLED Applications. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromoquinoline. Retrieved from [Link]
-
NIH. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | CAS:1354223-46-3 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 17. iris.uniss.it [iris.uniss.it]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. schrodinger.com [schrodinger.com]
A Researcher's Guide to 3-Bromo-7-iodoquinoline: A Cost-Benefit Analysis in Advanced Synthesis
For chemists at the forefront of drug discovery and materials science, the strategic introduction of complex scaffolds is paramount. Dihalogenated heterocycles, serving as versatile linchpins for sequential, site-selective functionalization, are indispensable tools in this endeavor. Among these, 3-Bromo-7-iodoquinoline has emerged as a reagent of significant interest, offering two distinct reactive handles for programmed chemical diversification.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth cost-benefit analysis of utilizing this compound in common cross-coupling reactions. We will explore the inherent advantages conferred by its differential halogen reactivity and weigh them against economic considerations and the performance of viable alternatives.
The Strategic Advantage: Orthogonal Reactivity
The primary value proposition of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. This reactivity trend is well-established and follows the order of bond dissociation energy: I > Br > Cl.[1][2] The weaker C-I bond is more susceptible to oxidative addition by a palladium(0) catalyst, allowing for selective functionalization at the 7-position under milder conditions while leaving the more robust C-Br bond at the 3-position intact for subsequent transformations.[2]
This "orthogonal" reactivity is a powerful tool for synthetic chemists, enabling the stepwise and controlled construction of complex, unsymmetrically disubstituted quinoline derivatives. This is a significant advantage over symmetrically dihalogenated analogues, such as 3,7-dibromoquinoline, where selective mono-functionalization can be challenging and often results in mixtures of mono- and di-substituted products.
Cost Analysis: A Tale of Two Halogens
A critical component of any synthetic strategy is the cost of starting materials. To provide a clear economic picture, we've compiled pricing data for this compound and a primary alternative, 3,7-dibromoquinoline, from representative chemical suppliers.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | ChemUniverse | 1 g | $497.00 | $497.00 |
| 250 mg | $209.00 | $836.00 | ||
| 100 mg | $144.00 | $1440.00 | ||
| 3,7-Dibromoquinoline | Sigma-Aldrich | 1 g | $236.90 | $236.90 |
| 500 mg | $169.05 | $338.10 | ||
| 250 mg | $118.45 | $473.80 |
Note: Prices are subject to change and may vary between suppliers and based on purity.
As the data indicates, 3,7-dibromoquinoline is significantly more cost-effective on a per-gram basis. The decision to use the more expensive this compound must therefore be justified by the synthetic advantages it offers.
The core question for the researcher is: Does the enhanced selectivity and potential for cleaner, more efficient sequential reactions offered by this compound outweigh its higher initial cost?
The answer often lies in the overall cost of the synthetic route. While the initial investment in this compound is higher, the potential for:
-
Higher yields in selective mono-functionalization steps.
-
Reduced purification costs due to cleaner reaction profiles.
-
Fewer synthetic steps by avoiding protection-deprotection strategies that might be necessary with symmetric dihalides.
can lead to a more economical and time-efficient synthesis in the long run, particularly in the context of complex, multi-step drug development programs.
Performance Comparison in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies of this compound and its alternatives are not extensively documented, we can infer performance based on established principles of reactivity. The following sections provide an analysis of its expected performance in three cornerstone cross-coupling reactions, complete with representative experimental protocols adapted from similar systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds.[3] With this compound, a selective coupling at the 7-position is anticipated under standard conditions, leveraging the lability of the C-I bond.
Representative Protocol: Selective Suzuki Coupling of this compound
This protocol is a general guideline adapted from procedures for similar dihalogenated heterocycles and should be optimized for specific substrates.[2]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-7-arylquinoline.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, introducing valuable alkynyl groups into a molecule.[4] The differential reactivity of this compound is again expected to direct the initial reaction to the 7-position.
Representative Protocol: Selective Sonogashira Coupling of this compound
This protocol is a general guideline adapted from procedures for similar dihalogenated heterocycles and should be optimized for specific substrates.[5][6]
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) (5 mL) and anhydrous, degassed THF (5 mL). Then, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-7-alkynylquinoline.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines.[3][7] The selective amination of this compound at the 7-position would provide a valuable intermediate for further diversification. While specific examples for this substrate are scarce, protocols for related dihaloheterocycles demonstrate the feasibility of this selective transformation.[8]
Representative Protocol: Selective Buchwald-Hartwig Amination of this compound
This protocol is a general guideline adapted from procedures for similar dihalogenated heterocycles and should be optimized for specific substrates.[8]
-
Reaction Setup: In a glovebox or under a flow of argon, add to an oven-dried Schlenk tube: this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%) and a suitable phosphine ligand such as Xantphos (0.036 mmol, 3.6 mol%). Add this mixture to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-7-aminoquinoline derivative.
Conclusion: A Strategic Investment in Synthetic Efficiency
This compound represents a strategic, albeit premium, choice for the synthesis of complex, disubstituted quinoline derivatives. Its primary advantage—predictable, site-selective reactivity—allows for the efficient and controlled construction of molecular architectures that are challenging to access with more economical, symmetrically halogenated alternatives.
The higher upfront cost of this compound can be justified by the potential for improved yields, cleaner reactions, and simplified purification processes, ultimately leading to a more cost-effective and time-efficient overall synthetic campaign. For research programs where the precise and stepwise elaboration of a quinoline core is critical, this compound stands out as a powerful and enabling reagent. The decision to employ this versatile building block should be made by carefully weighing its initial cost against the significant downstream benefits in synthetic efficiency and selectivity.
References
- BenchChem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
- BenchChem. Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.
- BenchChem. Technical Support Center: Regioselective Functionalization of Dihaloquinolines.
- Guo, Y., et al. Synthesis of 6-bromo-4-iodoquinoline.
- Hearn, J. M., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Liang, Y., et al. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Navarro, O., et al. Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 1-Chloro-3,6-dimethoxyisoquinoline Cross-Coupling Reactions.
- Organic Chemistry Portal. Sonogashira Coupling.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline.
- ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Scott, N. W. J., et al. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- Scribd. Experimental Procedure - Sonogashira Coupling.
- Wikipedia.
- Wikipedia. Sonogashira coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem.
- Chemistry LibreTexts. Sonogashira Coupling.
- Chemistry LibreTexts.
- ACS Publications. Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides.
- BenchChem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- ChemUniverse. This compound.
- Sigma-Aldrich. 3,7-Dibromoquinoline.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.
- the University of Groningen research portal.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- APExBIO. Diiodohydroxyquinoline - Antimicrobial and Antiparasitic Agent.
- NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- BenchChem. Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.
- PMC - NIH. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- White Rose Research Online.
- PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
Sources
- 1. Synthesis of 3,4-disubstituted quinolin-2(1H)-ones via palladium-catalyzed regioselective cross-coupling reactions of 3-bromo-4-trifloxyquinolin-2(1H)-one with arylboronic acids - East China Normal University [pure.ecnu.edu.cn:443]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. research.rug.nl [research.rug.nl]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of 3-Bromo-7-iodoquinoline: Navigating the Complexities of Structural Elucidation
In the intricate landscape of medicinal chemistry and drug development, the precise structural characterization of novel compounds is paramount. Substituted quinolines, a class of heterocyclic compounds, are of particular interest due to their wide range of biological activities, including antimicrobial and anticancer properties[1]. The introduction of multiple halogen substituents, such as in 3-Bromo-7-iodoquinoline and its isomers, creates a diverse set of synthons for further chemical exploration. However, the unambiguous identification of these isomers can be challenging. This guide provides a comprehensive spectroscopic comparison of this compound and its positional isomers, offering researchers, scientists, and drug development professionals a framework for their structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Foundation: Understanding the Quinoline Scaffold
The quinoline ring system is a fused aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. This fusion results in a unique electronic environment that influences the chemical shifts of its protons and carbons in NMR spectroscopy. Protons on the pyridine ring (positions 2, 3, and 4) are generally more deshielded (appear at a higher ppm) than those on the benzene ring (positions 5, 6, 7, and 8) due to the electron-withdrawing effect of the nitrogen atom[2].
Spectroscopic Fingerprints: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule[2]. The precise substitution pattern of bromine and iodine on the quinoline ring will lead to distinct ¹H and ¹³C NMR spectra for each isomer.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a bromo-iodo-quinoline will display signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shift and multiplicity of each proton are dictated by its proximity to the nitrogen atom and the halogen substituents.
-
Deshielding Effects: The protons on the pyridine ring (H2 and H4) are expected to be the most deshielded[2].
-
Substituent Effects: The positions of the bromine and iodine atoms will further influence the chemical shifts of the remaining protons. For example, in this compound, the protons at H2 and H4 will be significantly affected by the adjacent bromine atom. Similarly, the protons at H6 and H8 will be influenced by the iodine at C7.
Predicted ¹H NMR Data for this compound Isomers (in CDCl₃)
| Proton | This compound (Predicted δ, ppm) | 5-Bromo-7-iodoquinoline (Predicted δ, ppm) | 7-Bromo-5-iodoquinoline (Predicted δ, ppm) |
| H-2 | ~8.9 (d) | ~8.9 (dd) | ~8.9 (dd) |
| H-3 | - | ~7.6 (dd) | ~7.6 (dd) |
| H-4 | ~8.2 (s) | ~8.4 (dd) | ~8.4 (dd) |
| H-5 | ~7.9 (d) | - | - |
| H-6 | ~7.5 (dd) | ~7.8 (d) | ~7.9 (s) |
| H-8 | ~8.3 (d) | ~8.1 (d) | ~8.6 (d) |
Note: These are estimated values based on analogous substituted quinoline systems. Actual values may vary. Multiplicities are predicted as d = doublet, dd = doublet of doublets, s = singlet.
¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the bromo-iodo-quinoline molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and halogen atoms.
-
Carbons bonded to halogens: The carbons directly attached to bromine and iodine (C3 and C7 in this compound) will have their chemical shifts significantly altered.
-
Quaternary carbons: The two carbons at the ring fusion (C4a and C8a) are quaternary and will typically appear as less intense signals.
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~151 |
| C-3 | ~122 |
| C-4 | ~138 |
| C-4a | ~148 |
| C-5 | ~129 |
| C-6 | ~130 |
| C-7 | ~95 |
| C-8 | ~136 |
| C-8a | ~128 |
Note: These are estimated values based on data for bromo- and iodo-substituted aromatic compounds.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Halogen Presence
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation patterns[2]. For this compound (C₉H₅BrIN), the expected molecular weight is approximately 333.95 g/mol [3][4].
A key feature in the mass spectrum of a bromo-iodo-quinoline will be the isotopic pattern of the molecular ion peak.
-
Bromine Isotopes: Bromine has two common isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), which are separated by 2 m/z units[2]. This results in a characteristic pair of peaks (M⁺• and [M+2]⁺•) of nearly equal intensity for any fragment containing a bromine atom[5].
-
Iodine Isotope: Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak.
Therefore, the molecular ion region of a bromo-iodo-quinoline will show a distinct pattern reflecting the presence of one bromine atom. The fragmentation pattern can also provide clues about the substitution pattern, although detailed interpretation often requires comparison with reference spectra.
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for bromo-iodo-quinoline isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in about 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial[2]. The solvent should contain tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer to NMR Tube: Filter the solution to remove any particulates and transfer it to a standard 5 mm NMR tube[2].
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate acquisition parameters (spectral width, acquisition time, relaxation delay).
-
Acquire the Free Induction Decay (FID) data, co-adding multiple scans to improve the signal-to-noise ratio[2].
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase-correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Mass Spectrometry (Electron Ionization - EI) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation[2].
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z[2].
Visualizing the Workflow
The structural elucidation of bromo-iodo-quinoline isomers follows a logical workflow, integrating various spectroscopic techniques.
Caption: A typical workflow for the structural elucidation of synthesized chemical compounds.
To aid in the discussion of NMR assignments, the standard numbering of the quinoline ring is provided below.
Caption: Standard numbering of the quinoline heterocyclic system.
Conclusion
The comprehensive characterization of this compound and its isomers is reliably achieved through the synergistic use of NMR spectroscopy and mass spectrometry. While direct, published data may be sparse, a deep understanding of the spectroscopic principles governing substituted quinolines allows for accurate prediction and interpretation of their spectral data. ¹H and ¹³C NMR provide the detailed framework of the molecule, confirming the specific substitution pattern, while mass spectrometry definitively confirms the molecular weight and the presence of the halogen atoms through their characteristic isotopic signatures. Together, these techniques provide the unambiguous evidence required for structural confirmation in research and drug development settings.
References
-
ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Available from: [Link]
-
PubChem. 3-Bromoquinoline | C9H6BrN | CID 21413. Available from: [Link]
-
SIELC Technologies. 5-Bromo-7-iodoquinolin-8-ol. Available from: [Link]
-
Supporting Information. Visible-light-induced mono-bromination of arenes with BrCCl3. Available from: [Link]
-
SpectraBase. 7-Bromo-quinoline - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
PubChem. 3-Bromo-7-ethylquinoline | C11H10BrN | CID 177768382. Available from: [Link]
-
ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Available from: [Link]
-
PubChem. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154. Available from: [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]
-
Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. Available from: [Link]
-
ChemUniverse. This compound. Available from: [Link]
-
SpectraBase. 3-Bromoquinoline - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
SpectraBase. 3-(3-BROMO-1-ETHOXYCARBONYL-1,2-DIHYDROQUINOLINE-2-YL)-PROPIONIC-ACID - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). Available from: [Link]
-
PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109. Available from: [Link]
-
PubChem. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728. Available from: [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]
-
SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
SpectraBase. 7-bromo-5-chloro-8-quinolinol - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
Sources
Reactivity comparison of C-Br vs C-I bond in 3-Bromo-7-iodoquinoline
<A Comparative Guide to the Reactivity of C-Br vs C-I Bonds in 3-Bromo-7-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the ability to selectively functionalize complex molecular scaffolds is of paramount importance. The quinoline core, a privileged structure in medicinal chemistry, often requires precise modification to fine-tune its biological activity.[1] this compound presents a classic case study in chemoselectivity, offering two distinct reactive sites for cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond in this versatile building block, supported by foundational principles and experimental insights.
The Underlying Principle: Bond Dissociation Energy
The differential reactivity of the C-I and C-Br bonds is fundamentally governed by their respective bond dissociation energies (BDEs). The BDE is the energy required to break a bond homolytically.[2] For aryl halides, the general trend for C-X bond strength is:
C-F > C-Cl > C-Br > C-I [3][4]
This trend is attributed to the degree of orbital overlap between the carbon and the halogen atom.[3] As the size of the halogen atom increases down the group, the orbital overlap with carbon becomes less effective, resulting in a weaker and more easily cleaved bond.[3] The approximate BDE values for C-Br and C-I bonds are 285 kJ/mol and 213 kJ/mol, respectively.[4] This significant difference in bond strength is the primary driver for the selective reactivity observed in cross-coupling reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis.[5][6][7] The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium complex. The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition compared to the C-Br bond.[8] This inherent reactivity difference can be exploited to achieve selective functionalization of the C-I bond in the presence of a C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a prime example of where this selectivity is crucial.[5][9] The reactivity of aryl halides in Suzuki couplings follows the expected trend: R-I > R-OTf > R-Br >> R-Cl.[5] This allows for the selective coupling at the C-I position of this compound under carefully controlled conditions. By employing milder temperatures and shorter reaction times, it is possible to favor the reaction at the more labile C-I bond, leaving the C-Br bond intact for subsequent transformations.[8]
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Feature | C-I Bond (at C7) | C-Br Bond (at C3) |
| Bond Dissociation Energy | Lower (~213 kJ/mol)[4] | Higher (~285 kJ/mol)[4] |
| Rate of Oxidative Addition | Faster[8] | Slower[8] |
| Typical Reaction Conditions | Milder (e.g., room temperature to 50°C)[8] | More forcing (e.g., 90°C)[8] |
| Selectivity | Preferentially reacts under mild conditions[8] | Reacts under more vigorous conditions |
Sonogashira Coupling
The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, also exhibits a pronounced reactivity difference between aryl iodides and bromides.[6] The reaction with aryl iodides can often proceed at room temperature, whereas aryl bromides typically require heating. This provides a clear synthetic window for the selective alkynylation of the 7-position of this compound.
Table 2: Conditions for Selective Sonogashira Coupling
| Parameter | Condition for C-I Coupling | Condition for C-Br Coupling |
| Temperature | Room Temperature[6] | Elevated Temperatures[6] |
| Catalyst System | Pd(PPh₃)₂Cl₂/CuI is often effective[10] | May require more robust ligands |
| Base | Mild amine bases (e.g., NEt₃)[11] | Can be similar, but reaction is slower |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][12] Similar to other palladium-catalyzed cross-couplings, the reactivity of the aryl halide is a critical factor. Selective amination of an aryl bromide in the presence of a less reactive aryl chloride has been demonstrated, highlighting the tunability of this reaction.[13][14] By analogy, the greater reactivity of the C-I bond in this compound allows for selective amination at the 7-position under optimized conditions.
Experimental Protocols
The following are generalized protocols that serve as a starting point for achieving selective cross-coupling on this compound. Optimization for specific substrates is highly recommended.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed to favor the reaction at the more reactive C-I bond.
dot
Caption: A typical experimental workflow for a Suzuki coupling reaction.[8]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents) as a 2M aqueous solution
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction vial, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the vial with argon three times.
-
Add the degassed 1,4-dioxane and the aqueous sodium carbonate solution.
-
Stir the reaction mixture at 50 °C for 4 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This protocol leverages the milder conditions required for C-I bond activation.
dot
Caption: Selectivity in Sonogashira coupling based on reaction conditions.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed THF
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF, followed by triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify by column chromatography.
Conclusion
The distinct difference in bond dissociation energies between the C-I and C-Br bonds in this compound provides a powerful tool for synthetic chemists. By carefully selecting and controlling reaction conditions, particularly temperature, it is possible to achieve highly selective functionalization at the more reactive C-7 position (C-I bond), while preserving the C-3 position (C-Br bond) for subsequent chemical transformations. This chemoselective approach is invaluable in the synthesis of complex molecules, enabling the efficient and controlled construction of diverse chemical libraries for drug discovery and materials science.
References
- A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. Benchchem.
- Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate.
- Sonogashira coupling. Wikipedia.
- Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
- Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. Benchchem.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central.
- Suzuki reaction. Wikipedia.
- This compound. Benchchem.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. RSC Publishing.
- Suzuki Coupling. Organic Chemistry Portal.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
- Sonogashira Coupling. Chemistry LibreTexts.
- Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline. ResearchGate.
- Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem.
- Bond Energies. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-7-iodoquinoline
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-7-iodoquinoline. As a di-halogenated quinoline derivative, this compound requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each operational step.
Core Principles: Hazard Identification and Risk Mitigation
Anticipated Hazard Profile:
-
Irritation: Halogenated quinolines are known to cause skin, eye, and respiratory tract irritation.[1][2]
-
Toxicity: Compounds in this class can be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Environmental Hazard: Many halogenated organic compounds are persistent in the environment and can be toxic to aquatic life.[3]
Therefore, this compound must be managed as a regulated, hazardous chemical waste.[4] The primary principle is waste segregation to prevent dangerous reactions and to streamline the disposal process. Mixing halogenated waste with other streams, such as non-halogenated solvents, forces the entire mixture to be treated as halogenated waste, significantly increasing disposal costs.[4][5]
Immediate Safety & Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical defense against exposure.[3] All handling and disposal operations must be performed wearing the following equipment.
| Protection Type | Specification | Purpose |
| Eye and Face | Chemical safety goggles or a face shield.[3][6] | To prevent contact with eyes, which can lead to serious irritation or damage.[2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[3][6] | To prevent skin contact, absorption, and irritation.[2] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[6][7] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2] |
Waste Segregation: The Foundation of Safe Disposal
Proper segregation is the most crucial step in a compliant waste management program.[8] this compound waste is classified as halogenated organic solid waste .
| Do | Do NOT |
| ✅ Segregate into a dedicated "Halogenated Organic Waste" container.[4][5] | ❌ Mix with non-halogenated organic waste.[5][8] |
| ✅ Keep solid and liquid halogenated waste in separate containers.[8] | ❌ Mix with acidic, basic, or oxidizing waste streams.[8] |
| ✅ Keep containers tightly closed when not in use.[4][5] | ❌ Dispose of any quantity down a sink or drain.[5] |
| ✅ Ensure a list of all chemicals is maintained if a generic waste name is used.[5] | ❌ Mix with waste containing heavy metals, pesticides, or cyanides.[4] |
Step-by-Step Protocol for Routine Waste Disposal
This protocol details the procedure for collecting and storing this compound waste generated during routine laboratory operations.
Materials Required:
-
Designated, leak-proof hazardous waste container for halogenated solids.[6][8]
-
Temple University "Hazardous Waste Tag" or equivalent institutional label.[4]
-
Waste accumulation log.[8]
-
Full, appropriate PPE.
Procedure:
-
Container Selection and Labeling:
-
Select a container made of a material compatible with halogenated organics and in good condition with a tightly sealing, threaded cap.[5]
-
Before adding any waste, affix a "Hazardous Waste" label.[4][5] Clearly write the full chemical name, "this compound," and identify the primary hazards (e.g., Toxic, Irritant).[4][8] Do not use abbreviations or chemical formulas.[5]
-
-
Waste Transfer:
-
Container Sealing and Logging:
-
Temporary Storage:
-
Final Disposal Request:
Emergency Protocol: Spill Management
In the event of a spill, a swift and systematic response is crucial to ensure personnel safety.
-
Immediate Response & Evacuation:
-
Evacuate all non-essential personnel from the immediate area.[6]
-
Ensure the area is well-ventilated; if the spill is significant, close the fume hood sash and leave the area.[6]
-
For skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes (using a safety shower or eyewash station) and seek immediate medical attention.[1][2][6]
-
-
Containment and Cleanup:
-
Decontamination and Disposal:
-
Place all contaminated materials, including spill pads, absorbent, and disposable PPE, into a sealed bag or container.[3][4]
-
Label the container as "Hazardous Waste" with a detailed description of the contents.
-
Thoroughly decontaminate the spill area.[6]
-
Request waste disposal through your EHS office.[4]
-
Disposal Workflow Diagram
The following diagram provides a logical workflow for making decisions regarding the proper disposal route for this compound.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
